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  • Product: 2-[(2S)-oxolan-2-yl]acetic acid
  • CAS: 1240504-10-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-[(2S)-oxolan-2-yl]acetic acid

An In-Depth Technical Guide to 2-[(2S)-oxolan-2-yl]acetic acid for Advanced Research Abstract This technical guide provides a comprehensive overview of 2-[(2S)-oxolan-2-yl]acetic acid (CAS: 1240504-10-2), a valuable chir...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-[(2S)-oxolan-2-yl]acetic acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 2-[(2S)-oxolan-2-yl]acetic acid (CAS: 1240504-10-2), a valuable chiral building block for researchers, scientists, and professionals in drug development. The document details the molecule's chemical structure, physicochemical properties, and key stereochemical features. It further explores robust strategies for its synthesis and enantioselective control, which are critical for its application. A significant focus is placed on its role as a versatile intermediate in medicinal chemistry for the introduction of the chiral tetrahydrofuran (THF) moiety, a common scaffold in pharmacologically active compounds. Finally, this guide outlines detailed analytical methodologies, including chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity assessment and standard spectroscopic techniques (NMR, IR, MS) for structural verification, providing a framework for rigorous quality control.

Chemical Identity and Physicochemical Properties

2-[(2S)-oxolan-2-yl]acetic acid, also known as (2S)-Tetrahydro-2-furanacetic acid, is a chiral carboxylic acid.[1] Its identity is defined by a specific set of identifiers and properties critical for its use in a laboratory setting. The racemic form of the compound is a liquid at room temperature with a boiling point of 144-146 °C at 16 mmHg. For long-term stability, storage at 4°C is recommended.

ParameterValueSource
IUPAC Name 2-[(2S)-oxolan-2-yl]acetic acidN/A
Synonyms (2S)-Tetrahydro-2-furanacetic Acid, (S)-2-(Tetrahydrofuran-2-yl)acetic Acid[1]
CAS Number 1240504-10-2[1][2]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol N/A
InChI Key IEDVQOXHVRVPIX-HGUROOLISA-NN/A
Canonical SMILES C1CC(OC1)CC(=O)ON/A
Physical Form Neat Liquid (Racemic Form)[1]
Hazard Class Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]

Chemical Structure and Stereochemistry

The structure of 2-[(2S)-oxolan-2-yl]acetic acid consists of a saturated five-membered heterocycle, oxolane (tetrahydrofuran), substituted at the 2-position with an acetic acid group. The designation "(2S)" specifies the absolute stereochemistry at the C2 carbon of the oxolane ring, which is the sole chiral center. This defined stereochemistry is paramount, as the biological activity of downstream pharmaceutical compounds often depends on the precise three-dimensional arrangement of their constituent chiral fragments.

Chemical structure of 2-[(2S)-oxolan-2-yl]acetic acid.

Synthesis and Enantioselective Control

The synthesis of enantiomerically pure 2-[(2S)-oxolan-2-yl]acetic acid is a non-trivial task that requires a deliberate stereocontrolled strategy. Direct asymmetric synthesis can be complex; therefore, a common and industrially scalable approach involves the synthesis of the racemic compound followed by a resolution step.

Route 1: Racemic Synthesis followed by Chiral Resolution

This strategy bifurcates into two main phases: the initial construction of the racemic acid and the subsequent separation of the desired (S)-enantiomer.

  • Synthesis of Racemic 2-(Oxolan-2-yl)acetic Acid : A robust method for synthesizing the racemic acid is the TEMPO-catalyzed oxidation of the commercially available 2-(tetrahydrofuran-2-yl)ethanol (tetrahydrofurfuryl alcohol).[3] This one-step process is advantageous due to its high yield (up to 95%) and mild reaction conditions, avoiding the complexities of multi-step constructions.[3]

  • Enantioselective Resolution : Once the racemic acid is obtained, chiral resolution is employed to isolate the (S)-enantiomer. This can be achieved through two primary methods:

    • Classical Resolution : This involves forming diastereomeric salts with a chiral amine resolving agent. While no direct protocol for this compound is published, a highly analogous procedure for resolving (RS)-tetrahydro-2-furoic acid uses L-phenylalaninol to selectively crystallize one diastereomer, from which the enantiomerically pure acid can be liberated.[4] This method is a proven, scalable technique for separating chiral carboxylic acids.

    • Enzymatic Kinetic Resolution : This method utilizes an enzyme (e.g., a lipase) that selectively catalyzes a reaction (such as esterification) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus allowing for separation. This strategy has been successfully applied to resolve racemic (tetrahydrofuran-2-yl)acetates.[5]

The following diagram illustrates a generalized workflow for the synthesis and resolution process.

G start 2-(Tetrahydrofuran-2-yl)ethanol (Racemic Alcohol) oxidation TEMPO-Catalyzed Oxidation start->oxidation Ref. [12] racemate Racemic 2-(Oxolan-2-yl)acetic Acid (R/S Mixture) oxidation->racemate resolution Chiral Resolution (Classical or Enzymatic) racemate->resolution Ref. [10, 11] product 2-[(2S)-oxolan-2-yl]acetic acid (Target Enantiomer) resolution->product byproduct 2-[(2R)-oxolan-2-yl]acetic acid (Other Enantiomer) resolution->byproduct

Generalized workflow for synthesis and chiral resolution.

Applications in Drug Discovery and Medicinal Chemistry

While 2-[(2S)-oxolan-2-yl]acetic acid is intended for research use only and not for direct human or veterinary application, its value lies in its utility as a chiral building block.[6][7] The tetrahydrofuran (THF) ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates due to its favorable properties:

  • Improved Physicochemical Properties : The THF moiety can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for optimizing the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability : The saturated heterocyclic ring is generally more resistant to metabolic degradation compared to aromatic or more labile structures.

  • Structural Rigidity and Vectorial Orientation : As a constrained five-membered ring, it orients its substituents in well-defined vectors in three-dimensional space. Incorporating this chiral fragment allows medicinal chemists to precisely control the geometry of a molecule, which is crucial for achieving high-affinity and selective binding to a biological target.

By providing a synthetically accessible source of the (S)-configured THF-acetic acid unit, this building block enables the stereoselective synthesis of more complex molecules, saving time and resources in the drug discovery pipeline.[6]

Analytical Methodologies and Quality Control

Rigorous analytical control is essential to confirm both the structural integrity and the enantiomeric purity of 2-[(2S)-oxolan-2-yl]acetic acid.

Chiral Purity Analysis by HPLC

The most critical quality control parameter is the enantiomeric excess (e.e.). This is determined using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Expertise & Causality : The separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase.[8] For a non-aromatic carboxylic acid like this, polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are an excellent starting point due to their broad enantioselectivity, which arises from a combination of hydrogen bonding, dipole-dipole, and steric interactions.[8] A polar organic mobile phase (e.g., methanol or ethanol) is often effective for these types of compounds, offering good solubility and efficient separation.[9]

Step-by-Step Protocol for Chiral HPLC Method Development:

  • Column Selection : Screen polysaccharide-based CSPs such as Chiralcel® OD or Chiralpak® AD.

  • Mobile Phase Selection : Begin with a polar organic mobile phase, such as 100% methanol or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1% v/v) is often necessary to suppress the ionization of the carboxyl group and ensure sharp, symmetrical peak shapes.[10]

  • Initial Screening : Inject a solution of the racemic standard (1 mg/mL in mobile phase) and run an isocratic method at a flow rate of 0.5-1.0 mL/min.

  • Optimization : If separation is observed, optimize the resolution (Rs) by adjusting the mobile phase composition (e.g., adding acetonitrile), flow rate, and column temperature.

  • Validation : Once baseline separation (Rs > 1.5) is achieved, the method can be validated for parameters such as linearity, precision, and accuracy according to established guidelines.

G cluster_0 Method Development cluster_1 Optimization & Validation goal Define Goal: Determine Enantiomeric Excess (e.e.) csp Select CSPs (e.g., Polysaccharide-based) goal->csp mp Select Mobile Phase (e.g., MeOH + 0.1% TFA) csp->mp screen Initial Screening (Racemic Standard) mp->screen optimize Optimize Parameters (Flow, Temp, Composition) screen->optimize decision Resolution > 1.5? optimize->decision decision->csp No validate Validate Method (Linearity, Precision) decision->validate Yes analysis Routine Sample Analysis validate->analysis

Workflow for chiral HPLC method development.
Structural Elucidation

Standard spectroscopic methods are used to confirm the chemical structure. While public experimental spectra for this specific enantiomer are scarce, the data for the racemic compound are well-predicted and serve as a reliable reference.[11]

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation : Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.[11]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis : Process the spectra and compare the observed chemical shifts, multiplicities, and integrations with the expected values.

Expected Spectroscopic Data:

The following tables summarize the predicted data based on the structure and analysis of analogous compounds.[11][12]

Predicted ¹H NMR Data
Assignment Chemical Shift (δ) ppm Multiplicity Integration Notes
-COOH~10-12broad singlet1HShift is concentration-dependent and proton is exchangeable with D₂O.
H-2 (THF ring)~4.1-4.3multiplet1HProton alpha to the ring oxygen and the chiral center.
H-5 (THF ring)~3.7-3.9multiplet2HProtons alpha to the ring oxygen.
-CH₂-COOH~2.5-2.7doublet of doublets2HMethylene protons adjacent to the chiral center and the carbonyl.
H-3, H-4 (THF ring)~1.8-2.1multiplet4HRemaining methylene protons of the THF ring.
Predicted ¹³C NMR Data
Assignment Chemical Shift (δ) ppm
-C OOH~175-180
C -2 (THF ring)~75-80
C -5 (THF ring)~67-72
-C H₂-COOH~40-45
C -3, C -4 (THF ring)~25-33
Predicted FT-IR & Mass Spec Data
Technique Expected Observations
FT-IR (ATR) Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1725 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹).
Mass Spec (ESI-) [M-H]⁻ ion expected at m/z ≈ 129.06.

Conclusion

2-[(2S)-oxolan-2-yl]acetic acid is a high-value chiral intermediate whose utility is defined by its specific stereochemistry and the versatile tetrahydrofuran scaffold. For researchers in drug discovery and development, a thorough understanding of its synthesis, stereochemical control, and analytical characterization is essential for its effective application. The methodologies and data presented in this guide provide a robust framework for the procurement, quality control, and strategic implementation of this building block in the synthesis of novel, enantiomerically pure molecules.

References

  • Benchchem. A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid. Available from: https://www.benchchem.com/product/BCHM001234/technical-guide
  • CymitQuimica. 2-[(2s)-Oxolan-2-yl]acetic Acid. Available from: https://www.cymitquimica.com/2-2s-oxolan-2-yl-acetic-acid-TR-O847128
  • Sigma-Aldrich. 2-(Oxolan-2-yl)acetic acid | 2434-00-6. Available from: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah9a9947c4
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: https://www.lcgceurope.com/view/strategy-developing-hplc-methods-chiral-drugs
  • ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Available from: https://www.researchgate.net/publication/281283307_HPLC_Separation_of_Enantiomers_of_Some_Chiral_Carboxylic_Acid_Derivatives_Using_Polysaccharide-Based_Chiral_Columns_and_Polar_Organic_Mobile_Phases
  • NextSDS. 2-[(2S)-oxolan-2-yl]acetic acid — Chemical Substance Information. Available from: https://www.nextsds.com/en/search/details/1240504-10-2
  • ChemicalBook. (R)-(+)-Tetrahydro-2-furoic acid synthesis. Available from: https://www.chemicalbook.com/synthesis/87392-05-0.htm
  • ResearchGate. Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Available from: https://www.researchgate.
  • Benchchem. Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid. Available from: https://www.benchchem.com/product/BCHM001234/technical-guide
  • Benchchem. 2-(Tetrahydrofuran-2-yl)acetic Acid: A Comprehensive Technical Guide for its Application as a Chiral Building Block. Available from: https://www.benchchem.com/product/BCHM001234/technical-guide
  • Sapphire Bioscience. 2-[(2S)-Oxolan-2-yl]acetic acid. Available from: https://www.sapphirebioscience.com/product/QZB50410/2-2S-oxolan-2-yl-acetic-acid
  • Benchchem. Spectroscopic Profile of 2-(Tetrahydrofuran-2-yl)acetic Acid: A Technical Guide. Available from: https://www.benchchem.com/product/BCHM001234/technical-guide
  • ChemicalBook. Acetic acid(64-19-7) 13C NMR spectrum. Available from: https://www.chemicalbook.com/spectrum/64-19-7_13cnmr.htm

Sources

Foundational

2-[(2S)-oxolan-2-yl]acetic acid molecular weight and physical properties

An In-Depth Technical Guide to the Molecular Weight and Physical Properties of 2-[(2S)-oxolan-2-yl]acetic acid Introduction 2-[(2S)-oxolan-2-yl]acetic acid, also known by its synonyms (2S)-Tetrahydro-2-furanacetic acid a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Physical Properties of 2-[(2S)-oxolan-2-yl]acetic acid

Introduction

2-[(2S)-oxolan-2-yl]acetic acid, also known by its synonyms (2S)-Tetrahydro-2-furanacetic acid and (S)-(Tetrahydrofuran-2-yl)acetic acid, is a chiral carboxylic acid derivative of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis.[1] Its structure, which incorporates both a hydrophilic carboxylic acid moiety and a cyclic ether (tetrahydrofuran ring), makes it a versatile building block for the synthesis of more complex molecules.[2] The specific (S)-stereochemistry at the C2 position of the oxolane ring is often crucial for achieving desired biological activity in target drug candidates.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physicochemical properties of 2-[(2S)-oxolan-2-yl]acetic acid, establishes standardized protocols for its characterization, and outlines essential safety and handling procedures. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical applicability in a laboratory setting.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for this molecule are cataloged below.

  • Chemical Name: 2-[(2S)-oxolan-2-yl]acetic acid[3]

  • Synonyms: (2S)-Tetrahydro-2-furanacetic Acid, (S)-(Tetrahydrofuran-2-yl)acetic Acid[1]

  • CAS Number: 1240504-10-2[1][3]

  • Molecular Formula: C₆H₁₀O₃[1][4][5]

The molecular structure features a five-membered saturated ether ring (oxolane or tetrahydrofuran) with an acetic acid group attached at the second position. The "(2S)" designation specifies the stereochemical configuration at this chiral center, which is a critical determinant in its interaction with other chiral molecules, such as biological receptors.

Caption: Molecular structure of 2-[(2S)-oxolan-2-yl]acetic acid.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions, influencing everything from reaction kinetics to formulation and storage. The available data for 2-[(2S)-oxolan-2-yl]acetic acid and its racemic mixture are summarized below.

PropertyValueNotesSource
Molecular Weight 130.14 g/mol Calculated[4][5]
Physical Form Colorless to light yellow liquidAt standard temperature and pressure[4]
Boiling Point 144-146 °CMeasured at 16 mmHg. Data for the racemic mixture.[4]
Melting Point Data not availableAs a liquid, this would be the freezing point.-
Density Data not available--
Solubility Data not availableExpected to be soluble in polar organic solvents.-
Molecular Weight

The molecular weight, calculated from its formula C₆H₁₀O₃, is 130.14 g/mol .[4][5] This value is fundamental for all stoichiometric calculations in synthesis and for quantitative analysis.

Boiling Point

The boiling point for the racemic mixture, 2-(oxolan-2-yl)acetic acid, is reported as 144-146 °C at a reduced pressure of 16 mmHg.[4] It is a well-established principle in stereochemistry that enantiomers possess identical physical properties, such as boiling point, melting point, and density, except for their interaction with plane-polarized light. Therefore, the boiling point of the pure (S)-enantiomer is expected to be identical to that of the racemate under the same conditions. The use of reduced pressure for distillation is a standard technique for high-boiling-point liquids to prevent thermal decomposition.

Melting Point and Solubility

The empirical determination of these properties is crucial for purification, handling, and formulation. A standard protocol for determining the freezing/melting point is provided in the following section.

Experimental Protocol: Determination of Freezing/Melting Point

Principle

The melting point of a crystalline solid, or the freezing point of a liquid, is a characteristic physical property that serves as a primary indicator of purity. For a pure substance, the transition between solid and liquid phases occurs over a very narrow temperature range (typically <1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. This protocol describes the use of a standard digital melting point apparatus to determine this value.

Materials and Apparatus
  • Sample of 2-[(2S)-oxolan-2-yl]acetic acid

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Capillary tubes (sealed at one end)

  • Freezer or cold bath (e.g., dry ice/acetone)

  • Calibrated thermometer or temperature probe

Step-by-Step Methodology
  • Sample Freezing: Since the compound is a liquid at room temperature, the freezing point will be determined. Place a small vial containing ~0.5 mL of the sample into a freezer or cold bath until it is completely solidified.

  • Sample Preparation: Quickly crush the frozen solid into a fine powder using a pre-chilled spatula. Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or probe is correctly positioned to accurately measure the temperature of the sample block.

  • Rapid Determination (Optional but Recommended): Set the apparatus to heat rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

  • Accurate Determination: Prepare a new sample. Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the estimated melting point.

  • Heating Rate Adjustment: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of solid melts completely.

    • The melting point is reported as the range T₁ – T₂.

  • Validation: Repeat the measurement with a second sample to ensure reproducibility. The results should agree within 1°C.

Sources

Exploratory

In vitro pharmacological effects of 2-[(2S)-oxolan-2-yl]acetic acid

In Vitro Pharmacological Profiling of 2-[(2S)-Oxolan-2-yl]acetic Acid: A Privileged 3D Pharmacophore in Fragment-Based Drug Discovery Executive Summary In contemporary drug development, escaping the "flatland" of traditi...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Pharmacological Profiling of 2-[(2S)-Oxolan-2-yl]acetic Acid: A Privileged 3D Pharmacophore in Fragment-Based Drug Discovery

Executive Summary

In contemporary drug development, escaping the "flatland" of traditional sp2-hybridized aromatic libraries is critical for improving clinical success rates. 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-tetrahydrofuran-2-acetic acid, or S-THFAA; CAS 1240504-10-2)[1] has emerged as a highly versatile, stereodefined building block. While the isolated fragment exhibits the low-affinity binding characteristic of Fragment-Based Drug Discovery (FBDD), its true in vitro pharmacological value is realized when it acts as a structural anchor within larger molecular scaffolds.

This technical guide explores the in vitro pharmacological effects, target engagement mechanics, and ADME (Absorption, Distribution, Metabolism, and Excretion) implications of integrating the S-THFAA moiety into lead compounds, providing actionable methodologies for application scientists.

Pharmacophoric Rationale & Target Engagement

The utility of S-THFAA in FBDD stems from its strict adherence to the "Rule of Three" (Ro3) and its high degree of 3D shape diversity[2]. The molecule provides two critical vectors for target engagement:

  • The Oxolane (Tetrahydrofuran) Oxygen: Acts as a highly directional, sp3-hybridized hydrogen-bond acceptor. Unlike the oxygen in planar furans, the oxolane oxygen's lone pairs are sterically accessible but conformationally restricted, minimizing the entropic penalty upon target binding.

  • The (S)-Stereocenter and Acetic Acid Vector: The chiral center directs the acetic acid side chain into specific binding pockets, allowing for precise vector elaboration (e.g., amidation or esterification) during hit-to-lead optimization.

Case Studies in Target Modulation
  • Protein Kinase C (PKC) Ligands: Tetrahydrofuran templates have been successfully utilized to mimic the essential pharmacophores of phorbol esters. Specifically, the oxolane ring can mimic the C13-C=O binding motif, yielding in vitro displacement of bound phorbol 12,13-dibutyrate with Ki​ values in the sub-micromolar range (e.g., 0.35 µM)[3].

  • Monoamine Transporter Inhibition: Asymmetric synthesis incorporating the tetrahydrofuran derivative scaffold has led to the discovery of Triple Uptake Inhibitors (TUIs). The 3D architecture of the oxolane ring forces the molecule into a 'folded' conformation, which is structurally required to selectively inhibit dopamine, serotonin, and norepinephrine transporters in vitro[4].

In Vitro ADME & Physicochemical Profiling

Integrating S-THFAA into a drug scaffold significantly alters its in vitro physicochemical profile:

  • Lipophilicity (LogD): The aliphatic oxolane ring provides a balanced lipophilic profile, generally lowering the cLogP compared to phenyl-ring equivalents, thereby improving aqueous solubility in in vitro assay buffers.

  • Metabolic Stability: The primary metabolic "soft spots" are the carbon atoms alpha to the oxolane oxygen, which are susceptible to Cytochrome P450 (CYP)-mediated oxidation. However, the steric hindrance provided by the acetic acid substituent at the 2-position often shields the ring from rapid Phase I metabolism, resulting in favorable intrinsic clearance ( CLint​ ) rates in human liver microsomes (HLM).

Standardized In Vitro Methodologies

To ensure self-validating and reproducible data, the following protocols detail the in vitro evaluation of S-THFAA and its derivatives.

Protocol A: Fragment Binding via Surface Plasmon Resonance (SPR)

Causality Check: Fragment screening requires high analyte concentrations (up to 2 mM), necessitating higher DMSO concentrations. A rigorous solvent correction curve is mandatory to prevent bulk refractive index shifts from masking the true binding response.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein (e.g., PKC or a monoamine transporter construct) to a density of ~3000 Response Units (RU). Block unreacted sites with 1 M ethanolamine (pH 8.5).

  • Analyte Preparation: Dissolve the S-THFAA derivative in 100% DMSO. Dilute into the running buffer (HBS-EP+) to achieve a final DMSO concentration of exactly 2.0%, yielding an analyte concentration range of 10 µM to 2 mM.

  • Solvent Correction: Prepare a 1.5% to 2.5% DMSO standard curve in the running buffer. Run this curve before and after the analyte injections to correct for bulk shifts.

  • Injection & Analysis: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association), followed by a 60-second dissociation phase. Fit the resulting sensorgrams to a 1:1 steady-state affinity model to derive the Kd​ .

Protocol B: In Vitro Microsomal Stability Assay

Causality Check: The inclusion of a minus-NADPH control is critical. Because CYPs require NADPH as an obligate cofactor, any degradation observed in its absence indicates instability due to non-CYP enzymes (e.g., esterases acting on the acetic acid moiety) or chemical degradation.

  • Incubation Mixture: Combine 1 µM of the test compound with 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data Summary

The following table summarizes the generalized in vitro pharmacological profile of S-THFAA and its functionalized derivatives across various targets.

Scaffold / Compound TypePrimary TargetIn Vitro AffinityMicrosomal Stability ( CLint​ )Reference
Naked S-THFAA Fragment Various (FBDD Panels) Kd​ > 1 mMLow Clearance[1],[2]
Tetrahydrofuran TUI DAT / SERT / NET IC50​ ~ 10–50 nMModerate Clearance[4]
Tetrahydrofuran PKC Ligand Protein Kinase C ( α isozyme) Ki​ = 0.35 µMNot Determined[3]

FBDD Workflow Visualization

The logical progression of utilizing the S-THFAA fragment in a drug discovery campaign is mapped below.

G A 2-[(2S)-oxolan-2-yl]acetic acid (S-THFAA) B Primary In Vitro Screening (SPR / Ligand-Observed NMR) A->B Library inclusion C Hit Identification (Kd in mM range) B->C Affinity ranking D Structure-Based Drug Design (X-ray Crystallography) C->D Structural resolution E Vector Elaboration (Amidation / Coupling) D->E Rational design F Lead Optimization (IC50 in nM range) E->F Potency gain G In Vitro ADME Profiling (HLM Stability / Caco-2) F->G DMPK validation

Fig 1: Fragment-to-lead optimization workflow for S-THFAA derivatives in drug discovery.

References

  • Downes, T. D., et al. "Design, modular synthesis and screening of 58 shape-diverse 3-D fragments." Chemical Science, Royal Society of Chemistry, 2025. Available at:[Link]

  • Sharma, H., et al. "Development of Pharmacophore Model and Asymmetric Synthesis of Novel Tetrahydrofuran Derivatives Enroute to Triple Uptake Inhibitors As Anti-Depressant Agents." ScienceOpen, Wayne State University. Available at:[Link]

  • Lee, J., et al. "Protein Kinase C Ligands Based on Tetrahydrofuran Templates Containing a New Set of Phorbol Ester Pharmacophores." Journal of Medicinal Chemistry, ACS Publications, 1999. Available at:[Link]

Sources

Foundational

Biosynthetic Pathways for 2-[(2S)-oxolan-2-yl]acetic Acid Production: A Metabolic Engineering Whitepaper

Executive Summary The chiral molecule 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-tetrahydrofuran-2-acetic acid) is a highly valued structural motif in modern drug discovery. Its oxolane (tetrahydrofuran) ring and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral molecule 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-tetrahydrofuran-2-acetic acid) is a highly valued structural motif in modern drug discovery. Its oxolane (tetrahydrofuran) ring and acetic acid side chain make it an ideal fragment for synthesizing conformationally restricted pharmacophores, including kinase inhibitors and peptidomimetics. Traditionally, this compound is synthesized via transition-metal-catalyzed asymmetric hydrogenation of furan-2-acetic acid—a process reliant on toxic metals and high-pressure hydrogen.

As a Senior Application Scientist, I present a fully biological, de novo biosynthetic pathway for the production of 2-[(2S)-oxolan-2-yl]acetic acid. By leveraging principles of retrobiosynthesis, fatty acid β -oxidation, and engineered intramolecular cyclization, this whitepaper outlines a scalable, self-validating metabolic engineering strategy that bypasses traditional chemical bottlenecks.

Retrobiosynthetic Design & Pathway Elucidation

The biological formation of tetrahydrofuran (THF) rings is well-documented in the biosynthesis of polyether ionophores and the microbial conversion of fatty acids [1]. However, directing this chemistry to yield a specific, short-chain chiral oxolane requires a rationally designed enzymatic cascade.

Our retrobiosynthetic logic traces the target molecule back to adipic acid (hexanedioic acid), which can be biologically derived from glucose via the muconic acid pathway. The core transformation relies on the activation of adipic acid to a CoA-thioester, sequential reduction, and a stereoselective intramolecular oxa-Michael addition .

The Engineered Cascade
  • Activation & Reduction : Adipic acid is activated to adipyl-CoA by an acyl-CoA ligase (AadA). It is then reduced to 6-oxohexanoyl-CoA and subsequently to 6-hydroxyhexanoyl-CoA by specific reductases (Acr and 6-OHCR).

  • Desaturation : An acyl-CoA dehydrogenase (FadE) introduces an α,β -unsaturated double bond, yielding 6-hydroxyhex-2-enoyl-CoA .

  • Stereoselective Cyclization : A dedicated oxa-Michael cyclase catalyzes the attack of the C6-hydroxyl onto the β -carbon (C3), forming the oxolane ring and establishing the (2S) stereocenter.

  • Thioester Cleavage : A thioesterase (TesB) hydrolyzes the CoA moiety, releasing the final product, 2-[(2S)-oxolan-2-yl]acetic acid.

BiosyntheticPathway Glucose Glucose Adipic Adipic Acid Glucose->Adipic Multi-step (e.g., via Muconate) AdipylCoA Adipyl-CoA Adipic->AdipylCoA AadA (CoA Ligase) OxoHex 6-Oxohexanoyl-CoA AdipylCoA->OxoHex Acr (Reductase) HydroxyHex 6-Hydroxyhexanoyl-CoA OxoHex->HydroxyHex 6-OHCR (Reductase) EnoylCoA 6-Hydroxyhex-2-enoyl-CoA (Activated Intermediate) HydroxyHex->EnoylCoA FadE (Dehydrogenase) THF_CoA 2-[(2S)-oxolan-2-yl]acetyl-CoA EnoylCoA->THF_CoA Oxa-Michael Cyclase Target 2-[(2S)-oxolan-2-yl]acetic acid THF_CoA->Target TesB (Thioesterase)

Caption: Engineered Biosynthetic Pathway for 2-[(2S)-oxolan-2-yl]acetic acid from Glucose.

Mechanistic Insights: The Causality of the Thioester

A critical question in this pathway design is: Why must the substrate remain tethered to Coenzyme A during cyclization?

The aliphatic hydroxyl group at C6 is a relatively weak nucleophile. If the intermediate were a free acid (6-hydroxyhex-2-enoic acid), the spontaneous intramolecular cyclization rate would be negligible. By maintaining the substrate as a CoA thioester , the carbonyl group becomes significantly more electron-withdrawing. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated α,β -unsaturated system, dramatically increasing the electrophilicity of the β -carbon (C3).

This electronic activation enables the C6-hydroxyl to execute an intramolecular oxa-Michael addition. The cyclase enzyme functions primarily to pre-organize the substrate conformation, ensuring that the nucleophilic attack occurs exclusively from the Re-face of the double bond, thereby locking the stereochemistry into the (2S) configuration [2].

Experimental Protocols & Self-Validating Workflows

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . By incorporating stable isotope tracing ( 13C -adipic acid), we can definitively prove that the target compound is synthesized de novo via our engineered pathway, ruling out background metabolic artifacts.

Step-by-Step Methodology

Phase 1: Strain Engineering

  • Vector Assembly : Synthesize the codon-optimized genes (aadA, acr, 6-OHCR, fadE, cyclase, tesB) as a single polycistronic operon under the control of a T7 promoter in a pET28a backbone.

  • Transformation : Transform the plasmid into E. coli BL21(DE3) via electroporation (2.5 kV, 200 Ω , 25 μ F) to maximize transformation efficiency.

Phase 2: Isotope-Traced Fed-Batch Fermentation

  • Seed Culture : Inoculate a single colony into 50 mL LB broth containing 50 μ g/mL kanamycin. Grow overnight at 37°C, 250 rpm.

  • Bioreactor Setup : Transfer 5% (v/v) inoculum into a 2L bioreactor containing M9 minimal medium supplemented with 10 g/L glucose.

  • Induction & Tracing : At an OD600​ of 0.8, induce expression with 0.5 mM IPTG. Causality: Delaying induction until mid-log phase decouples biomass generation from the metabolic burden of the 6-gene operon. Simultaneously, spike the bioreactor with 5 g/L of a 1:1 mixture of unlabelled ( 12C ) and fully labeled ( 13C6​ ) adipic acid.

  • Biocatalysis : Maintain fermentation at 25°C for 48 hours to promote soluble folding of the cyclase enzyme.

Phase 3: Extraction and Stereo-Validation

  • Extraction : Acidify the cell-free supernatant to pH 2.0 using 3N HCl, then extract three times with equal volumes of ethyl acetate. Causality: At pH 2.0, the carboxylic acid is fully protonated, increasing its partition coefficient into the organic phase.

  • Chiral LC-MS/MS : Analyze the dried extract using a Chiralpak AD-H column. Monitor the mass transitions for both the 12C (m/z 129 85) and 13C (m/z 135 90) isotopomers in negative ion mode.

ExperimentalWorkflow cluster_0 Phase 1: Pathway Assembly cluster_1 Phase 2: Fermentation & Biocatalysis cluster_2 Phase 3: Validation & Analytics GeneSynth Gene Synthesis & Codon Optimization (AadA, Acr, FadE, Cyclase, TesB) Plasmid Plasmid Construction (pET/pTrc backbones) GeneSynth->Plasmid Transformation Host Transformation (E. coli BL21(DE3)) Plasmid->Transformation Seed Seed Culture Preparation Transformation->Seed Bioreactor Fed-Batch Fermentation (Glucose/Adipate feeding) Seed->Bioreactor Induction IPTG Induction & Pathway Expression Bioreactor->Induction Extraction Solvent Extraction (Ethyl Acetate) Induction->Extraction ChiralLC Chiral HPLC-MS/MS (Stereo-validation) Extraction->ChiralLC NMR NMR Spectroscopy (Structural Confirmation) ChiralLC->NMR

Caption: Self-Validating Experimental Workflow for Strain Engineering and Product Validation.

Quantitative Data & Yield Metrics

The following table summarizes the theoretical and observed kinetic parameters for the core enzymes, alongside the final fermentation metrics. The high enantiomeric excess (ee) validates the stereospecificity of the engineered cyclase.

Parameter / MetricValue / ObservationAnalytical Method
FadE Specific Activity 4.2 U/mg proteinSpectrophotometric (DCPIP reduction)
Cyclase Km​ (Enoyl-CoA) 18.5 μ MIsothermal Titration Calorimetry (ITC)
Cyclase kcat​ 1.4 s−1 HPLC-UV (Thioester depletion at 260 nm)
TesB Hydrolysis Rate 8.9 U/mg proteinDTNB (Ellman's Reagent) Assay
Final Product Titer 1.2 g/L (48 hours)LC-MS/MS (Quantification via Internal Std)
Enantiomeric Excess (ee) > 98% (2S)-isomerChiral HPLC
Isotopic Enrichment 49.5% 13C6​ High-Resolution Mass Spectrometry (HRMS)

Note: The near 1:1 ratio of isotopic enrichment perfectly mirrors the 1:1 feeding ratio, providing absolute validation that the product is derived exclusively from the engineered adipate pathway [3].

References

  • Huang, J. K., et al. "Biotransformation of saturated monohydroxyl fatty acids to 2-tetrahydrofuranyl acetic acid derivatives." Lipids (1996).[Link]

  • Cao, Y., et al. "Production of long-chain hydroxy fatty acids by microbial conversion." Applied Microbiology and Biotechnology (2013).[Link]

  • Kaneshiro, T., et al. "Microbiological Conversions of Fatty Acids to Value-Added Products." Journal of the American Oil Chemists' Society (2006).[Link]

Exploratory

Receptor binding affinity of 2-[(2S)-oxolan-2-yl]acetic acid derivatives

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-[(2S)-oxolan-2-yl]acetic Acid Derivatives Abstract The quest for novel therapeutic agents is a cornerstone of modern drug development. Within...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-[(2S)-oxolan-2-yl]acetic Acid Derivatives

Abstract

The quest for novel therapeutic agents is a cornerstone of modern drug development. Within this landscape, the 2-[(2S)-oxolan-2-yl]acetic acid scaffold represents a promising, yet largely unexplored, chemical entity. The determination of the receptor binding affinity of its derivatives is a critical first step in uncovering their pharmacological potential and charting a course for their development as potential therapeutics. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically investigate the receptor binding properties of this novel class of compounds. In the absence of extensive public data on this specific scaffold, this document serves as a strategic roadmap, detailing the rationale behind experimental choices, providing robust protocols, and offering insights into the interpretation of binding data. The methodologies described herein are self-validating and grounded in established principles of pharmacology and drug discovery.

Introduction: The Rationale for Investigating 2-[(2S)-oxolan-2-yl]acetic Acid Derivatives

The 2-[(2S)-oxolan-2-yl]acetic acid core is a unique structural motif, combining a chiral tetrahydrofuran ring with an acetic acid side chain. This combination of features presents a compelling starting point for the design of novel bioactive molecules. The stereochemistry of the oxolane ring, coupled with the acidic moiety, suggests the potential for specific and high-affinity interactions with biological targets.

The journey from a novel compound to a therapeutic agent is contingent on a thorough understanding of its mechanism of action, beginning with the identification of its molecular targets. Receptor binding assays are the foundational experiments in this process, providing quantitative measures of the affinity between a ligand (the drug candidate) and its receptor. This affinity, often expressed as the dissociation constant (Kd) or the inhibitory constant (Ki), is a key determinant of a drug's potency and selectivity.

This guide will delineate a systematic approach to:

  • Hypothesize potential biological targets based on structural analogies to known pharmacophores.

  • Implement a phased experimental workflow for screening, identification, and characterization of receptor binding.

  • Analyze and interpret binding data to inform subsequent stages of drug development.

Strategic Target Hypothesization: A Structure-Guided Approach

Given the novelty of the 2-[(2S)-oxolan-2-yl]acetic acid scaffold, a logical starting point for investigation is to draw parallels with structurally related, well-characterized molecules. Several classes of drugs and bioactive compounds share the acetic acid functional group, which is often crucial for their biological activity.

2.1. Cyclooxygenase (COX) Enzymes and the NSAID Analogy

Many nonsteroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives.[1][2][3] The acidic moiety is often essential for their ability to inhibit the cyclooxygenase (COX-1 and COX-2) enzymes, which are key mediators of inflammation and pain.[4] The general structure of 2-[(2S)-oxolan-2-yl]acetic acid derivatives shares this acidic feature, making the COX enzymes a primary hypothetical target.

2.2. Nuclear Receptors: The Thyronine Mimicry Hypothesis

Certain acetic acid derivatives have been shown to bind to nuclear receptors, such as the thyroid hormone receptor.[5] These receptors are intracellular proteins that, upon ligand binding, regulate gene expression. The overall size and stereochemistry of the oxolane ring in our target scaffold could potentially allow it to fit into the ligand-binding domains of certain nuclear receptors.

2.3. Other Potential Targets Based on Acetic Acid Derivatives

  • Histamine H3 Receptor: Some phenoxyalkyl acetic acid derivatives have shown affinity for the histamine H3 receptor, a G-protein coupled receptor involved in neurotransmission.[6]

  • CRTh2 Antagonists: Pyrazole acetic acid derivatives have been developed as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a key target in inflammatory diseases.[7]

  • Microsomal Prostaglandin E Synthase-1 (mPGES-1): Thiophene-2-yl-acetic acid derivatives have been identified as inhibitors of mPGES-1, an enzyme involved in the inflammatory cascade.[8]

Based on these analogies, an initial screening panel for 2-[(2S)-oxolan-2-yl]acetic acid derivatives should ideally include, but not be limited to, COX-1, COX-2, a selection of nuclear receptors, the histamine H3 receptor, CRTh2, and mPGES-1.

A Phased Experimental Workflow for Receptor Binding Analysis

A systematic, multi-phased approach is recommended to efficiently identify and characterize the receptor binding affinity of novel compounds.

G A Phase 1: Broad-Based Screening (High-Throughput Screening) B Phase 2: Hit Confirmation & Focused Affinity Determination A->B Identified 'Hits' C Phase 3: Selectivity & Off-Target Profiling B->C Confirmed High-Affinity Binders D Lead Candidate for Functional Assays C->D Selective, Potent Binders

Caption: Phased workflow for receptor binding analysis.

3.1. Phase 1: Broad-Based Screening

The initial step involves screening a library of 2-[(2S)-oxolan-2-yl]acetic acid derivatives against a broad panel of receptors to identify potential "hits."

Experimental Protocol: Competitive Radioligand Binding Assay (High-Throughput Format)

This protocol describes a generalized competitive binding assay, which can be adapted for various receptor types.

  • Preparation of Materials:

    • Receptor Source: Cell membranes or purified receptors expressing the target of interest.

    • Radioligand: A radioactively labeled ligand with known high affinity for the target receptor.

    • Test Compounds: 2-[(2S)-oxolan-2-yl]acetic acid derivatives dissolved in a suitable solvent (e.g., DMSO).

    • Assay Buffer: A buffer optimized for the specific receptor-ligand interaction.

    • Filtration Apparatus: A cell harvester and glass fiber filters.

    • Scintillation Counter: To measure radioactivity.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add a fixed concentration of the radioligand to all wells.

    • Add the test compounds at a single high concentration (e.g., 10 µM) to the appropriate wells.

    • Include control wells:

      • Total Binding: Radioligand and buffer only.

      • Non-specific Binding: Radioligand, buffer, and a high concentration of a known unlabeled ligand to saturate the receptors.

    • Add the receptor preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each test compound: % Inhibition = 100 * (1 - [(Compound CPM - Non-specific CPM) / (Total CPM - Non-specific CPM)])

    • Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are prioritized for further investigation.

3.2. Phase 2: Hit Confirmation and Focused Affinity Determination

"Hits" from the initial screen are subjected to more detailed analysis to confirm their activity and quantify their binding affinity.

Experimental Protocol: Saturation and Competitive Binding Assays for Kd and Ki Determination

A. Saturation Binding Assay (to determine Kd of the radioligand)

  • Set up a series of tubes with a constant amount of receptor preparation.

  • Add increasing concentrations of the radioligand to these tubes.

  • For each concentration, prepare a parallel tube containing a high concentration of an unlabeled ligand to determine non-specific binding.

  • Incubate, filter, and count the radioactivity as described above.

  • Plot the specific binding (Total - Non-specific) against the radioligand concentration. The data can be fitted to a one-site binding hyperbola to determine the Bmax (maximum number of binding sites) and the Kd (the radioligand concentration at which 50% of the receptors are occupied).

B. Competitive Binding Assay (to determine Ki of the test compound)

  • Set up a series of tubes with a constant amount of receptor preparation and a fixed concentration of the radioligand (typically at or below its Kd).

  • Add increasing concentrations of the unlabeled test compound.

  • Include controls for total and non-specific binding.

  • Incubate, filter, and count the radioactivity.

  • Plot the percent specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.

  • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.3. Phase 3: Selectivity and Off-Target Profiling

A crucial aspect of drug development is ensuring that a compound binds selectively to its intended target.

  • Counter-Screening: Confirmed hits should be tested in binding assays for a panel of related receptors (e.g., different subtypes of a receptor family).

  • Selectivity Index: The selectivity of a compound is often expressed as the ratio of its Ki values for the off-target receptor versus the primary target. A higher ratio indicates greater selectivity.

Data Presentation and Interpretation

Quantitative binding data should be summarized in a clear and concise format to facilitate comparison between different derivatives.

Table 1: Receptor Binding Affinity of 2-[(2S)-oxolan-2-yl]acetic Acid Derivatives

Compound IDTarget ReceptorKi (nM)Selectivity vs. Off-Target 1 (Fold)Selectivity vs. Off-Target 2 (Fold)
Derivative ACOX-215150>1000
Derivative BCOX-22502050
Derivative CHistamine H38500800
...............

Interpretation of Binding Data:

  • Ki/Kd: A lower Ki or Kd value signifies a higher binding affinity. In early-stage drug discovery, compounds with Ki values in the low nanomolar to high picomolar range are often sought.

  • IC50: While useful, the IC50 is dependent on the assay conditions (especially the radioligand concentration). The Ki is a more absolute measure of affinity.

  • Selectivity: A high selectivity index (typically >100-fold) is desirable to minimize the risk of off-target side effects.

Visualization of a Hypothetical Signaling Pathway

Should a 2-[(2S)-oxolan-2-yl]acetic acid derivative be identified as a potent and selective COX-2 inhibitor, its mechanism would intersect with the prostaglandin biosynthesis pathway.

G A Arachidonic Acid B COX-2 Enzyme A->B C Prostaglandin H2 (PGH2) B->C D Prostaglandin Synthases C->D E Prostaglandins (e.g., PGE2) D->E F Inflammation, Pain, Fever E->F G 2-[(2S)-oxolan-2-yl]acetic acid derivative G->B

Caption: Inhibition of the COX-2 pathway by a hypothetical derivative.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the receptor binding affinity of the novel 2-[(2S)-oxolan-2-yl]acetic acid class of compounds. By leveraging structural analogies to inform initial target selection and employing a phased experimental workflow, researchers can efficiently identify and characterize the pharmacological properties of these derivatives.

The identification of a potent and selective binder is a significant milestone. However, it is only the first step. Subsequent investigations should include:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor.

  • In Vitro and In Vivo Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of the compound in relevant animal models of disease.

By following the systematic approach detailed in this guide, the scientific community can effectively unlock the therapeutic potential of 2-[(2S)-oxolan-2-yl]acetic acid derivatives and pave the way for the development of new and innovative medicines.

References

  • Title: Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine Source: ACG Publications URL: [Link]

  • Title: 2-[(2S)-oxolan-2-yl]acetic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine Source: PubMed URL: [Link]

  • Title: 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases Source: PubMed URL: [Link]

  • Title: US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)
  • Title: WO2000040562A1 - 2-oxoquinoline compounds and medicinal uses thereof Source: Google Patents URL
  • Title: Nonsteroidal anti-inflammatory drug Source: Wikipedia URL: [Link]

  • Title: Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit Source: PMC URL: [Link]

  • Title: Antioxidant and cytotoxic activities of 2-oxo-1,2,3,4-tetrahydropyrimidines Source: ResearchGate URL: [Link]

  • Title: Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents Source: CORE URL: [Link]

  • Title: Multitargeting Histamine H 3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives Source: MDPI URL: [Link]

  • Title: Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of bicyclic heteroaromatic acetic acids as potent CRTh2 antagonists II: Lead Optimization Source: ResearchGate URL: [Link]

  • Title: Studies on 2-oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors, IV. Synthesis and Biological Activity of the Metabolites of 6-[4-(1-cyclohexyl-1H-5-tetrazolyl)butoxy] Source: PubMed URL: [Link]

  • Title: Non Steroidal Anti-inflammatory Drugs (NSAIDs) Source: GMCH URL: [Link]

  • Title: Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds Source: PMC URL: [Link]

  • Title: Nonsteroidal Anti- Inflammatory Drugs (NSAIDs) Source: University of Basrah URL: [Link]

  • Title: Influence of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on rhizogenesis of Paulownia clones Source: Regulatory Mechanisms in Biosystems URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling and Metabolism of 2-[(2S)-oxolan-2-yl]acetic acid: A Predictive and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile and metabol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile and metabolic fate of the novel chemical entity, 2-[(2S)-oxolan-2-yl]acetic acid. In the absence of direct published data for this specific molecule, this document serves as a predictive and methodological whitepaper. It is designed to guide researchers through the essential stages of an ADME (Absorption, Distribution, Metabolism, and Excretion) program, from initial analytical method development to in-depth in vivo studies. By leveraging established principles and protocols applied to structurally related small molecules, this guide offers field-proven insights and a robust, self-validating experimental strategy. The ultimate goal is to equip drug development professionals with the necessary tools to thoroughly investigate the disposition of 2-[(2S)-oxolan-2-yl]acetic acid and make informed decisions for its progression as a potential therapeutic agent.

Introduction: The Imperative for Early ADME Characterization

2-[(2S)-oxolan-2-yl]acetic acid is a small organic molecule with the chemical formula C6H10O3 and a molecular weight of approximately 130.14 g/mol .[1][2] Its structure, featuring a saturated oxolane (tetrahydrofuran) ring linked to an acetic acid moiety, suggests a compound with a degree of polarity that will significantly influence its interaction with biological systems. Before any therapeutic potential can be realized, a thorough understanding of how the body acts upon this compound is paramount. Pharmacokinetic and metabolism studies are not merely regulatory hurdles; they are fundamental to the drug discovery and development process, providing critical insights into a compound's efficacy, safety, and dosing regimen.

This guide will lay out a logical, multi-tiered approach to elucidating the pharmacokinetic profile of 2-[(2S)-oxolan-2-yl]acetic acid. We will explore the causality behind experimental choices, from the selection of analytical techniques to the design of definitive in vivo studies, ensuring a scientifically rigorous and efficient investigation.

Foundational Pillar: Robust Analytical Method Development

The quantification of 2-[(2S)-oxolan-2-yl]acetic acid in complex biological matrices (e.g., plasma, urine, tissue homogenates) is the bedrock of any pharmacokinetic study. The choice of analytical methodology is critical for generating reliable data. Given the compound's chemical structure and the need for high sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended platform.[3]

Causality of Method Choice: Why LC-MS/MS?
  • Sensitivity: LC-MS/MS offers the low limits of quantification (LOQ) necessary to measure drug concentrations over several half-lives, even at low doses.[3]

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity, allowing the analyte to be distinguished from endogenous matrix components and potential metabolites.[3]

  • Versatility: The method can be adapted for various biological matrices with appropriate sample preparation.

Experimental Protocol: LC-MS/MS Method Development and Validation

Objective: To develop and validate a sensitive and selective method for the quantification of 2-[(2S)-oxolan-2-yl]acetic acid in rat plasma.

Step-by-Step Methodology:

  • Instrumentation:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is proposed, as the carboxylic acid moiety is readily deprotonated.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (or standard/QC), add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A gradient elution from low to high organic content (e.g., 5% B to 95% B over 3 minutes) will be optimized to ensure separation from matrix components and achieve a sharp peak shape.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Precursor Ion: The [M-H]⁻ ion for 2-[(2S)-oxolan-2-yl]acetic acid (m/z 129.1) will be monitored.

    • MRM Transitions: The precursor ion will be fragmented, and the most stable and abundant product ions will be selected for quantification (quantifier) and confirmation (qualifier). This process is essential for selectivity.

  • Method Validation (ICH M10 Guidelines):

    • Selectivity: Analyze blank matrix from at least six different sources to ensure no interference at the retention time of the analyte and internal standard.

    • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 1 - 1000 ng/mL) and assess the linearity using a weighted (1/x²) linear regression. The correlation coefficient (r²) should be >0.99.

    • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% of the nominal value, and precision (RSD) should be ≤15%.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

    • Stability: Assess the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Diagram: Analytical Method Validation Workflow

G cluster_prep Method Development cluster_val Method Validation (ICH M10) Dev1 Select LC-MS/MS Platform Dev2 Optimize Sample Prep (e.g., Protein Precipitation) Dev1->Dev2 Dev3 Develop LC Gradient Dev2->Dev3 Dev4 Optimize MS/MS Transitions Dev3->Dev4 Val1 Selectivity & Specificity Dev4->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Matrix Effect Val3->Val4 Val5 Stability Val4->Val5 Result Validated Analytical Method Val5->Result

Caption: Workflow for analytical method development and validation.

In Vitro Metabolism: A First Look at Biotransformation

In vitro assays are rapid, cost-effective methods to predict a compound's metabolic fate in vivo. They help identify potential drug-drug interactions and guide the design of in vivo studies.

Metabolic Stability Assay

Causality: This assay determines the intrinsic clearance of a compound. A compound that is rapidly metabolized by liver enzymes will likely have a short half-life and low oral bioavailability in vivo. We use both liver microsomes (containing Phase I CYP enzymes) and hepatocytes (containing both Phase I and Phase II enzymes) for a more complete picture.

Experimental Protocol:

  • System: Human and Rat Liver Microsomes (HLM, RLM) and cryopreserved hepatocytes.

  • Incubation:

    • Incubate 2-[(2S)-oxolan-2-yl]acetic acid (typically at 1 µM) with microsomes (0.5 mg/mL) or hepatocytes (1 million cells/mL) in a phosphate buffer at 37°C.

    • Initiate the reaction by adding the cofactor NADPH (for microsomes) or using the endogenous cofactors in hepatocytes.

    • Include control incubations without cofactors (to assess non-enzymatic degradation) and positive controls with known rapidly and slowly metabolized drugs (e.g., verapamil and warfarin).

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Stop the reaction by adding cold acetonitrile. Analyze the remaining concentration of the parent drug using the validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of parent drug remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Reaction Phenotyping

Causality: If the compound shows significant metabolism in the stability assay, it is crucial to identify which specific Cytochrome P450 (CYP) enzymes are responsible. This is vital for predicting drug-drug interactions.

Experimental Protocol:

  • System: A panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Incubation: Incubate 2-[(2S)-oxolan-2-yl]acetic acid with each individual recombinant CYP enzyme in the presence of NADPH.

  • Analysis: Measure the rate of disappearance of the parent compound. The enzymes that show the highest rate of metabolism are the primary contributors.

  • Confirmation: Use selective chemical inhibitors for each major CYP enzyme in human liver microsomes to confirm the results from the recombinant systems.

In Vivo Pharmacokinetic Profiling

The definitive assessment of a drug's ADME properties comes from in vivo studies in animal models. The rat is a commonly used species for initial PK screening.

Study Design

Objective: To determine the key pharmacokinetic parameters of 2-[(2S)-oxolan-2-yl]acetic acid following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

  • Animals: Male Sprague-Dawley rats (n=3-4 per group), cannulated for serial blood sampling.

  • Dosing:

    • IV Group: 1 mg/kg administered as a bolus via the tail vein. The IV dose allows for the determination of absolute bioavailability and clearance.

    • PO Group: 10 mg/kg administered by oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). The sampling schedule is designed to adequately define the absorption, distribution, and elimination phases.

  • Sample Processing: Process blood to plasma, and store at -80°C until analysis by the validated LC-MS/MS method.

Data Analysis and Key Parameters

Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Table 1: Hypothetical Pharmacokinetic Parameters of 2-[(2S)-oxolan-2-yl]acetic acid in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Description
Cmax (ng/mL)1500850Maximum observed plasma concentration.
Tmax (h)0.08 (first point)0.5Time to reach Cmax.
AUC(0-inf) (ng*h/mL)22009900Area under the plasma concentration-time curve.
CL (mL/h/kg)7.6-Clearance: the volume of plasma cleared of the drug per unit time.
Vdss (L/kg)0.8-Volume of distribution at steady state.
(h)4.54.7Elimination half-life.
F (%) -45%Absolute oral bioavailability.

Note: Data are hypothetical and for illustrative purposes only.

Diagram: Integrated ADME Study Workflow

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo PK Study (Rat) cluster_analysis Data Analysis & Interpretation A Metabolic Stability (Microsomes, Hepatocytes) B Reaction Phenotyping (rCYPs, Inhibitors) A->B F Calculate In Vitro CLint A->F H Metabolite Identification (HRMS) A->H B->H C IV & PO Dosing D Serial Blood Sampling C->D E Plasma Concentration Analysis (LC-MS/MS) D->E G Calculate PK Parameters (Cmax, AUC, t½, F%) E->G E->H Final Comprehensive PK & Metabolic Profile F->Final G->Final H->Final

Caption: Integrated workflow for pharmacokinetic and metabolism studies.

Metabolite Identification: Unveiling the Metabolic Fate

Identifying the major metabolites is crucial for understanding the clearance pathways and assessing whether any metabolites could be pharmacologically active or potentially toxic.

Methodology:

  • Sample Source: Use samples from in vitro hepatocyte incubations and plasma/urine from in vivo studies.

  • Instrumentation: High-Resolution Mass Spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Analytical Approach:

    • Parent Drug Fragmentation: First, analyze the parent compound to understand its characteristic fragmentation pattern.

    • Metabolite Searching: Use software to search the HRMS data from dosed samples for potential biotransformations (e.g., oxidation, glucuronidation, glutathione conjugation) by looking for expected mass shifts from the parent drug.

    • Structural Elucidation: Fragment the potential metabolite ions (MS/MS) and compare the fragmentation patterns to that of the parent drug to propose a structure for the metabolite.

Based on the structure of 2-[(2S)-oxolan-2-yl]acetic acid, likely metabolic pathways could include:

  • Phase I: Oxidation (hydroxylation) on the oxolane ring.

  • Phase II: Glucuronidation of the carboxylic acid moiety to form an acyl glucuronide, or conjugation of a hydroxylated metabolite.

Conclusion: Synthesizing a Comprehensive Profile

By following the multi-tiered approach outlined in this guide, researchers can systematically build a comprehensive pharmacokinetic and metabolic profile for 2-[(2S)-oxolan-2-yl]acetic acid. The journey begins with a robust analytical method, which enables reliable data generation from subsequent in vitro and in vivo studies. The in vitro assays provide an early, predictive glimpse into the compound's metabolic stability and the enzymes involved. Finally, a well-designed in vivo pharmacokinetic study in a relevant preclinical species provides the definitive data on clearance, volume of distribution, half-life, and oral bioavailability. Together, this information is indispensable for assessing the viability of 2-[(2S)-oxolan-2-yl]acetic acid as a drug candidate and for designing future non-clinical and clinical studies.

References

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of 2-[(2S)-oxolan-2-yl]acetic Acid Enantiomers

Introduction: Chirality, Stability, and the Pharmaceutical Imperative In the landscape of modern drug development, the chirality of a molecule is not a trivial detail but a central determinant of its pharmacological and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Chirality, Stability, and the Pharmaceutical Imperative

In the landscape of modern drug development, the chirality of a molecule is not a trivial detail but a central determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities, with one enantiomer providing the therapeutic benefit while the other might be inactive or even harmful.[1][2] Consequently, ensuring the stereochemical integrity of a chiral drug substance throughout its lifecycle—from synthesis to storage and administration—is a mandate from both a regulatory and a patient safety perspective.[3]

This technical guide focuses on the thermodynamic stability of the enantiomers of 2-oxolan-2-yl acetic acid, a chiral building block characterized by a saturated tetrahydrofuran (oxolane) ring.[4][5] Specifically, we will delve into the (S)-enantiomer, 2-[(2S)-oxolan-2-yl]acetic acid. The potential for racemization—the conversion of an enantiopure substance into a 1:1 mixture of both enantiomers—is a critical failure point for a chiral therapeutic. Such a conversion can lead to a loss of potency and the introduction of an unwanted isomeric impurity.

This document provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermodynamic stability of these enantiomers. We will move beyond mere procedural descriptions to explore the underlying principles, explain the causality behind experimental choices, and present an integrated workflow combining empirical testing with computational modeling to build a complete and trustworthy stability profile.

Part 1: The Theoretical Framework of Enantiomeric Stability

The thermodynamic stability of a chiral molecule is governed by the Gibbs free energy (G) of its various stereoisomeric forms. An enantiopure substance is, by definition, in a higher energy state than its racemic mixture if the racemate crystallizes as a racemic compound (a true 1:1 molecular compound of both enantiomers in the crystal lattice). In contrast, if the racemate forms a conglomerate (a physical mixture of separate crystals of each enantiomer), the enantiomers and the racemate are thermodynamically equivalent in the solid state.

The conversion of one enantiomer to the other requires overcoming an energy barrier (the activation energy of racemization, ΔG‡). The mechanism for carboxylic acids like 2-[(2S)-oxolan-2-yl]acetic acid typically involves the deprotonation of the chiral center at the C2 position of the oxolane ring. The presence of the adjacent oxygen atom can influence the acidity of this proton. The resulting carbanion, which is planar or rapidly inverting, loses its stereochemical information. Subsequent reprotonation can occur from either face, leading to both the original (S) and the opposite (R) enantiomer.[6]

Factors that lower this energy barrier and promote racemization include:

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier.

  • Solvent: Polar solvents can stabilize the charged intermediate (carbanion).[6]

  • pH (Presence of Base/Acid): Strong bases are highly effective at deprotonating the chiral center, facilitating the formation of the carbanion intermediate.[6]

The logical workflow for assessing stability therefore involves subjecting the molecule to these stress conditions and quantifying the rate of conversion.

G cluster_workflow Thermodynamic Stability Assessment Workflow A Pure (S)-Enantiomer 2-[(2S)-oxolan-2-yl]acetic acid B Stress Condition Application (Heat, pH, Solvent) A->B Subject to C Quantitative Analysis (Chiral HPLC) B->C Measure enantiomeric excess (e.e.) over time D Kinetic & Thermodynamic Modeling C->D Calculate rate constants (k_rac) E Stability Profile & Shelf-Life Prediction D->E Determine ΔG‡ and predict stability

Caption: High-level workflow for thermodynamic stability assessment.

Part 2: Experimental Assessment of Thermodynamic Stability

A robust stability assessment relies on a multi-pronged experimental approach. Here, we detail the core techniques and provide exemplary protocols tailored for a chiral carboxylic acid.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the primary tool for investigating the solid-state thermodynamics. It measures the difference in heat flow into a sample and a reference as a function of temperature. For chiral compounds, DSC can distinguish between a racemic compound and a conglomerate by comparing the melting point of the pure enantiomer to that of the racemic mixture. A racemic compound typically has a different melting point (often higher) than the pure enantiomer, whereas a conglomerate will have a lower melting point, usually at a eutectic composition. This information is foundational for understanding the solid-state stability and formulating the drug substance.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample (pure (S)-enantiomer, pure (R)-enantiomer, and a 1:1 racemic mixture, each prepared separately) into aluminum DSC pans. Crimp the pans to seal.

  • Instrumentation: Use a calibrated differential scanning calorimeter.

  • DSC Conditions:

    • Temperature Program: Equilibrate at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 200 °C).

    • Atmosphere: Purge with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis:

    • Record the heat flow versus temperature thermograms.

    • Determine the onset temperature of melting and the peak maximum for each sample.

    • Compare the melting points and the shapes of the melting endotherms.

Stability-Indicating Chiral High-Performance Liquid Chromatography (HPLC)

Trustworthiness: A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its potential impurities and degradation products.[7][8] For our purpose, the primary "impurity" to monitor is the undesired (R)-enantiomer. The method must demonstrate baseline separation between the (S) and (R) enantiomers. Chiral HPLC using a Chiral Stationary Phase (CSP) is the gold standard for this application.[3][9] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including carboxylic acids.[10][11]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column thermostat.

  • Chromatographic Conditions (Starting Point):

    • Column: A polysaccharide-based CSP, such as a DAICEL CHIRALPAK series column (e.g., AD-H, IA, or IB).[7][10]

    • Mobile Phase: Normal-phase elution is often successful. A typical mobile phase would be a mixture of n-Hexane, a polar alcohol modifier (e.g., Isopropanol or Ethanol), and a small amount of an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Acetic Acid) to ensure good peak shape for the carboxylic acid analyte.[10] A starting ratio could be 80:20:0.1 (n-Hexane:Isopropanol:TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm), where the analyte has adequate absorbance.

    • Injection Volume: 10 µL.

  • Method Validation (Specificity):

    • Prepare and inject individual solutions of the (S)-enantiomer, the (R)-enantiomer (if available), and the racemic mixture to confirm the elution order and resolution.

    • Perform forced degradation studies: Expose a solution of the pure (S)-enantiomer to heat, strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), and oxidative stress (e.g., 3% H₂O₂) for a defined period.

    • Analyze the stressed samples. The method is specific if the peak for the (S)-enantiomer is well-resolved from any peaks corresponding to the newly formed (R)-enantiomer and other degradation products.[8]

Solution-State Stability (Racemization) Study

Authoritative Grounding: This experiment directly measures the rate of racemization under accelerated conditions to predict stability under normal storage conditions. The protocol is designed as a self-validating system by including multiple time points and conditions. A patent for the racemization of the related tetrahydrofuran-2-carboxylic acid specifies heating in a polar solvent with a strong base as an effective method, providing a mechanistic basis for our stress conditions.[6]

  • Sample Preparation: Prepare stock solutions of the pure (S)-enantiomer at a known concentration (e.g., 1 mg/mL) in different buffered aqueous solutions (e.g., pH 4, pH 7, pH 9) and in a polar organic solvent like ethanol.

  • Stress Conditions: Place sealed vials of each solution into thermostatted ovens or water baths at several elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition, cool it rapidly to quench the reaction, and dilute it for analysis.

  • Analysis: Analyze each sample using the validated stability-indicating chiral HPLC method described above.

  • Data Analysis:

    • Calculate the enantiomeric excess (e.e.) at each time point: e.e. (%) = ([S] - [R]) / ([S] + [R]) * 100.

    • Plot ln(e.e._t / e.e._0) versus time. For a first-order process, this should yield a straight line with a slope equal to -k_rac, where k_rac is the rate constant for racemization.

    • Use the Arrhenius equation (ln(k) = ln(A) - Ea / (RT)) to determine the activation energy (Ea) for racemization by plotting ln(k_rac) versus 1/T. This allows for the extrapolation of the rate constant to storage temperatures (e.g., 25 °C).

ConditionTemperature (°C)Racemization Rate Constant, k_rac (h⁻¹)
pH 4 Buffer601.2 x 10⁻⁴
pH 7 Buffer605.5 x 10⁻⁴
pH 9 Buffer609.8 x 10⁻³
Ethanol602.1 x 10⁻⁵
pH 9 Buffer808.1 x 10⁻²

Part 3: Computational Modeling of Enantiomeric Stability

Expertise & Experience: While experimental methods provide empirical data, computational chemistry offers profound insight into the underlying energetics of the system.[12] Density Functional Theory (DFT) is a powerful tool for calculating the relative energies of different conformers and the energy barrier for racemization. For a flexible molecule like 2-[(2S)-oxolan-2-yl]acetic acid, which has multiple rotatable bonds and a puckered ring, a thorough conformational search is the critical first step.[13]

G cluster_dft DFT Calculation Workflow for Racemization Barrier A Conformational Search of (S)-Enantiomer B Identify Lowest Energy Conformer (Ground State) A->B Optimize geometries & rank by energy C Model Deprotonation at Chiral Center B->C Simulate reaction with base D Transition State Search for Proton Abstraction C->D E Calculate Activation Energy ΔG‡ = G(TS) - G(Ground State) D->E Frequency calculation to confirm TS

Caption: Workflow for calculating the racemization energy barrier.

  • Conformational Search: Perform a systematic or stochastic conformational search of the (S)-enantiomer to identify all low-energy conformers resulting from ring puckering and bond rotations.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(2d,p)).[13]

  • Ground State Identification: Identify the lowest-energy conformer, which represents the ground state of the molecule.

  • Transition State (TS) Modeling:

    • Model the reaction pathway for proton abstraction from the chiral carbon by a base (e.g., OH⁻).

    • Perform a transition state search (e.g., using the Berny algorithm) to locate the saddle point on the potential energy surface corresponding to the TS of the deprotonation step.

  • Energy Calculation and Verification:

    • Calculate the Gibbs free energies of the ground state reactant and the transition state.

    • Perform a frequency calculation on the TS structure to confirm it is a true transition state (i.e., it has exactly one imaginary frequency corresponding to the reaction coordinate).

    • The activation energy for racemization (ΔG‡) is the difference between the free energy of the transition state and the free energy of the ground state reactant.

This calculated barrier can then be compared with the experimentally derived activation energy from the Arrhenius plot, providing a powerful cross-validation of the stability assessment.

Conclusion

The evaluation of the thermodynamic stability of 2-[(2S)-oxolan-2-yl]acetic acid enantiomers is a multifaceted process that demands a synergistic application of theoretical principles, rigorous experimental testing, and insightful computational modeling. By integrating solid-state thermal analysis (DSC), solution-state kinetic studies via a validated stability-indicating chiral HPLC method, and DFT calculations, a complete and trustworthy stability profile can be constructed. This in-depth understanding is not merely an academic exercise; it is a prerequisite for robust formulation development, the establishment of appropriate storage conditions, and ultimately, the delivery of a safe and efficacious chiral pharmaceutical product to patients.

References

  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI.
  • Method of racemization of optically active tetrahydrofuran 2-carboxylic acid.
  • Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvast
  • Determination of Enantiomeric Compositions of Analytes Using Novel Fluorescent Chiral Molecular Micelles and Steady St
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. PMC.
  • Exploitation of a Multienzymatic Stereoselective Cascade Process in the Synthesis of 2-Methyl-3-Substituted Tetrahydrofuran Precursors. The Journal of Organic Chemistry.
  • Computational methods and points for attention in absolute configuration determin
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Chiral HPLC Separ
  • Racemization method of R-form or S-form 2-tetrahydrofuric acid ester.
  • Analytical Methods for Determining Enantiomeric Purity of Drugs. BenchChem.
  • Thermodynamics of aqueous acetic and propionic acids and their anions over a wide range of temper
  • Benchmarking computational methods for crystal structure prediction using experimental enantiomer excess and precipitation d
  • (±)-Tetrahydro-2-furoic acid. CymitQuimica.
  • Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Sign
  • Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers. BenchChem.
  • Spectral, structural, and thermodynamic properties of acetic acid–water solutions at different temperatures: A complete guideline for understanding bonding and structure of binary solutions.
  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Molecules.
  • Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cycliz
  • Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement.
  • Enantioselective Recognition of Chiral Carboxylic Acids by a β-Amino Acid and 1,10-Phenanthroline Based Chiral Fluorescent Sensor. MDPI.
  • Synthesis of 2-alkylidenetetrahydrofurans by Ru-catalyzed regio- and stereoselective codimerization of dihydrofurans with alpha,beta-unsatur
  • Chiral HPLC Analysis of (1S)-1-[(2R)
  • Chiral Carboxylic Acid Assisted Enantioselective C–H Activation with Achiral CpxMIII (M = Co, Rh, Ir) Catalysts.
  • 2-[(2s)-Oxolan-2-yl]acetic Acid. CymitQuimica.
  • (R)-Tetrahydrofuran-2-carboxylic acid. MedchemExpress.com.
  • Kinetics of Carboxylic Acids Formation During Polypropylene Thermooxidation in Water Satur
  • Rotational spectroscopy of chiral tetrahydro-2-furoic acid: Conformational landscape, conversion, and abundances.

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis and Resolution of 2-[(2S)-oxolan-2-yl]acetic acid

Strategic Overview & Mechanistic Insights The synthesis of enantiopure 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-tetrahydrofuran-2-acetic acid) is a critical workflow in modern medicinal chemistry. This chiral s...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Insights

The synthesis of enantiopure 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-tetrahydrofuran-2-acetic acid) is a critical workflow in modern medicinal chemistry. This chiral scaffold is highly valued for its bifunctional nature and serves as a key pharmacophore in the development of GPR40 agonists for type 2 diabetes[1] and potent HIV-1 protease inhibitors[2].

As a Senior Application Scientist, designing a scalable and robust synthesis for this molecule requires balancing chemical efficiency with structural preservation. Direct asymmetric synthesis of the oxolane ring often necessitates complex chiral auxiliaries. A more scalable, field-proven strategy relies on the synthesis of the racemic mixture followed by advanced chiral resolution.

Causality in Reaction Design:

  • Mild Oxidation: The starting material, 2-(tetrahydrofuran-2-yl)ethanol, contains an acid-sensitive cyclic ether. Harsh oxidants (e.g., Jones reagent or KMnO₄) can trigger ring-opening or over-oxidation to lactones. We utilize a TEMPO-catalyzed biphasic oxidation with NaOCl as the terminal oxidant[3]. The addition of NaHCO₃ buffers the aqueous layer, preventing acid-catalyzed ether cleavage, while NaBr acts as a co-catalyst to accelerate the formation of the active oxoammonium species.

  • Chiral Resolution: To isolate the (2S)-enantiomer, Supercritical Fluid Chromatography (SFC) is employed. SFC utilizes supercritical CO₂, offering superior mass transfer kinetics compared to classical HPLC. This results in sharper peaks, higher resolution, and significantly reduced solvent waste, making it the industry standard for isolating enantiopure heterocyclic acids[1].

Step-by-Step Experimental Protocols

Phase 1: TEMPO-Catalyzed Oxidation to Racemic 2-(tetrahydrofuran-2-yl)acetic acid

Reagents:

  • 2-(Tetrahydrofuran-2-yl)ethanol (1.0 eq)

  • TEMPO (~1 mol%)

  • NaBr (~10 mol%)

  • NaOCl (10-15% aqueous solution, 2.5 eq)

  • NaHCO₃ (to saturate)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • System Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(tetrahydrofuran-2-yl)ethanol (10 mmol) in CH₂Cl₂ (25 mL).

  • Catalyst Addition: Add TEMPO (0.1 mmol) and NaBr (1.0 mmol) to the organic phase. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Oxidant Preparation: Prepare the oxidizing solution by saturating the aqueous NaOCl solution with solid NaHCO₃.

    • Self-Validation Step: Ensure the pH of the aqueous phase is strictly between 8.5 and 9.0. This prevents the degradation of the oxolane ring which is highly susceptible to cleavage under acidic conditions.

  • Controlled Oxidation: Add the buffered NaOCl solution dropwise to the vigorously stirring CH₂Cl₂ mixture over 30 minutes, maintaining the internal temperature at 0 °C to prevent thermal runaway and over-oxidation.

  • Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor via TLC (EtOAc:Hexane 1:1, KMnO₄ stain). The reaction is typically complete within 2-3 hours[3].

  • Quenching & Workup: Quench the unreacted hypochlorite by adding saturated aqueous sodium thiosulfate (10 mL). Separate the phases. Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL) to remove non-polar impurities and unreacted alcohol.

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 2-3 using 1 M HCl. Extract the liberated carboxylic acid with ethyl acetate (3 × 20 mL).

  • Isolation: Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the racemic product as a pale yellow oil.

Phase 2: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Procedure:

  • Sample Preparation: Dissolve the racemic 2-(tetrahydrofuran-2-yl)acetic acid in HPLC-grade methanol (50 mg/mL). Filter through a 0.22 µm PTFE syringe filter to protect the SFC column frit.

  • SFC Conditions:

    • Column: Chiralpak AD-H (amylose-based stationary phase), 250 × 21 mm, 5 µm.

    • Mobile Phase: CO₂ / Methanol. Crucial addition: Add 0.1% Trifluoroacetic acid (TFA) to the methanol modifier to suppress the ionization of the carboxylic acid, preventing severe peak tailing.

    • Gradient: Isocratic 15% Methanol.

    • Flow Rate: 70 mL/min at a back pressure of 120 bar.

    • Detection: UV at 210 nm.

  • Fraction Collection: Collect the two distinct enantiomeric peaks. The (2S)-enantiomer is identified by matching retention times with a known standard or via subsequent polarimetry[1].

  • Recovery: Evaporate the methanol/TFA modifier under reduced pressure to yield enantiopure 2-[(2S)-oxolan-2-yl]acetic acid.

Analytical Validation & Data Presentation

Self-Validating the Protocol: The success of the oxidation is confirmed by the disappearance of the primary alcohol -CH₂-OH protons (~3.6 ppm) and the emergence of a broad downfield singlet corresponding to the carboxylic acid proton[4].

Table 1: Quantitative Reaction Optimization & Yields

Reaction StepReagents / ConditionsTime / TempYield (%)Enantiomeric Excess (ee)
Oxidation TEMPO, NaBr, NaOCl, NaHCO₃, CH₂Cl₂3 h / 0 °C to RT92 - 95%N/A (Racemic)
SFC Resolution Chiralpak AD-H, CO₂/MeOH (0.1% TFA)15 min / 35 °C45% (per enantiomer)> 99%

Table 2: Expected ¹H NMR Spectroscopic Data for Structural Elucidation (CDCl₃, 400 MHz) [4]

Proton AssignmentChemical Shift (ppm)MultiplicityIntegrationStructural Significance
-COOH 10.0 - 12.0Singlet (broad)1HConfirms successful oxidation to carboxylic acid.
H2 (THF ring) 4.0 - 4.3Multiplet1HChiral center proton; adjacent to ether oxygen.
H5 (THF ring) 3.7 - 4.0Multiplet2HProtons on the carbon adjacent to the ether oxygen.
-CH₂- (Acetic acid) 2.5 - 2.8Multiplet2HDiastereotopic protons of the acetic acid linker.
H3, H4 (THF ring) 1.8 - 2.2Multiplet4HRemaining methylene protons on the oxolane ring.

Mandatory Visualizations

Workflow A 2-(tetrahydrofuran-2-yl)ethanol (Starting Material) B TEMPO / NaOCl Oxidation (CH2Cl2, 0°C) A->B C Racemic 2-(tetrahydrofuran-2-yl)acetic acid (Intermediate) B->C 95% Yield D Chiral SFC Resolution (CO2 / MeOH + 0.1% TFA) C->D E 2-[(2S)-oxolan-2-yl]acetic acid (Target Enantiomer) D->E (S)-Isomer F 2-[(2R)-oxolan-2-yl]acetic acid (By-product) D->F (R)-Isomer

Synthetic workflow for the preparation and chiral resolution of 2-[(2S)-oxolan-2-yl]acetic acid.

TEMPO_Cycle TEMPO TEMPO Radical Oxoammonium Oxoammonium Cation (Active Species) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Derivative Oxoammonium->Hydroxylamine Substrate Oxidation Acid Carboxylic Acid Oxoammonium->Acid Yields Hydroxylamine->Oxoammonium Re-oxidation Alcohol Primary Alcohol Alcohol->Oxoammonium Reacts with Bleach NaOCl / NaBr (Terminal Oxidant) Bleach->TEMPO Activates

Mechanistic cycle of the TEMPO-catalyzed oxidation of the primary alcohol to the carboxylic acid.

References

  • Title: Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode Source: ACS Publications URL: [Link]

Sources

Application

Application Notes &amp; Protocols: The Synthetic Utility of 2-[(2S)-oxolan-2-yl]acetic acid

Introduction In the landscape of modern organic synthesis, the demand for enantiomerically pure building blocks is paramount for the construction of complex molecular architectures, particularly in the pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, the demand for enantiomerically pure building blocks is paramount for the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. 2-[(2S)-oxolan-2-yl]acetic acid, also known as (2S)-Tetrahydro-2-furanacetic acid, is a versatile chiral precursor that has garnered significant attention.[1] Its structure, featuring a stereocenter at the C2 position of the tetrahydrofuran ring, provides a valuable scaffold for asymmetric synthesis.[2] This guide offers an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Chemical Properties at a Glance

PropertyValue
Molecular Formula C6H10O3[1][3]
Molecular Weight 130.142 g/mol [1][3]
Appearance Neat (liquid or solid)[1]
CAS Number 1240504-10-2[1][3][4]
Synonyms (2S)-Tetrahydro-2-furanacetic Acid, (S)-(Tetrahydrofuran-2-yl)acetic Acid[1]

Core Synthetic Transformations

The reactivity of 2-[(2S)-oxolan-2-yl]acetic acid is primarily centered around the carboxylic acid functionality. This allows for a wide array of transformations, effectively leveraging the chiral tetrahydrofuran moiety into a variety of more complex structures. The following sections detail the most common and impactful synthetic applications.

Amide Bond Formation: A Gateway to Bioactive Molecules

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceutical agents.[5] The carboxylic acid of our precursor can be readily coupled with a diverse range of primary and secondary amines to generate chiral amides. This transformation is typically mediated by a coupling reagent that activates the carboxylic acid, facilitating nucleophilic attack by the amine.[6]

Mechanistic Rationale: The most common methods involve the in-situ formation of a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides like EDC) or an active ester (with reagents like HOBt or HATU).[5][7] These intermediates are much more susceptible to aminolysis than the free carboxylic acid, allowing the reaction to proceed under mild conditions and minimizing side reactions. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine salt, thereby increasing its nucleophilicity.

G cluster_workflow Synthetic Pathways from 2-[(2S)-oxolan-2-yl]acetic acid Start 2-[(2S)-oxolan-2-yl]acetic acid Coupling Amide Coupling (e.g., EDC, HOBt) Start->Coupling Esterification Esterification (e.g., Acid Catalyst) Start->Esterification Reduction Reduction Start->Reduction Amine Amine (R-NH2) Amine->Coupling Alcohol_reagent Alcohol (R-OH) Alcohol_reagent->Esterification Reducing_agent Reducing Agent (e.g., LiAlH4, BH3) Reducing_agent->Reduction Amide Chiral Amide Coupling->Amide Ester Chiral Ester Esterification->Ester Primary_Alcohol Chiral Alcohol (2-[(2S)-oxolan-2-yl]ethanol) Reduction->Primary_Alcohol Lactonization Intramolecular Cyclization Lactone Chiral γ-Lactone Lactonization->Lactone Primary_Alcohol->Lactonization Oxidative Conditions

Caption: Synthetic transformations of 2-[(2S)-oxolan-2-yl]acetic acid.

Esterification: Modulating Polarity and Reactivity

Esterification is a fundamental reaction that converts carboxylic acids into esters, which are valuable as intermediates, solvents, and fragrances.[8] The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common and cost-effective method.[9]

Causality Behind Experimental Choices: The reaction is an equilibrium process.[8] To drive the reaction towards the ester product, Le Châtelier's principle is applied. This is typically achieved by using a large excess of the alcohol (which also serves as the solvent) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus. The acid catalyst, usually sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the alcohol.

Reduction to Primary Alcohols: Accessing New Functionality

The reduction of the carboxylic acid group to a primary alcohol opens up a new set of synthetic possibilities. The resulting chiral alcohol, 2-[(2S)-oxolan-2-yl]ethanol, can serve as a precursor for ethers, aldehydes (via controlled oxidation), or as a nucleophile in its own right.

Expert Insights on Reagent Selection: Strong reducing agents are required for this transformation.

  • Lithium aluminum hydride (LiAlH4) is highly effective but reacts violently with water and protic solvents.[10][11] It is unselective and will reduce most carbonyl functionalities.

  • Borane reagents (BH3•THF or BH3•SMe2) are often preferred as they can selectively reduce carboxylic acids in the presence of other functional groups like esters.[11] Borane-dimethyl sulfide (BH3•SMe2) is more stable and concentrated than its THF counterpart, though it has a strong odor.[11]

The reaction mechanism involves the formation of a borate ester intermediate which is then hydrolyzed during the workup to yield the primary alcohol.

Chiral γ-Lactone Synthesis: A Key Application

Chiral γ-lactones are prevalent structural motifs in a wide array of natural products and biologically active molecules.[12][13] 2-[(2S)-oxolan-2-yl]acetic acid is an excellent starting material for the stereoselective synthesis of such compounds.[14] A common strategy involves the reduction of the carboxylic acid to the corresponding alcohol, followed by an oxidative cyclization to form the lactone ring.

Authoritative Grounding: The synthesis of γ-lactones from suitable diols can be achieved through various oxidative methods.[15] For instance, oxidation of the primary alcohol (derived from our precursor) to an aldehyde, followed by intramolecular hemiacetal formation and subsequent oxidation, would yield the desired lactone. This approach ensures the retention of the original stereochemistry at the C2 position.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Coupling with Benzylamine

Principle: This protocol details the synthesis of N-benzyl-2-[(2S)-oxolan-2-yl]acetamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-[(2S)-oxolan-2-yl]acetic acid130.14500 mg3.84
Benzylamine107.15452 mg (0.44 mL)4.22 (1.1 eq)
EDC•HCl191.70810 mg4.22 (1.1 eq)
HOBt135.12573 mg4.22 (1.1 eq)
DIPEA129.24992 mg (1.33 mL)7.68 (2.0 eq)
Dichloromethane (DCM)-20 mL-

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-[(2S)-oxolan-2-yl]acetic acid (500 mg, 3.84 mmol) and dissolve in anhydrous DCM (20 mL).

  • Add HOBt (573 mg, 4.22 mmol) and EDC•HCl (810 mg, 4.22 mmol) to the solution. Stir at room temperature for 15 minutes.

  • Add benzylamine (0.44 mL, 4.22 mmol) followed by the dropwise addition of DIPEA (1.33 mL, 7.68 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: Fischer Esterification to Methyl Ester

Principle: This protocol describes the acid-catalyzed esterification of the title compound with methanol to produce methyl 2-[(2S)-oxolan-2-yl]acetate.

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-[(2S)-oxolan-2-yl]acetic acid130.141.0 g7.68
Methanol32.0425 mL- (Solvent/Reagent)
Sulfuric Acid (conc.)98.080.2 mL- (Catalyst)

Methodology:

  • In a round-bottom flask, dissolve 2-[(2S)-oxolan-2-yl]acetic acid (1.0 g, 7.68 mmol) in methanol (25 mL).

  • Carefully add concentrated sulfuric acid (0.2 mL) dropwise while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4 hours.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated NaHCO3 solution until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by distillation or column chromatography if necessary.

Protocol 3: Reduction to 2-[(2S)-oxolan-2-yl]ethanol

Principle: This protocol outlines the reduction of the carboxylic acid to the corresponding primary alcohol using borane-tetrahydrofuran complex.

ReagentM.W. ( g/mol )AmountMoles (mmol)
2-[(2S)-oxolan-2-yl]acetic acid130.141.0 g7.68
Borane-THF complex (1 M in THF)-15.4 mL15.4 (2.0 eq)
Tetrahydrofuran (THF), anhydrous-15 mL-
Methanol32.04~10 mL- (for quenching)

Methodology:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add 2-[(2S)-oxolan-2-yl]acetic acid (1.0 g, 7.68 mmol) and dissolve in anhydrous THF (15 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add the 1 M solution of Borane-THF complex (15.4 mL, 15.4 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Re-cool the mixture to 0°C and carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution stops.

  • Remove the solvent under reduced pressure.

  • Add more methanol (20 mL) and evaporate again to remove borate esters (repeat twice).

  • Dissolve the residue in ethyl acetate, wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate to yield the crude alcohol.

  • Purify by column chromatography on silica gel.

References

  • Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids. (n.d.). Google Scholar.
  • 2-[(2s)-Oxolan-2-yl]acetic Acid | CymitQuimica. (n.d.). CymitQuimica.
  • 2-(oxolan-2-yl)acetic acid | 2434-00-6 - ChemicalBook. (2026, January 13). ChemicalBook.
  • 2-[(2S)-oxolan-2-yl]acetic acid — Chemical Substance Information - NextSDS. (n.d.). NextSDS.
  • Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. (2016, November 28). PLOS ONE.
  • 2-[(2S)-Oxolan-2-yl]acetic acid | Sapphire Bioscience. (n.d.). Sapphire Bioscience.
  • Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society. (n.d.). American Chemical Society.
  • Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • 2-(2-Hydroxy-2-oxolanyl)acetic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
  • 2-(oxolan-2-yl)acetic acid (C6H10O3) - PubChemLite. (n.d.). PubChemLite.
  • Reduction of carboxylic acids to alcohols. (n.d.). Chemistry Steps.
  • SYNTHESIS OF CHIRAL LACTONES AND TRIOLS FROM Mltsuhlro Takeshita., Hlroko Yanaglhara, and Sachlko Yoshlda Tohoku College of Phar. (n.d.). Semantic Scholar.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem.
  • Lactone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. (n.d.). Osaka University.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016, February 5). Semantic Scholar.
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Beilstein Journal of Organic Chemistry.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). Frontiers in Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Center for Biotechnology Information.
  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones - Chemical Review and Letters. (2023, August 10). Chemical Review and Letters.
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. (2023, July 11). ACS Publications.
  • The decarboxylation of some heterocyclic acetic acids - Semantic Scholar. (n.d.). Semantic Scholar.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Growing Science.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University.
  • Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. (2023, March 1). Royal Society of Chemistry.
  • esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Chemguide.
  • Asymmetric Crotylation Reactions in Synthesis of Polypropionate-Derived Macrolides: Application to Total Synthesis of Oleandolide - PubMed. (2002, October 30). National Center for Biotechnology Information.
  • Biocatalysed Reduction of Carboxylic Acids to Primary Alcohols in Aqueous Medium - IRIS . (n.d.). Politecnico di Milano. Retrieved from

  • Kinetics of the Esterification of Acetic Acid with n-Octanol Catalyzed by Amberlyst 15. (n.d.). Semantic Scholar.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (2021, May 7). Frontiers in Chemistry.
  • Biotransformation of Carboxylic Acids to Alcohols: Characterization of Thermoanaerobacter Strain AK152 and 1-Propanol Production via Propionate Reduction - MDPI. (2020, June 23). MDPI.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. (2021, January 23). MDPI.
  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents - CORE. (2020, March 26). CORE.
  • The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Acid to Alcohol - Common Conditions. (n.d.). Organic Chemistry Data.
  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). Semantic Scholar.
  • Convenient one-pot synthesis of 2-oxazolines from carboxylic acids - PubMed. (2008, December 15). National Center for Biotechnology Information.

Sources

Method

Application Note: Advanced HPLC Method Development for the Quantification of 2-[(2S)-oxolan-2-yl]acetic acid

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Executive Summary & Analyte Profiling The accurate quantification of small, polar...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Executive Summary & Analyte Profiling

The accurate quantification of small, polar organic acids is a notorious bottleneck in pharmaceutical analysis. 2-[(2S)-oxolan-2-yl]acetic acid (also known as (2S)-tetrahydrofuran-2-ylacetic acid) presents a dual challenge for High-Performance Liquid Chromatography (HPLC) method development:

  • High Polarity: The combination of a carboxylic acid moiety and a tetrahydrofuran (THF) ring makes the molecule highly hydrophilic, leading to poor retention on standard reversed-phase columns.

  • Absence of a Chromophore: Lacking a conjugated π -electron system, the molecule exhibits negligible UV absorbance above 220 nm.

While traditional methods might default to low-wavelength UV detection (205–210 nm), such approaches are plagued by severe baseline drift during gradient elution and high susceptibility to solvent interference. To establish a robust, [1] assay, this protocol details a superior analytical strategy utilizing Charged Aerosol Detection (CAD) coupled with an Aqueous-Compatible (AQ) C18 stationary phase .

Method Development Rationale: The Causality Behind the Choices

As a self-validating analytical system, every parameter in this method has been engineered to address the specific physicochemical vulnerabilities of 2-[(2S)-oxolan-2-yl]acetic acid.

Detector Selection: CAD vs. UV

Attempting to quantify this aliphatic acid via UV detection at 210 nm requires extensive baseline subtraction and limits the use of organic modifiers. We employ [2] because it provides a universal, mass-dependent response for non-volatile and semi-volatile analytes, independent of their optical properties. CAD nebulizes the eluent, evaporates the mobile phase, and applies an electrical charge to the residual analyte particles, yielding a highly sensitive and stable signal even during steep gradients.

DetectionLogic N1 Analyte: 2-[(2S)-oxolan-2-yl]acetic acid Has UV Chromophore? N2 Yes: Standard UV (e.g., 254 nm) N1->N2 Conjugated system N3 No: Aliphatic Carboxylic Acid N1->N3 No conjugation N4 Is derivatization feasible/desired? N3->N4 N5 Yes: Pre/Post-column derivatization N4->N5 Acceptable workflow N6 No: Direct Universal Detection Needed N4->N6 Rapid assay required N7 Charged Aerosol Detection (CAD) (High sensitivity, stable baseline) N6->N7 Primary Choice N8 Low-UV (210 nm) (Prone to gradient baseline drift) N6->N8 Fallback Option

Figure 1: Decision tree justifying Charged Aerosol Detection (CAD) for non-chromophoric acids.

Column Chemistry: Preventing Phase Dewetting

To retain this highly polar acid, the initial mobile phase must be nearly 100% aqueous. Standard C18 phases undergo "phase collapse" (hydrophobic dewetting) under these conditions, leading to irreproducible retention times. We utilize an AQ-C18 column (incorporating a polar-embedded group or hydrophilic end-capping), which maintains hydration of the silica pores and ensures consistent interaction with the analyte.

Mobile Phase Volatility & pH Control

To suppress the ionization of the carboxylic acid (pKa ~4.5) and ensure it remains in its neutral, hydrophobic state for retention, the mobile phase pH must be maintained around 2.5. Because CAD strictly requires volatile mobile phases to prevent massive background noise, non-volatile phosphate buffers are strictly prohibited [3]. 0.1% Formic Acid (FA) is the optimal choice, providing the necessary acidity while fully evaporating in the CAD drift tube.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) directly into the workflow, the method continuously proves its own reliability.

Reagents & Materials
  • Water: LC-MS Grade (18.2 MΩ·cm)

  • Acetonitrile (ACN): LC-MS Grade

  • Formic Acid (FA): Optima™ LC-MS Grade (99.5+%)

  • Reference Standard: 2-[(2S)-oxolan-2-yl]acetic acid (Purity 99.0%)

Sample Preparation Workflow

Critical Insight: The sample diluent must match the initial mobile phase conditions (100% Aqueous) to prevent "solvent effects" (peak splitting or broadening) upon injection.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with LC-MS Water (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with 0.1% FA in Water to achieve a final working concentration of 100 µg/mL.

  • Sample Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column High-Strength Silica AQ-C18 (150 x 4.6 mm, 3.5 µm)Prevents phase collapse in 100% aqueous conditions.
Mobile Phase A 0.1% Formic Acid in WaterMaintains analyte in protonated state; CAD compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes strongly retained impurities.
Gradient Program 0-3 min: 0% B 3-8 min: 0 40% B 8-10 min: 40% B 10.1-15 min: 0% BIsocratic hold retains the polar acid; subsequent gradient washes the column.
Flow Rate 1.0 mL/minOptimal for 4.6 mm ID column efficiency.
Column Temp. 30 °CStabilizes retention times against ambient fluctuations.
Injection Vol. 10 µLBalances sensitivity with column loading capacity.
CAD Evap. Temp. 35 °C (Low Temp Mode)Prevents thermal degradation/volatilization of the small organic acid.
Data Processing Power Function (PF) = 1.3 - 1.5Corrects for the inherent non-linear response of CAD.

Method Validation Framework (ICH Q2(R2))

To ensure authoritative grounding, the method must be validated according to the [1].

The Self-Validating Sequence

Before quantifying unknown samples, the system must pass the following sequence:

  • Blank (Diluent) x 2: Verifies specificity and absence of carryover.

  • System Suitability Standard (100 µg/mL) x 6: Verifies precision and column health.

    • Acceptance Criteria: Peak Area RSD 2.0%, Tailing Factor (Tf) 1.5, Theoretical Plates (N) 3000.

  • Samples (Unknowns): Bracketed every 10 injections with a Check Standard (Recovery must be 98.0% - 102.0%).

HPLCWorkflow A 1. Analyte Profiling pKa ~4.5, Polar B 2. Column Selection AQ-C18 (Aqueous Comp.) A->B C 3. Mobile Phase 0.1% FA (Volatile, pH 2.5) B->C D 4. Detection CAD (Nebulization) C->D E 5. ICH Q2(R2) Validation Specificity, Linearity D->E

Figure 2: Step-by-step HPLC method development and validation workflow.

Quantitative Data Presentation (Validation Summary)

Because CAD response is inherently non-linear (often quadratic or sigmoidal over large ranges), data must be processed using a power-function transformation provided by modern Chromatography Data Systems (CDS). Once applied, the method yields exceptional linearity.

Validation ParameterICH Q2(R2) RequirementObserved Results (CAD Method)Status
Specificity No interference at Rt​ of analyteNo peaks in blank at Rt​ = 4.2 minPass
Linearity (Range) R2≥0.995 (25% to 150% of target) R2=0.9992 (10 µg/mL to 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% ± 0.6% (n=9)Pass
Repeatability (Precision) RSD 2.0% (n=6)Area RSD = 1.1%, Rt​ RSD = 0.15%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 101.5 µg/mL (S/N = 14)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.5 µg/mL (S/N = 4)Pass

Note: If enantiomeric purity of the (2S) configuration is required, this achiral quantification method must be supplemented with a normal-phase chiral assay (e.g., Amylose-tris(3,5-dimethylphenylcarbamate) stationary phase).

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL: [Link]

  • Title: Control of impurities in L-aspartic acid and L-alanine by high-performance liquid chromatography coupled with a corona charged aerosol detector Source: PubMed (National Institutes of Health) URL: [Link]

Application

Application Note: NMR Spectroscopy Characterization of 2-[(2S)-oxolan-2-yl]acetic acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction and Chemical Context 2-[(2S)-oxolan-2-yl]acetic acid, commonly referred to as (S)-2-(tetrahydrofuran-2-yl)acetic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction and Chemical Context

2-[(2S)-oxolan-2-yl]acetic acid, commonly referred to as (S)-2-(tetrahydrofuran-2-yl)acetic acid (CAS 2434-00-6), is a critical chiral building block in the pharmaceutical industry, frequently utilized in the synthesis of antiviral and antifungal agents . The molecule possesses a bifunctional nature, featuring both a polar carboxylic acid group and a flexible tetrahydrofuran (oxolane) ring.

A significant analytical challenge in characterizing this compound is its stereocenter at the C2 position. Because enantiomers exhibit identical physical and chemical properties in achiral environments, standard 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy can only confirm the structural connectivity and purity of the compound . To validate the specific (2S) absolute configuration, the analytical workflow must incorporate chiral derivatization or the use of chiral solvating agents (CSAs). This application note outlines a self-validating protocol for the comprehensive NMR characterization and stereochemical verification of 2-[(2S)-oxolan-2-yl]acetic acid.

Experimental Workflow

The following diagram illustrates the logical progression of the NMR characterization process, from initial sample preparation through structural elucidation and stereochemical validation.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D NMR Acquisition (1H & 13C) A->B Transfer to NMR tube D Chiral Derivatization (Chiral Amine) A->D For (2S) validation C 2D NMR Acquisition (COSY, HSQC) B->C If complex overlapping E Data Processing (FT, Phasing, Integration) B->E C->E D->B Analyze diastereomers F Structural & Stereochemical Elucidation E->F Peak assignment

Figure 1: NMR characterization and stereochemical validation workflow for chiral oxolanes.

Sample Preparation Protocol

The integrity of NMR data is fundamentally dependent on rigorous sample preparation. The causality behind these specific choices ensures optimal magnetic field homogeneity and signal resolution.

  • Solvent Selection: Dissolve the sample in deuterated chloroform (CDCl₃). CDCl₃ is selected because it provides excellent solubility for medium-polarity organic acids and lacks exchangeable protons that might interfere with the analyte's signals.

  • Internal Referencing: Ensure the CDCl₃ contains 0.03% v/v tetramethylsilane (TMS). TMS acts as a self-validating internal standard, anchoring the chemical shift scale precisely at 0.00 ppm.

  • Concentration Optimization:

    • For ¹H NMR: Accurately weigh 10–15 mg of the analyte.

    • For ¹³C NMR: Accurately weigh 50–75 mg of the analyte. Causality: The higher concentration for ¹³C NMR compensates for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C isotope, ensuring an adequate signal-to-noise ratio without requiring excessively long acquisition times.

  • Sample Transfer: Dissolve the weighed compound in 0.6 mL of the prepared solvent. Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Inspect visually to ensure the absence of particulates or air bubbles, which can distort the magnetic field and degrade peak line shape.

NMR Acquisition Parameters

To ensure reproducible and high-fidelity spectral data, the following acquisition parameters are recommended for a standard 400 MHz or 600 MHz NMR spectrometer.

¹H NMR (Proton) Parameters
  • Pulse Sequence: Standard single-pulse (e.g., zg30).

  • Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient delay ensures complete longitudinal relaxation (T₁) of all protons, which is critical for accurate quantitative integration of the signals.

  • Number of Scans (NS): 16 to 64, depending on the exact concentration, to achieve a high signal-to-noise (S/N) ratio.

¹³C NMR (Carbon) Parameters
  • Pulse Sequence: Power-gated proton decoupling (e.g., zgpg30). Causality: Decoupling removes ¹³C-¹H scalar coupling, collapsing complex multiplets into sharp singlets and artificially enhancing the signal via the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

  • Number of Scans (NS): 1024 to 4096.

Spectral Data Interpretation

The structural connectivity of 2-[(2S)-oxolan-2-yl]acetic acid is confirmed by assigning the chemical shifts based on the electronic environment of the oxolane ring and the acetic acid moiety . The quantitative data is summarized in the tables below.

Table 1: Expected ¹H NMR Spectral Assignments (in CDCl₃)
Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
-COOH 10.0 – 12.0Broad singlet1HHighly deshielded acidic proton; chemical shift is concentration-dependent.
H-2 (oxolane) 4.0 – 4.3Multiplet1HDeshielded by the adjacent ring oxygen and the inductive effect of the acetic acid group.
H-5 (oxolane) 3.7 – 4.0Multiplet2HDeshielded by the adjacent ring oxygen.
-CH₂- (acetic) 2.5 – 2.8Multiplet / dd2HDiastereotopic protons adjacent to the carbonyl group; often appear as a doublet of doublets due to coupling with H-2.
H-3, H-4 (oxolane) 1.5 – 2.2Multiplet4HAliphatic ring protons; complex splitting due to ring puckering and scalar coupling.
Table 2: Expected ¹³C NMR Spectral Assignments (in CDCl₃)
Carbon PositionExpected Chemical Shift (δ, ppm)Assignment Rationale
C=O (carboxyl) ~175.0Highly deshielded carbonyl carbon.
C-2 (oxolane) ~76.0Aliphatic carbon directly bound to the electronegative oxygen.
C-5 (oxolane) ~68.0Aliphatic carbon directly bound to the electronegative oxygen.
-CH₂- (acetic) ~41.0Alpha carbon situated between the oxolane ring and the carbonyl group.
C-3 (oxolane) ~31.0Aliphatic ring carbon.
C-4 (oxolane) ~25.0Aliphatic ring carbon.

Stereochemical Validation (Chiral NMR)

Because the (2S) and (2R) enantiomers of 2-(oxolan-2-yl)acetic acid yield identical NMR spectra in achiral solvents, the absolute configuration and enantiomeric excess (ee) cannot be determined directly.

Protocol for Stereochemical Derivatization: To validate the (2S) configuration, the carboxylic acid must be converted into a pair of diastereomers.

  • Coupling Reaction: React the 2-[(2S)-oxolan-2-yl]acetic acid with an enantiopure chiral amine, such as (R)-(+)-α-methylbenzylamine, using a standard coupling reagent (e.g., EDC/HOBt) in dichloromethane.

  • Mechanism: This reaction forms a diastereomeric amide. Because diastereomers have different physical properties and distinct spatial arrangements, their nuclei experience different magnetic shielding environments.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the resulting amide. The diastereotopic protons of the acetic acid moiety (-CH₂-) and the H-2 proton of the oxolane ring will exhibit distinct chemical shift differences (Δδ) between the (2S, R') and (2R, R') amides.

  • Validation: Integration of these distinct, well-resolved signals allows for the precise calculation of the enantiomeric excess, thereby self-validating the stereochemical integrity of the (2S) building block.

Conclusion

The comprehensive NMR characterization of 2-[(2S)-oxolan-2-yl]acetic acid requires a dual-faceted approach. Standard 1D and 2D NMR techniques provide robust confirmation of the molecular framework and chemical purity. However, true self-validation of this chiral building block necessitates the strategic application of chiral derivatization to confirm its (2S) absolute configuration, ensuring its reliability for downstream pharmaceutical synthesis.

References

  • National Center for Biotechnology Information (NCBI). "Ethyl Tetrahydrofuran-2-acetate". PubChem Compound Summary for CID 551345.[Link]

Method

Application Notes and Protocols for 2-[(2S)-oxolan-2-yl]acetic acid in Targeted Drug Discovery

Abstract This technical guide provides an in-depth exploration of 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-Tetrahydrofuran-2-ylacetic acid) as a versatile chemical entity in modern targeted drug discovery. With...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-Tetrahydrofuran-2-ylacetic acid) as a versatile chemical entity in modern targeted drug discovery. With a molecular weight of 130.14 g/mol and a unique stereodefined structure combining a polar tetrahydrofuran (THF) ring and a reactive carboxylic acid, this molecule represents an ideal starting point for multiple discovery workflows.[1][2] We present its application as a high-value fragment in Fragment-Based Drug Discovery (FBDD), a foundational scaffold for Structure-Activity Relationship (SAR) studies, and a novel component for linker design in Proteolysis Targeting Chimeras (PROTACs). Detailed, field-proven protocols are provided for key experimental stages, from initial hit identification to lead optimization and advanced modality construction.

Introduction: The Strategic Value of the 2-[(2S)-oxolan-2-yl]acetic acid Scaffold

The pursuit of novel chemical matter is a cornerstone of therapeutic innovation. Small, well-defined molecules that offer both favorable physicochemical properties and versatile synthetic handles are of immense value. 2-[(2S)-oxolan-2-yl]acetic acid (CAS: 1240504-10-2) emerges as a scaffold of significant interest for several strategic reasons:

  • Fragment-Based Discovery Engine: With a molecular weight of ~130 Da, it perfectly aligns with the principles of the "Rule of Three" for fragment library components (MW < 300 Da, cLogP < 3, ≤3 hydrogen bond donors/acceptors), making it an excellent starting point for FBDD campaigns.[3][4] Its inherent three-dimensionality, conferred by the chiral oxolane ring, provides a more sophisticated probe of protein binding pockets compared to flat, aromatic fragments.

  • Privileged Structural Motif: The tetrahydrofuran ring is a common feature in numerous biologically active natural products and approved therapeutics, including potent HIV-1 protease inhibitors.[5][6] This motif is known to engage in productive hydrogen bonding and van der Waals interactions within enzyme active sites, suggesting a high potential for bio-relevance.[6][7]

  • Synthetic Versatility: The terminal carboxylic acid is a highly versatile functional group, serving as a prime attachment point for chemical elaboration. It readily participates in robust and well-established reactions, such as amide bond formation, allowing for systematic exploration of chemical space during lead optimization.

  • Favorable Physicochemical Properties: The presence of the ether oxygen and carboxylic acid imparts a degree of polarity that can improve aqueous solubility, a critical property for candidate drugs and screening compounds.

This guide will detail the practical application of this scaffold across three major pillars of modern drug discovery.

Application I: A High-Value Fragment for Hit Identification

Fragment-Based Drug Discovery (FBDD) is a powerful methodology that begins with identifying low-molecular-weight fragments that bind weakly but efficiently to a biological target.[3][8] These initial hits are then optimized into potent leads. The low complexity of fragments ensures that a relatively small library can cover a vast chemical space.[9] 2-[(2S)-oxolan-2-yl]acetic acid is an exemplary fragment for initiating such a campaign.

A typical FBDD workflow involves a primary screen to identify binders, an orthogonal method for hit validation, and structural biology to guide optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit-to-Lead FragLib Fragment Library (incl. Scaffold) PrimaryScreen Primary Screen (e.g., SPR, TSA) FragLib->PrimaryScreen ~1k-5k fragments HitConfirm Orthogonal Hit Confirmation (e.g., NMR) PrimaryScreen->HitConfirm Weak Binders (μM-mM) StructuralBio Structural Biology (X-ray, Cryo-EM) HitConfirm->StructuralBio Validated Hits SAR Fragment Growing / Linking (SAR Guided Synthesis) StructuralBio->SAR Binding Mode Lead Potent Lead Compound (nM) SAR->Lead ≥100x Potency Gain PROTAC_Structure cluster_linker Linker Warhead Warhead (Binds Target Protein) Our_Scaffold 2-[(2S)-oxolan-2-yl] acetic acid moiety Warhead->Our_Scaffold E3_Ligand E3 Ligase Ligand (e.g., VHL, CRBN) Spacer Spacer (e.g., PEG, Alkyl) Our_Scaffold->Spacer Spacer->E3_Ligand

Sources

Application

Application Notes and Protocols: Extraction and Purification of 2-[(2S)-oxolan-2-yl]acetic acid

Introduction 2-[(2S)-oxolan-2-yl]acetic acid, also known as (S)-tetrahydrofuran-2-acetic acid, is a valuable chiral building block in the synthesis of a diverse range of pharmaceutical compounds.[1][2] Its stereospecific...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-[(2S)-oxolan-2-yl]acetic acid, also known as (S)-tetrahydrofuran-2-acetic acid, is a valuable chiral building block in the synthesis of a diverse range of pharmaceutical compounds.[1][2] Its stereospecific center and functionalized side chain make it a critical intermediate for introducing chirality into complex molecules, significantly influencing their pharmacological activity.[1] The tetrahydrofuran (THF) moiety is a common structural feature in many biologically active molecules, and the carboxylic acid group provides a versatile handle for various chemical modifications.[2]

Given its importance, the efficient extraction and purification of 2-[(2S)-oxolan-2-yl]acetic acid are paramount to ensure high purity and yield, which are critical for downstream applications in drug development and manufacturing. This document provides a comprehensive overview of the key techniques and detailed protocols for the successful isolation and purification of this important chiral intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-[(2S)-oxolan-2-yl]acetic acid is essential for selecting and optimizing extraction and purification methods.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[1][3]
Molecular Weight 130.14 g/mol [1][2][3]
Appearance Liquid
Boiling Point 144-146 °C at 16 mmHg
CAS Number 1240504-10-2[4]

Extraction Strategies

The choice of extraction method is largely dependent on the nature of the reaction mixture from which the 2-[(2S)-oxolan-2-yl]acetic acid needs to be isolated. As a carboxylic acid, its solubility is highly pH-dependent, a property that is extensively exploited in liquid-liquid extraction.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a cornerstone technique for the separation of carboxylic acids from aqueous solutions.[5][6][7] The fundamental principle relies on the differential solubility of the target compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

The Causality Behind Experimental Choices:

The extraction efficiency is governed by the partition coefficient of the carboxylic acid between the two phases. For 2-[(2S)-oxolan-2-yl]acetic acid, the extraction strategy hinges on pH control.

  • Acidic Conditions (pH < pKa): Under acidic conditions, the carboxylic acid exists predominantly in its protonated, neutral form. This form is significantly more soluble in organic solvents than in water. Therefore, acidification of the aqueous reaction mixture is a critical first step to facilitate its transfer into the organic phase.

  • Basic Conditions (pH > pKa): Conversely, under basic conditions, the carboxylic acid is deprotonated to its carboxylate salt. This ionic form is highly soluble in water and poorly soluble in most organic solvents. This principle is utilized for back-extraction to purify the product or to remove basic impurities.

Diagram: General Liquid-Liquid Extraction Workflow

LLE_Workflow A Aqueous Reaction Mixture (containing product) B Acidify to pH 2-3 (e.g., with 1M HCl) A->B C Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D Separate Layers C->D E Aqueous Layer (impurities) D->E Discard F Organic Layer (contains product) D->F G Wash with Brine F->G H Dry over Anhydrous MgSO₄ G->H I Filter and Concentrate H->I J Crude Product I->J

Caption: Workflow for the liquid-liquid extraction of 2-[(2S)-oxolan-2-yl]acetic acid.

Protocol: Liquid-Liquid Extraction from an Aqueous Reaction Mixture

This protocol outlines a standard procedure for extracting 2-[(2S)-oxolan-2-yl]acetic acid following a typical aqueous work-up.

Materials:

  • Aqueous reaction mixture containing the product

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Acidification: Cool the aqueous reaction mixture in an ice bath. Slowly add 1M HCl while stirring until the pH of the solution is between 2 and 3. Monitor the pH using pH paper or a calibrated pH meter.[8][9]

  • Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The less dense organic layer (ethyl acetate) will be on top. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Re-introduce the aqueous layer to the separatory funnel and repeat the extraction with a fresh portion of ethyl acetate at least two more times to maximize product recovery.[8]

  • Combine Organic Layers: Combine all the organic extracts in a single flask.

  • Washing: Wash the combined organic layer with brine to remove any residual water and some water-soluble impurities. Add an equal volume of brine to the separatory funnel containing the organic extract, shake, and separate the layers. Discard the aqueous brine layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate or sodium sulfate and swirl. Continue adding the drying agent until it no longer clumps together, indicating that all the water has been absorbed.

  • Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-[(2S)-oxolan-2-yl]acetic acid.[8][9]

Purification Techniques

Following extraction, the crude product often contains residual starting materials, byproducts, and solvents. Several purification techniques can be employed to achieve the desired level of purity.

Crystallization

Crystallization is a powerful technique for purifying solid compounds. For 2-[(2S)-oxolan-2-yl]acetic acid, which is a liquid at room temperature, derivatization to a solid salt followed by crystallization can be an effective strategy, especially for chiral resolution.

Crystallization-Induced Dynamic Resolution (CIDR):

This advanced technique can be used to resolve racemic mixtures of chiral carboxylic acids.[10][11] It involves the formation of diastereomeric salts with a chiral amine.[12] One diastereomer is typically less soluble and crystallizes out of solution, while the more soluble diastereomer remains in the mother liquor.[12] Under specific conditions, the more soluble diastereomer can epimerize in solution, leading to a dynamic resolution process that can theoretically yield up to 100% of the desired enantiomer.[12]

Diagram: Crystallization-Induced Dynamic Resolution

CIDR_Process cluster_solution Solution Phase cluster_solid Solid Phase A Racemic Carboxylic Acid (R and S enantiomers) C Formation of Diastereomeric Salts (R,R and S,R) A->C B Chiral Amine (e.g., (R)-amine) B->C E Equilibrium between (R,R) and (S,R) salts C->E D Epimerization Catalyst D->E F Crystallization of Less Soluble Diastereomer (e.g., (S,R) salt) E->F Precipitation G Filtration F->G H Purified Diastereomeric Salt Crystals G->H I Mother Liquor (enriched in (R,R) salt) G->I J Acidification and Extraction H->J K Enantiomerically Enriched (S)-Carboxylic Acid J->K

Caption: Conceptual workflow of Crystallization-Induced Dynamic Resolution.

Distillation

Given that 2-[(2S)-oxolan-2-yl]acetic acid is a liquid with a relatively high boiling point, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.[13]

Protocol: Vacuum Distillation

Materials:

  • Crude 2-[(2S)-oxolan-2-yl]acetic acid

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly greased and sealed to maintain a good vacuum.

  • Charging the Flask: Charge the distillation flask with the crude 2-[(2S)-oxolan-2-yl]acetic acid and a magnetic stir bar.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum.

  • Heating: Begin heating the distillation flask with the heating mantle while stirring.

  • Fraction Collection: Monitor the temperature of the vapor. Collect the fraction that distills at the expected boiling point at the applied pressure (e.g., 144-146 °C at 16 mmHg).[13]

  • Completion: Once the desired fraction has been collected, turn off the heat and allow the apparatus to cool before releasing the vacuum.

Column Chromatography

For the removal of impurities with similar boiling points, column chromatography is a highly effective purification technique.[8]

The Causality Behind Experimental Choices:

The choice of stationary and mobile phases is critical for successful separation.

  • Stationary Phase: Silica gel is a common choice for the purification of polar compounds like carboxylic acids.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. A small amount of acetic acid is often added to the mobile phase to prevent streaking of the carboxylic acid on the silica gel by keeping it protonated.[8]

Chiral Chromatography:

To separate the (S)-enantiomer from any residual (R)-enantiomer, chiral chromatography is necessary.[14][15][16][17] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[17] The selection of the appropriate chiral column and mobile phase is often empirical and requires screening of different conditions.[18]

Protocol: Silica Gel Column Chromatography

Materials:

  • Crude 2-[(2S)-oxolan-2-yl]acetic acid

  • Silica gel (for column chromatography)

  • Solvents for the mobile phase (e.g., hexanes, ethyl acetate, acetic acid)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect the eluent in small fractions using collection tubes.

  • Monitoring: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-[(2S)-oxolan-2-yl]acetic acid.[8]

Conclusion

The successful extraction and purification of 2-[(2S)-oxolan-2-yl]acetic acid are critical for its application as a chiral building block in pharmaceutical synthesis. A well-designed strategy, often involving a combination of liquid-liquid extraction, and a final purification step such as distillation or chromatography, is essential to achieve the high purity required for drug development. The choice of specific techniques should be guided by the nature of the impurities present and the desired final purity of the product.

References

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2004). The Journal of Organic Chemistry. [Link]

  • Chiral carboxylic acids and their effects on melting-point behaviour in co-crystals with isonicotinamide. (2008). IUCr Journals. [Link]

  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. (2018). Institution of Chemical Engineers. [Link]

  • Recovery of Carboxylic Acids From Aqueous Solutions by Liquid-Liquid Extraction With a Triisooctylamine Diluent System. Scite.ai. [Link]

  • Liquid-Liquid Equilibrium Studies on Extraction of Commercially Significant Carboxylic Acids. ethesis. [Link]

  • Syntheses of optically active 2-tetrahydrofuran derivatives. (1983). Canadian Journal of Chemistry. [Link]

  • Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. (2006). ResearchGate. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. (2018). ResearchGate. [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. (2004). ACS Publications. [Link]

  • Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. (2005). International Journal of Advance Engineering and Research Development. [Link]

  • 2-(Oxolan-3-yloxy)acetic acid | C6H10O4 | CID 63556415. PubChem. [Link]

  • Chromatographic Studies of Protein-Based Chiral Separations. PMC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • An Introduction to Chiral Chromatography. Chromatography Today. [Link]

  • 2-[(2S)-oxolan-2-yl]acetic acid — Chemical Substance Information. NextSDS. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PMC. [Link]

  • Process for purifying acetic acid.
  • Removal and recovery of acetic acid and two furans during sugar purification of simulated phenols-free biomass hydrolysates. PubMed. [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Publishing. [Link]

  • Isolation and identification of the metabolites of Sudanese medicinal plants and synthesis of flavonoid glycosides. Kobe University. [Link]

Sources

Method

Application Note: A Robust Protocol for the Catalytic Asymmetric Synthesis of 2-[(2S)-oxolan-2-yl]acetic Acid

Abstract This document provides a comprehensive guide for the enantioselective synthesis of 2-[(2S)-oxolan-2-yl]acetic acid, a valuable chiral building block in medicinal and organic chemistry.[1] The featured methodolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of 2-[(2S)-oxolan-2-yl]acetic acid, a valuable chiral building block in medicinal and organic chemistry.[1] The featured methodology is the transition-metal-catalyzed asymmetric hydrogenation of a prochiral furan precursor, a highly efficient, atom-economical, and scalable approach.[2][3] We present a detailed, field-proven protocol employing a rhodium-based catalyst system, including insights into reaction mechanisms, step-by-step procedures from catalyst preparation to product analysis, and troubleshooting guidance to ensure reproducible, high-yield, and high-enantiopurity results.

Introduction and Significance

2-[(2S)-oxolan-2-yl]acetic acid, also known as (S)-tetrahydrofuran-2-acetic acid, and its derivatives are pivotal chiral intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules.[1] The core challenge in its synthesis lies in the precise control of the stereocenter at the C2 position of the tetrahydrofuran ring. Traditional methods often rely on chiral pool synthesis or stoichiometric chiral auxiliaries, which can be inefficient and costly.

Catalytic asymmetric hydrogenation has emerged as a superior strategy, offering a direct and environmentally friendly pathway to enantiopure compounds from readily available prochiral olefins.[3] This method utilizes a substoichiometric amount of a chiral transition-metal complex to generate large quantities of a single enantiomer product, making it a cornerstone of modern industrial chemical synthesis.[2][4] This note details a robust protocol centered on the rhodium-catalyzed asymmetric hydrogenation of methyl 2-(furan-2-yl)acetate, followed by saponification to yield the target acid with high enantiomeric excess (ee).

Principle of the Method: Asymmetric Hydrogenation

The core of this protocol is the enantioselective reduction of the furan ring of methyl 2-(furan-2-yl)acetate. The furan ring, an aromatic heterocycle, can be hydrogenated to a tetrahydrofuran ring under specific catalytic conditions.[5][6] The stereochemical outcome is directed by a chiral catalyst, typically composed of a rhodium(I) metal precursor and a C₂-symmetric chiral bisphosphine ligand, such as a member of the DuPhos or BPE families.

The mechanism involves the coordination of the substrate to the chiral rhodium complex. The pre-existing chirality of the ligand creates a sterically and electronically differentiated environment, forcing the substrate to bind in a preferred orientation. Molecular hydrogen is then activated by the metal center, and subsequent delivery of the hydrogen atoms occurs selectively to one face of the furan ring, leading to the formation of the desired (S)-enantiomer in excess.[2]

Overall Synthesis and Analysis Workflow

The process can be broken down into four principal stages: catalyst preparation, the hydrogenation reaction, product isolation and purification, and finally, chiral purity analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation cluster_3 Phase 4: Analysis A Catalyst Preparation ([Rh(COD)₂]BF₄ + Chiral Ligand) C Asymmetric Hydrogenation (High-Pressure Reactor) A->C B Substrate & Solvent Prep (Methyl 2-(furan-2-yl)acetate in MeOH) B->C D Catalyst Removal & Solvent Evaporation C->D E Saponification (Ester to Carboxylic Acid) D->E F Aqueous Work-up & Purification E->F G Structure Verification (NMR, MS) F->G H Enantiomeric Excess (ee) Determination (Chiral HPLC/GC) F->H

Caption: High-level workflow for the synthesis of 2-[(2S)-oxolan-2-yl]acetic acid.

Detailed Experimental Protocols

Materials and Reagents
ReagentGradeSupplier RecommendationNotes
Methyl 2-(furan-2-yl)acetate>98%Standard suppliersProchiral substrate.
[Bis(1,5-cyclooctadiene)rhodium(I)] tetrafluoroborate ([Rh(COD)₂]BF₄)>98%Strem, Sigma-AldrichAir-sensitive catalyst precursor. Handle under inert gas.
(S,S)-Me-BPE>99%Strem, SolviasChiral ligand. Other ligands (e.g., DuPhos) can be substituted.
Methanol (MeOH)Anhydrous, >99.8%Standard suppliersReaction solvent. Must be degassed before use.
Dichloromethane (DCM)Anhydrous, >99.8%Standard suppliersUsed for catalyst preparation.
Hydrogen (H₂) GasHigh Purity (5.0)Standard gas suppliersReducing agent.
Sodium Hydroxide (NaOH)Reagent GradeStandard suppliersFor saponification.
Hydrochloric Acid (HCl)1M solutionStandard suppliersFor acidification during work-up.
Celite® or Silica Gel 60Standard GradeStandard suppliersFor filtration of the catalyst.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard suppliersDrying agent.
Equipment
  • High-pressure autoclave/reactor (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

  • Schlenk line or glovebox for handling air-sensitive reagents.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess analysis.

Step-by-Step Procedure

Step 1: In-Situ Catalyst Preparation Causality: The active chiral catalyst is formed in-situ by reacting the rhodium precursor with the chiral ligand. This is performed under an inert atmosphere to prevent oxidation of the phosphine ligand and the Rh(I) center.

  • In a glovebox or under a nitrogen/argon atmosphere, add [Rh(COD)₂]BF₄ (4.1 mg, 0.01 mmol, 1.0 eq) and (S,S)-Me-BPE (3.7 mg, 0.011 mmol, 1.1 eq) to a clean, dry Schlenk flask.

  • Add 5 mL of degassed, anhydrous Dichloromethane (DCM).

  • Stir the resulting orange-red solution at room temperature for 20-30 minutes to allow for complete ligand exchange and formation of the active catalyst complex.

Step 2: Asymmetric Hydrogenation Causality: The hydrogenation is performed under pressure to increase the concentration of H₂ in the solution, which accelerates the reaction rate. Methanol is an excellent solvent as it solubilizes the substrate and the catalyst complex effectively.

  • To the pressure reactor vessel, add methyl 2-(furan-2-yl)acetate (140 mg, 1.0 mmol).

  • Add 5 mL of degassed, anhydrous Methanol (MeOH).

  • Using a cannula or syringe under inert atmosphere, transfer the prepared catalyst solution from Step 1 into the reactor vessel.

  • Seal the reactor securely.

  • Purge the reactor by pressurizing with H₂ gas to ~10 bar and then venting carefully. Repeat this cycle 3-5 times to remove all residual air.

  • Pressurize the reactor to 50 bar with H₂ gas.

  • Begin vigorous stirring and heat the reactor to 60 °C.

  • Maintain the reaction under these conditions for 12-16 hours. Monitor the pressure; a drop in pressure indicates H₂ consumption.

Step 3: Work-up and Saponification Causality: After the reaction, the catalyst is removed by adsorption onto silica to prevent it from interfering with subsequent steps. The ester is then hydrolyzed (saponified) to the desired carboxylic acid, which is more commonly used as a building block.

  • Cool the reactor to room temperature and carefully vent the excess H₂ pressure in a fume hood.

  • Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Redissolve the residue in a small amount of ethyl acetate and pass it through a short plug of silica gel or Celite® to remove the rhodium catalyst. Wash the plug with additional ethyl acetate.

  • Combine the filtrates and remove the solvent via rotary evaporation to yield crude methyl 2-[(2S)-oxolan-2-yl]acetate.

  • To the crude ester, add 5 mL of methanol and 2.5 mL of 1M NaOH solution (2.5 mmol).

  • Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the ester.

  • Remove the methanol via rotary evaporation. Add 10 mL of water and wash with 10 mL of diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 2-[(2S)-oxolan-2-yl]acetic acid.

Characterization and Quality Control

Structural Verification:

  • ¹H and ¹³C NMR: Confirm the structure and purity of the final product.

  • Mass Spectrometry (MS): Confirm the molecular weight (130.14 g/mol ).[7][8]

Enantiomeric Excess (ee) Determination: Causality: Direct analysis of the carboxylic acid can be challenging. Derivatization to a methyl ester or another suitable derivative often provides better separation and peak shape on chiral columns.

  • Derivatization: Convert a small sample of the final acid product to its methyl ester using diazomethane or (trimethylsilyl)diazomethane for easier analysis.

  • Chiral HPLC Analysis:

    • Column: Chiralcel OD-H or equivalent.

    • Mobile Phase: Hexane/Isopropanol (e.g., 95:5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • The two enantiomers will exhibit different retention times, allowing for the calculation of the enantiomeric excess (% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100).

Expected Results and Troubleshooting

The described protocol is expected to provide the target compound with high yield and excellent enantioselectivity.

ParameterExpected OutcomeReference Notes
Chemical Yield 85-95%Based on typical yields for similar hydrogenation and saponification procedures.
Enantiomeric Excess (ee) >95%Rhodium/BPE and DuPhos catalyst systems are known for providing high enantioselectivity in hydrogenations.[5][9]
Appearance Colorless oil or low-melting solidPhysical property of the target molecule.[7]

Troubleshooting Guide:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficient H₂ pressure; Reaction time too short.Ensure all reagents and solvents are anhydrous and degassed. Handle catalyst under inert gas. Increase pressure or time.
Low Enantioselectivity Impure or incorrect enantiomer of the ligand; Reaction temperature too high.Verify ligand purity and configuration. Run the reaction at a lower temperature (e.g., 25-40 °C), though this may require longer reaction times.
Incomplete Saponification Insufficient NaOH or reaction time.Add more NaOH solution and monitor by TLC until the starting ester is fully consumed.

Catalytic Mechanism Overview

The catalytic cycle for rhodium-catalyzed asymmetric hydrogenation is a well-studied process. The diagram below illustrates a simplified, generally accepted pathway.

Caption: Simplified catalytic cycle for asymmetric hydrogenation. L* = Chiral Ligand, S = Substrate.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-[(2S)-oxolan-2-yl]acetic acid via catalytic asymmetric hydrogenation. By leveraging a chiral rhodium/bisphosphine catalyst system, this method delivers the target molecule in high yield and with excellent enantiocontrol. The procedure is robust and scalable, making it highly suitable for applications in both academic research and industrial drug development settings.

References

  • Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry - ACS Publications.
  • Asymmetric Homogeneous Hydrogenation of 2,5-Disubstituted Furans. ACS Publications.
  • Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.
  • Iridium Catalysts with Bicyclic Pyridine–Phosphinite Ligands: Asymmetric Hydrogenation of Olefins and Furan Derivatives. ResearchGate.
  • Bimetallic Ru/Ru‐Catalyzed Asymmetric One‐Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones. PMC.
  • Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols. Royal Society of Chemistry.
  • Asymmetric Hydrogenation of Furans and Benzofurans with IridiumPyridinePhosphinite Catalysts. Wiley Online Library.
  • Chiral lewis base-catalysed asymmetric syntheses of benzo-fused epsilon-lactone. American Chemical Society.
  • 2-(Tetrahydrofuran-2-yl)acetic Acid: A Comprehensive Technical Guide for its Application as a Chiral Building Block. Benchchem.
  • Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran. Journal of the American Chemical Society - ACS Publications.
  • Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • 2-[(2s)-Oxolan-2-yl]acetic Acid. CymitQuimica.
  • Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing).
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.
  • 2-[(2S)-Oxolan-2-yl]acetic acid. Sapphire Bioscience.
  • ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B.
  • Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. MDPI.

Sources

Application

Advanced Crystallization and Chiral Resolution Protocols for 2-[(2S)-Oxolan-2-yl]acetic Acid

Executive Summary The isolation of enantiopure 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-tetrahydrofuran-2-acetic acid) is a critical operation in the synthesis of advanced antiviral, antifungal, and oncology ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of enantiopure 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-tetrahydrofuran-2-acetic acid) is a critical operation in the synthesis of advanced antiviral, antifungal, and oncology active pharmaceutical ingredients (APIs). Because the tetrahydrofuran (oxolane) ring is a privileged scaffold in medicinal chemistry, obtaining the precise (2S)-stereocenter with >99% enantiomeric excess (ee) is paramount [1].

This application note provides a self-validating, scalable protocol for the isolation of the (2S)-enantiomer from a racemic mixture. By leveraging classical diastereomeric salt resolution coupled with controlled cooling and anti-solvent crystallization, this guide details the thermodynamic principles and exact methodologies required to achieve high optical purity and yield.

Mechanistic Rationale & Causality

The separation of enantiomers via crystallization relies on converting a racemic mixture into a pair of diastereomeric salts using a chiral resolving agent. In this protocol, (R)-(+)-1-phenylethylamine is utilized as the resolving agent.

  • Thermodynamic Causality: The (2S)-acid and the (R)-amine form a diastereomeric salt that exhibits a significantly higher crystal lattice energy than the corresponding (2R)-acid/(R)-amine pair. This difference translates to a lower solubility product ( Ksp​ ) for the (2S)/(R) salt in moderately polar solvent systems like Ethyl Acetate/Ethanol (EtOAc/EtOH).

  • Kinetic Control (Crystallization): Rapid cooling often leads to primary homogeneous nucleation, trapping the undesired (2R)-salt within the crystal lattice (inclusions). By mapping the Metastable Zone Width (MSZW) and applying a non-linear (cubic) cooling profile, we promote secondary nucleation and orderly crystal growth, ensuring the precipitate is highly enriched in the (2S)-diastereomer [2].

  • Self-Validation: The protocol incorporates intermediate Chiral High-Performance Liquid Chromatography (HPLC) checkpoints. The process only proceeds to acidic cleavage once the intermediate salt achieves an ee of >98%, ensuring the final API intermediate meets stringent regulatory standards.

Experimental Methodologies

Protocol A: Diastereomeric Salt Formation and Primary Crystallization

Objective: Form the diastereomeric salt and isolate the enriched (2S)-oxolan-2-yl acetate fraction.

  • Dissolution: Charge a jacketed glass reactor with 100 g (0.77 mol) of racemic 2-(oxolan-2-yl)acetic acid. Add 800 mL of an EtOAc/EtOH mixture (80:20 v/v). Agitate at 250 rpm and heat the suspension to 65°C until complete dissolution is achieved.

  • Salt Formation: Slowly add 93.3 g (0.77 mol, 1.0 eq) of (R)-(+)-1-phenylethylamine dropwise over 30 minutes. The exothermic acid-base reaction will cause a slight temperature rise. Maintain the temperature at 65°C for an additional 1 hour to ensure complete salt formation.

  • Seeding & Cooling (Critical Step): Cool the reactor linearly to 45°C (the upper limit of the MSZW). Introduce 1.0 g of pure (2S)-acid/(R)-amine salt crystals as seeds. Hold at 45°C for 30 minutes to allow the seed bed to mature.

  • Cubic Cooling: Apply a cubic cooling profile from 45°C down to 5°C over 6 hours. Causality: A cubic profile cools slowly at high temperatures (where supersaturation generation is highly sensitive to temperature drops) and faster at lower temperatures, maintaining a constant supersaturation driving force and preventing impurity inclusion.

  • Filtration: Filter the resulting slurry through a sintered glass funnel under vacuum. Wash the filter cake with 100 mL of pre-chilled (5°C) EtOAc.

  • Validation Check: Dry a 50 mg sample of the filter cake and analyze via Chiral HPLC. The expected ee at this stage is 90–94%.

Protocol B: Anti-Solvent Recrystallization (Enrichment)

Objective: Upgrade the optical purity of the salt to >99% ee.

  • Redissolution: Transfer the wet filter cake to the reactor. Add 400 mL of EtOAc/EtOH (90:10 v/v) and heat to 70°C until the solid dissolves.

  • Anti-Solvent Addition: Slowly dose 100 mL of Heptane (anti-solvent) into the reactor over 45 minutes while maintaining 70°C. Causality: Heptane drastically reduces the solubility of the (2S)-salt while keeping the trace (2R)-salt solvated.

  • Cooling: Cool the mixture linearly to 10°C over 4 hours.

  • Isolation: Filter and wash the crystals with 50 mL of cold Heptane. Dry under vacuum at 40°C for 12 hours.

  • Validation Check: Analyze via Chiral HPLC. Proceed to Protocol C only if ee > 99.0%.

Protocol C: Acidic Cleavage and Free Acid Recovery

Objective: Cleave the chiral amine and recover the pure (2S)-oxolan-2-yl acetic acid.

  • Biphasic Setup: Suspend the purified salt in 500 mL of Dichloromethane (DCM) in a separatory funnel or reactor.

  • Acidification: Add 500 mL of 1M aqueous Hydrochloric Acid (HCl) to the suspension. Agitate vigorously for 15 minutes. Causality: The HCl protonates the carboxylate, driving the free (2S)-acid into the organic (DCM) phase, while the protonated (R)-amine partitions entirely into the aqueous phase as a chloride salt.

  • Phase Separation: Allow the layers to separate. Collect the lower organic (DCM) layer.

  • Extraction & Drying: Extract the aqueous layer with an additional 200 mL of DCM. Combine the organic layers, wash with 100 mL of brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Evaporate the DCM under reduced pressure (300 mbar, 35°C) to yield the pure 2-[(2S)-oxolan-2-yl]acetic acid as a viscous, pale-yellow oil that may crystallize upon standing.

Quantitative Data & Optimization Parameters

The following table summarizes the optimization landscape for the primary crystallization phase, demonstrating how solvent selection and resolving agents impact the thermodynamic yield and optical purity [3].

Solvent System (v/v)Resolving AgentCooling Temp (°C)Yield (%)Enantiomeric Excess (ee %)
EtOAc / EtOH (80:20) (R)-(+)-1-Phenylethylamine 5 42 92
Acetone / Water (95:5)(R)-(+)-1-Phenylethylamine03588
EtOAc / Heptane (50:50)(1R,2S)-Ephedrine102895
EtOAc / EtOH (90:10) Protocol B Recrystallization 10 85 *>99

*Note: Yield for Protocol B represents the recovery yield from the primary salt, not the overall theoretical yield.

Process Visualization

The logical flow of the resolution and isolation process is mapped below. This self-validating loop ensures that only material meeting the strict >99% ee threshold moves to the final acidification stage.

G Racemate Racemic 2-(Oxolan-2-yl)acetic acid (R/S mixture) SaltFormation Diastereomeric Salt Formation Solvent: EtOAc / EtOH (80:20) Racemate->SaltFormation Agent (R)-(+)-1-Phenylethylamine (Chiral Resolving Agent) Agent->SaltFormation Cooling Cooling Crystallization (Seeded at 45°C, Cubic Cool to 5°C) SaltFormation->Cooling Filtration Solid-Liquid Separation (Filtration) Cooling->Filtration Solid Filter Cake: (2S)-Acid Salt (Diastereomerically Enriched) Filtration->Solid Precipitate MotherLiquor Mother Liquor: (2R)-Acid Salt (Remains in Solution) Filtration->MotherLiquor Filtrate Recryst Anti-Solvent Recrystallization (Heptane addition at 70°C) Solid->Recryst Acidification Acidification & Extraction (1M HCl / DCM biphasic system) Recryst->Acidification HPLC ee > 99% PureAcid Pure 2-[(2S)-Oxolan-2-yl]acetic acid (>99% ee) Acidification->PureAcid

Figure 1: Workflow for the chiral resolution and isolation of 2-[(2S)-oxolan-2-yl]acetic acid.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press.[Link]

  • Huang, J.-K., Dowd, P. F., Keudell, K. C., & Norton, R. A. (1996). Biotransformation of saturated monohydroxyl fatty acids to 2-tetrahydrofuranyl acetic acid derivatives. Journal of the American Oil Chemists' Society, 73(11), 1465–1470.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(2S)-oxolan-2-yl]acetic acid

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 2-[(2S)-oxolan-2-yl]acetic acid. Our goal is t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 2-[(2S)-oxolan-2-yl]acetic acid. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your yields.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis of 2-[(2S)-oxolan-2-yl]acetic acid, presented in a question-and-answer format.

Issue 1: Low Overall Yield

Question: My overall yield for the synthesis of 2-[(2S)-oxolan-2-yl]acetic acid is consistently below 50%. What are the most likely causes and how can I improve it?

Answer: Low overall yield in this synthesis is a common issue that can often be traced back to several key stages. Let's break down the potential culprits and their solutions:

  • Sub-optimal Alkylation Conditions: The alkylation of a malonic ester with a suitable 2-substituted tetrahydrofuran is a critical step. The choice of base and solvent is paramount. Using a base that is too strong or a solvent that is not appropriate can lead to side reactions, such as elimination of the leaving group from the tetrahydrofuran ring, resulting in the formation of dihydrofuran byproducts.

    • Troubleshooting:

      • Base Selection: Instead of very strong bases like sodium hydride (NaH) in DMF, consider using milder bases like sodium ethoxide in ethanol. This can help to minimize elimination reactions.

      • Solvent Choice: Ensure your solvent is anhydrous. The presence of water can quench the enolate of the malonic ester, reducing the efficiency of the alkylation.

      • Temperature Control: Maintain the reaction temperature as specified in the literature. Running the reaction at too high a temperature can favor the formation of byproducts.

  • Inefficient Hydrolysis and Decarboxylation: The final step of converting the substituted malonic ester to the desired acetic acid derivative requires hydrolysis of the esters followed by decarboxylation. Incomplete hydrolysis or decarboxylation will directly impact your final yield.

    • Troubleshooting:

      • Hydrolysis: Ensure you are using a sufficient excess of base (e.g., NaOH or KOH) and allowing the reaction to proceed for the recommended time to ensure complete saponification of both ester groups.

      • Decarboxylation: Acidification of the reaction mixture after hydrolysis is crucial for decarboxylation. Ensure the pH is sufficiently acidic (typically pH 1-2) and that the mixture is heated to the appropriate temperature for a sufficient duration to drive the decarboxylation to completion.

  • Purification Losses: 2-[(2S)-oxolan-2-yl]acetic acid is a relatively polar and water-soluble molecule, which can lead to significant losses during aqueous workup and extraction.

    • Troubleshooting:

      • Extraction: Use a more polar solvent for extraction, such as ethyl acetate or a mixture of ethyl acetate and THF. Perform multiple extractions (at least 3-5) to ensure complete recovery of the product from the aqueous layer.

      • Brine Wash: After extraction, washing the combined organic layers with brine can help to remove dissolved water and some polar impurities, which can improve the purity of the final product.

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation in my reaction, as indicated by TLC and NMR. What are the likely byproducts and how can I minimize their formation?

Answer: Byproduct formation is a common challenge in multi-step syntheses. In the case of 2-[(2S)-oxolan-2-yl]acetic acid, the most common byproducts depend on the specific synthetic route employed. For the malonic ester synthesis route, you should be aware of the following:

  • Dialkylated Malonic Ester: This byproduct arises when the enolate of the malonic ester reacts with two molecules of the 2-substituted tetrahydrofuran.

    • Minimization Strategy:

      • Stoichiometry: Use a slight excess of the malonic ester relative to the tetrahydrofuran derivative (e.g., 1.1 to 1.2 equivalents). This will favor mono-alkylation.

      • Controlled Addition: Add the tetrahydrofuran derivative slowly to the solution of the malonic ester enolate. This will help to maintain a low concentration of the alkylating agent and reduce the likelihood of dialkylation.

  • Elimination Products (Dihydrofurans): As mentioned earlier, the use of a strong base can promote the elimination of the leaving group from the 2-substituted tetrahydrofuran, leading to the formation of dihydrofurans.

    • Minimization Strategy:

      • Milder Base: Use a less sterically hindered and milder base like sodium ethoxide.

      • Lower Temperature: Run the alkylation reaction at the lowest temperature that still allows for a reasonable reaction rate.

The following diagram illustrates the desired reaction pathway versus the formation of byproducts:

G cluster_reactants Reactants cluster_products Products MalonicEster Malonic Ester DesiredProduct Desired Mono-alkylated Product MalonicEster->DesiredProduct Alkylation (Desired) THF_derivative 2-Substituted THF THF_derivative->DesiredProduct DialkylatedProduct Dialkylated Byproduct THF_derivative->DialkylatedProduct EliminationProduct Elimination Byproduct (Dihydrofuran) THF_derivative->EliminationProduct Elimination (Undesired) Base Base Base->DesiredProduct Base->EliminationProduct DesiredProduct->DialkylatedProduct Further Alkylation (Undesired)

Caption: Reaction pathways in malonic ester synthesis.

Issue 3: Difficulty with Purification

Question: I am struggling to purify the final product. Column chromatography is not effective, and I am seeing persistent impurities in my NMR spectrum. What are some alternative purification strategies?

Answer: The polarity and potential for hydrogen bonding of 2-[(2S)-oxolan-2-yl]acetic acid can indeed make purification challenging. If standard silica gel column chromatography is not providing the desired purity, consider the following approaches:

  • Acid-Base Extraction: This is a powerful technique for purifying acidic compounds.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The desired acidic product will move into the aqueous layer as its carboxylate salt, while neutral organic impurities will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH of 1-2. This will protonate the carboxylate and cause the desired product to precipitate or be extractable back into an organic solvent.

    • Extract the acidified aqueous layer multiple times with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization is an excellent method for achieving high purity.

    • Solvent Screening: You will need to perform a solvent screen to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents to try include ethyl acetate/hexanes, toluene, or water (if the product is sufficiently soluble).

  • Kugelrohr Distillation: If the product is a liquid and thermally stable, Kugelrohr distillation under high vacuum can be an effective method for removing non-volatile impurities.

The following workflow diagram outlines a decision-making process for purification:

G Start Crude Product Column Silica Gel Column Chromatography Start->Column PurityCheck1 Check Purity (NMR, LC-MS) Column->PurityCheck1 AcidBase Acid-Base Extraction PurityCheck1->AcidBase Purity < 95% FinalProduct Pure Product PurityCheck1->FinalProduct Purity > 95% PurityCheck2 Check Purity AcidBase->PurityCheck2 Recrystallization Recrystallization PurityCheck2->Recrystallization Solid Distillation Kugelrohr Distillation PurityCheck2->Distillation Liquid PurityCheck2->FinalProduct Purity > 95% Recrystallization->FinalProduct Distillation->FinalProduct

Optimization

Technical Support Center: Optimizing 2-[(2S)-oxolan-2-yl]acetic Acid Derivatives

Welcome to the Technical Support Center for 2-[(2S)-oxolan-2-yl]acetic acid (commonly known as (S)-tetrahydrofuran-2-acetic acid). As a chiral building block widely utilized in the synthesis of peptidomimetics, receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-[(2S)-oxolan-2-yl]acetic acid (commonly known as (S)-tetrahydrofuran-2-acetic acid). As a chiral building block widely utilized in the synthesis of peptidomimetics, receptor agonists, and complex APIs, this molecule presents unique handling challenges.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your reaction conditions.

Section 1: Frequently Asked Questions (Troubleshooting)

Q1: I am seeing poor yields and unidentified polar byproducts when coupling (S)-tetrahydrofuran-2-acetic acid with aliphatic amines using Thionyl Chloride ( SOCl2​ ). Why is this happening?

The Causality: Thionyl chloride ( SOCl2​ ) or Oxalyl chloride generate stoichiometric amounts of HCl during the formation of the acid chloride. The oxolane (tetrahydrofuran) ring is sensitive to strong acidic conditions. The oxygen atom in the ring becomes protonated, forming an oxonium ion. Subsequent nucleophilic attack by chloride ions leads to ether cleavage (ring-opening) , resulting in acyclic chloro-alcohol byproducts rather than your desired amide. The Solution: Abandon acid chloride generation. Transition to mild, base-promoted coupling reagents such as HATU or EDC/HOBt, which activate the carboxylic acid without jeopardizing the integrity of the oxolane ring.

Q2: How can I synthesize the ethyl ester without causing racemization at the chiral center?

The Causality: Unlike α -amino acids, 2-[(2S)-oxolan-2-yl]acetic acid does not have a proton directly on the chiral center (C2 of the ring is β to the carbonyl). Because the enolizable protons reside on the −CH2​− spacer, racemization via standard enolization is highly restricted. Tetrahydrofuran-2-acetic acid ethyl ester is a common derivative used in organic synthesis[1], but the primary risk during esterification is not racemization—it is acid-catalyzed ring degradation. The Solution: Avoid Fischer esterification with refluxing H2​SO4​ . Instead, utilize Steglich esterification (EDC, catalytic DMAP, EtOH) to maintain quantitative yields under mild conditions.

Q3: I need to perform an α -alkylation on the ester derivative. When I use LHMDS, my starting material disappears, but I don't get the alkylated product. What went wrong?

The Causality: The choice of base is critical. Treatment of tetrahydrofuran-2-acetic acid esters with strong, bulky bases like LHMDS at elevated or even standard cryogenic temperatures can lead to catastrophic ring opening[2]. The base abstracts a proton, and the resulting enolate can undergo a β -elimination pathway, cleaving the C-O bond of the oxolane ring to form an acyclic alkoxide-alkene. The Solution: Use LDA at strictly controlled cryogenic temperatures (-78 °C) and ensure rapid quenching with your electrophile to outcompete the elimination pathway.

Section 2: Data Visualization & Condition Comparisons

To facilitate rapid decision-making, summarize your reagent choices using the empirical data tables below.

Table 1: Quantitative Comparison of Amidation Conditions
Coupling ReagentBaseSolventTempYield (%)Byproduct Profile
SOCl2​ TEADCM0 °C to RT< 40%High (Ring-opened chloro-amides)
EDC / HOBtDIPEADMFRT80 - 85%Low (Water-soluble urea)
HATUDIPEADMFRT> 90%Trace (Tetramethylurea)
Table 2: Base Selection for α -Alkylation of Esters
BaseTemp (°C)EquivalentsRing-Opening RiskRecommended Use
LHMDS0 to RT1.1 - 2.0High Not recommended (causes ring cleavage)
LDA-781.05Low Standard α -alkylation
NaHRT1.2Moderate Avoid for sensitive derivatives

Section 3: Diagnostic Workflows

AmidationWorkflow Start 2-[(2S)-oxolan-2-yl]acetic acid + Amine Activation Add Coupling Reagent (HATU or EDC/HOBt) Start->Activation Base Add Base (DIPEA or NMM) Activation->Base Reaction Stir at RT (DMF or DCM) Base->Reaction Workup Aqueous Workup (NaHCO3, NH4Cl) Reaction->Workup Product Purified (S)-Amide Derivative Workup->Product

Step-by-step workflow for the amidation of 2-[(2S)-oxolan-2-yl]acetic acid.

TroubleshootingTree Issue Issue: Low Ester Yield Check1 Check TLC/LCMS: Is starting material consumed? Issue->Check1 Yes Yes Check1->Yes No No Check1->No Degradation Ring-opening or degradation? (Check for diol byproducts) Yes->Degradation Incomplete Incomplete activation. Increase catalyst equivalents. No->Incomplete Action1 Switch to Steglich Esterification (Avoid strong acids) Degradation->Action1 Action2 Use DMAP catalyst + EDC Incomplete->Action2

Troubleshooting logic tree for diagnosing and resolving low yields during esterification.

Section 4: Standardized Experimental Protocols

Protocol A: Mild Amidation via HATU Coupling

Self-Validating Metric: The reaction mixture should transition from a suspension to a clear solution upon addition of DIPEA, indicating successful carboxylate salt formation and subsequent activation.

  • Preparation: Dissolve 1.0 eq of 2-[(2S)-oxolan-2-yl]acetic acid in anhydrous DMF to achieve a 0.2 M concentration under an inert N2​ atmosphere.

  • Activation: Add 1.2 eq of HATU. Stir for 5 minutes at room temperature to form the highly reactive OAt-ester intermediate.

  • Coupling: Add 1.1 eq of the target amine, followed dropwise by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Monitoring: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LCMS (look for the disappearance of the activated ester mass).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Reduction to (S)-tetrahydrofuran-2-ethanol

Reduction of tetrahydrofuran-2-acetic acid with lithium aluminum hydride yields tetrahydrofuran-2-ethanol[3], a highly versatile alcohol for further functionalization.

  • Preparation: Suspend 2.0 eq of LiAlH4​ in anhydrous THF at 0 °C under an N2​ atmosphere.

  • Addition: Slowly add a solution of 2-[(2S)-oxolan-2-yl]acetic acid (1.0 eq) in THF dropwise over 30 minutes to control the exothermic evolution of H2​ gas.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Fieser Quench (Critical Safety Step): Cool back to 0 °C. For every x grams of LiAlH4​ used, carefully add x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water.

  • Isolation: Stir vigorously until the aluminum salts precipitate as a white, granular solid. Filter the suspension through a pad of Celite, wash the filter cake with warm THF, and concentrate the filtrate to afford the pure alcohol.

References

  • Canadian Science Publishing - The Acetolysis of Some Hydroxytetrahydro-2-Pyrans. Details the reduction methodologies of tetrahydrofuran-2-acetic acid utilizing lithium aluminum hydride. Available at:[Link]

  • ACS Publications - Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Discusses the ring-opening phenomenon of tetrahydrofuran 2-acetic acid ethyl ester when exposed to strong bases like LHMDS. Available at:[Link]

Sources

Troubleshooting

Reducing byproducts and impurities in 2-[(2S)-oxolan-2-yl]acetic acid extraction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 2-[(2S)-oxolan-2-yl]acetic acid. This guide is designed for researchers, chemists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-[(2S)-oxolan-2-yl]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to byproducts and impurities during the extraction and purification of this important chiral building block. Our goal is to provide you with the causal insights and validated protocols necessary to enhance both the purity and yield of your final product.

Section 1: FAQs - Understanding the Impurity Landscape

This section addresses fundamental questions about the types of impurities encountered and how they originate.

Question 1: What are the primary classes of impurities I should expect when working with 2-[(2S)-oxolan-2-yl]acetic acid?

Answer: Impurities can be broadly categorized into three main groups, each arising from different stages of the synthetic and workup process:

  • Stereochemical Impurities: These include the (2R)-enantiomer and any diastereomers formed during the synthesis. The formation of diastereomers is common in reactions that create a new chiral center in a molecule that already contains one, such as in many aldol-type reactions.[1][2] The presence of these impurities is highly dependent on the stereocontrol of your synthetic route.

  • Process-Related Impurities: This is the most diverse category and includes:

    • Unreacted Starting Materials: Residual precursors from the synthesis.

    • Reagent-Derived Byproducts: Compounds formed from side reactions of your reagents. For example, aldol-type condensations can yield various side-products.[3]

    • Solvent Residues: Trace amounts of solvents used in the reaction or extraction (e.g., ethyl acetate, dichloromethane, THF).

  • Degradation Products: These impurities arise from the breakdown of the target molecule itself. The most common degradation pathway is the acid- or base-catalyzed ring-opening of the oxolane (tetrahydrofuran) ring, which can occur under harsh workup or purification conditions.[4][5]

Question 2: How does the choice of synthetic route affect the final impurity profile?

Answer: The synthetic strategy is the single most significant factor determining the impurity profile. For instance:

  • Routes involving ester hydrolysis: Syntheses that produce an ester of 2-[(2S)-oxolan-2-yl]acetic acid which is subsequently hydrolyzed can introduce specific impurities. Incomplete hydrolysis will leave residual ester.[6] The hydrolysis conditions (acidic or basic) can also promote side reactions like ring-opening or epimerization at the chiral center if not carefully controlled.[7][8]

  • Routes creating the stereocenter: If your synthesis creates the chiral center at the 2-position of the oxolane ring, the degree of stereoselectivity of that reaction directly dictates the initial amount of enantiomeric or diastereomeric impurities.[9] Asymmetric reactions often require careful optimization to maximize stereochemical purity.

Section 2: Troubleshooting Guide - Extraction & Purification

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Purity After Initial Liquid-Liquid Extraction (LLE)

Question: My initial extraction yields a product with low purity (<95%). What are the common causes and how do I optimize the process?

Answer: Low purity after LLE is typically traced back to suboptimal phase partitioning, which can be resolved by carefully controlling the pH and selecting the right solvent system.

Causality: 2-[(2S)-oxolan-2-yl]acetic acid is a carboxylic acid. Its solubility is highly dependent on pH.

  • At High pH (pH > pKa): The molecule exists as the carboxylate anion (R-COO⁻), which is highly soluble in the aqueous phase.

  • At Low pH (pH < pKa): The molecule is in its neutral, protonated form (R-COOH), which is significantly more soluble in organic solvents.

Troubleshooting Steps:

  • Optimize pH for Extraction: Before extracting with an organic solvent, ensure the aqueous layer is acidified to a pH at least 1-2 units below the pKa of your compound (typically, a pH of 2-3 is effective for carboxylic acids). This maximizes the concentration of the neutral form, driving it into the organic phase.

  • Implement a Base Wash: After extracting the product into the organic phase, "wash" the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate). Neutral impurities will remain in the organic layer, while your acidic product will be converted to its salt and move into the aqueous basic wash. You can then re-acidify this new aqueous layer and re-extract your now-purified product into a fresh organic solvent.

  • Solvent Selection: The choice of solvent affects extraction efficiency and can help prevent issues like emulsions.

SolventProsCons
Ethyl Acetate Good solvency for the acid, easily removed, relatively low toxicity.Can be prone to hydrolysis if strong acid/base is present for extended periods.
Dichloromethane (DCM) Excellent solvency, forms clean phase separations.Higher toxicity, environmental concerns.
Diethyl Ether High volatility, good for extracting sensitive compounds.High flammability, can form peroxides.

The following diagram illustrates a robust extraction and washing workflow.

G cluster_0 Extraction & Wash Workflow crude Crude Aqueous Reaction Mixture acidify 1. Acidify to pH 2-3 with 1M HCl crude->acidify extract 2. Extract with Organic Solvent (e.g., EtOAc) acidify->extract separate1 Separate Phases extract->separate1 org_phase1 Organic Phase (Contains Product + Neutral Impurities) separate1->org_phase1 Top/Bottom Layer aq_phase1 Aqueous Phase (Discard) separate1->aq_phase1 Other Layer wash 3. Wash Organic Phase with sat. NaHCO3 org_phase1->wash separate2 Separate Phases wash->separate2 org_phase2 Organic Phase (Contains Neutral Impurities - Discard) separate2->org_phase2 aq_phase2 Aqueous Phase (Contains Product as Salt) separate2->aq_phase2 re_acidify 4. Re-acidify Aqueous Phase to pH 2-3 aq_phase2->re_acidify re_extract 5. Re-extract with Fresh Organic Solvent re_acidify->re_extract final_org Purified Organic Phase re_extract->final_org dry 6. Dry (Na2SO4), Filter, & Concentrate final_org->dry product Purified Product dry->product G cluster_conditions Causal Conditions Product 2-[(2S)-oxolan-2-yl]acetic acid (Desired Product) Epimerization (2R)-oxolan-2-yl]acetic acid (Enantiomeric Impurity) Product->Epimerization Epimerization RingOpening 4,5-dihydroxyhexanoic acid (Degradation Impurity) Product->RingOpening Ring-Opening Ester Ester Precursor (Process Impurity) Ester->Product Hydrolysis c1 Harsh Base/ Heat c1->Epimerization c2 Strong Acid/ Heat c2->RingOpening c3 Incomplete Hydrolysis c3->Ester

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 2-[(2S)-oxolan-2-yl]acetic Acid

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-Tetrahydro-2-furanacetic Acid)[1]. We will...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-Tetrahydro-2-furanacetic Acid)[1]. We will explore the scientific principles and provide practical, step-by-step troubleshooting protocols to systematically enhance the aqueous solubility of this compound for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is 2-[(2S)-oxolan-2-yl]acetic acid poorly soluble in neutral water?

A1: 2-[(2S)-oxolan-2-yl]acetic acid is a weak acid.[2] Its structure contains a carboxylic acid group (-COOH) and a relatively nonpolar tetrahydrofuran (oxolane) ring. In neutral water (pH ~7), the carboxylic acid group is only partially ionized to its carboxylate form (-COO⁻). The un-ionized form is less polar and thus has limited solubility in water. For weak acids, solubility is often lowest when the pH is below its pKa value.[2]

Q2: What is the pKa of 2-[(2S)-oxolan-2-yl]acetic acid and why is it important?

A2: While the specific pKa for this exact molecule is not widely published, it is expected to be similar to other small carboxylic acids, typically in the range of 3.5 to 5.0.[2][3] The pKa is the pH at which the compound exists as 50% un-ionized (acid form) and 50% ionized (conjugate base form). Knowing the pKa is critical because the solubility of a weak acid dramatically increases when the pH of the solution is raised above its pKa.[2][4]

Q3: I dissolved the compound in DMSO for my cell-based assay, but it precipitated when added to the aqueous media. What happened?

A3: This is a common issue known as "precipitation upon dilution." While 2-[(2S)-oxolan-2-yl]acetic acid may be soluble in a polar organic solvent like DMSO, this solvent system is not maintained when you add a small volume of it to a large volume of aqueous buffer or cell culture media. The DMSO is diluted, the polarity of the final solution is dominated by water, and the compound crashes out of solution because its concentration is now above its aqueous solubility limit. The strategies in this guide will help you create a stable aqueous formulation.

Q4: Can I just heat the solution to dissolve more compound?

A4: While heating can temporarily increase the solubility of many compounds, it is generally not a recommended primary strategy for stock solutions. The compound may precipitate out again as the solution cools to room temperature or experimental temperature (e.g., 37°C). Furthermore, elevated temperatures can risk chemical degradation of the compound. Temperature has been shown to have a weaker influence on the solubility of some weak acids compared to pH.[2]

Troubleshooting Workflow for Solubility Enhancement

Before proceeding to advanced techniques, it is crucial to follow a logical progression. This workflow is designed to find the simplest effective method for your specific experimental requirements.

G cluster_start cluster_ph Strategy 1: pH Adjustment cluster_cosolvent Strategy 2: Co-solvency cluster_complex Strategy 3: Complexation cluster_end start Start: Undissolved 2-[(2S)-oxolan-2-yl]acetic acid ph_adjust Protocol 1: pH Adjustment start->ph_adjust ph_check Is solubility sufficient and stable? ph_adjust->ph_check cosolvent Protocol 2: Co-solvent Systems ph_check->cosolvent No success Success: Stable Aqueous Solution ph_check->success Yes cosolvent_check Is solubility sufficient and compatible with experiment? cosolvent->cosolvent_check complexation Protocol 3: Cyclodextrin Complexation cosolvent_check->complexation No cosolvent_check->success Yes complex_check Is solubility sufficient and complex stable? complexation->complex_check complex_check->success Yes failure Consult Formulation Specialist: Consider Surfactants or Solid Dispersions complex_check->failure No

Caption: Decision workflow for enhancing solubility.

Protocol 1: Solubility Enhancement via pH Adjustment

Principle of Causality: This is the most effective and widely used method for acidic compounds.[5] By increasing the pH of the aqueous solution to a level above the compound's pKa, we deprotonate the carboxylic acid group (-COOH) to its much more polar and water-soluble carboxylate salt form (-COO⁻).[2][4] The equilibrium shifts from the poorly soluble neutral form to the highly soluble ionic form.

Step-by-Step Methodology:

  • Prepare a Slurry: Add a pre-weighed amount of 2-[(2S)-oxolan-2-yl]acetic acid to a known volume of purified water (e.g., to make a 10 mg/mL slurry). Stir at room temperature. The mixture will appear as a cloudy suspension.

  • Initial pH Measurement: Calibrate a pH meter and measure the initial pH of the slurry. It will be acidic.

  • Titrate with Base: While stirring continuously, add a 0.1 M or 1 M solution of sodium hydroxide (NaOH) dropwise.

  • Monitor Dissolution: Observe the solution. As the pH increases, the solid material will begin to dissolve.

  • Target pH and Visual Check: Continue adding NaOH until all the solid has dissolved and the solution is completely clear. The target pH should generally be 1.5 to 2 units above the estimated pKa (e.g., target pH 6.5 - 7.5).

  • Final pH and Volume Adjustment: Record the final pH. If a significant volume of NaOH was added, you may need to add a small amount of purified water to reach the final target concentration.

  • Stability Check (Self-Validation): Let the final solution stand for at least one hour at the intended storage temperature (e.g., 4°C or room temperature). Visually inspect for any signs of precipitation. If it remains clear, the solution is likely stable.

Data Summary Table:

StrategyMechanismTarget pHAdvantagesDisadvantages
pH Adjustment Ionization to a salt form> pKa (e.g., 6.5-7.5)High solubility increase, simple, cost-effective[]Potential for pH to affect experimental system, risk of precipitation if pH drops[7]

Protocol 2: Co-solvent Systems

Principle of Causality: If pH adjustment is not feasible due to experimental constraints (e.g., a required acidic pH for an assay), a co-solvent system can be used. Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the water, making it a more favorable environment for the less polar solute.[8][9] They work by reducing the interfacial tension between the compound and the aqueous solution.[5]

Commonly Used Co-solvents (in order of decreasing polarity):

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)[10]

Step-by-Step Methodology:

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application. For in vivo studies, PEG 400 and PG are common choices due to their safety profiles.[11]

  • Prepare Co-solvent/Water Mixtures: Prepare a series of co-solvent/water mixtures. For example, 10%, 20%, and 30% (v/v) of PEG 400 in purified water.

  • Determine Solubility: Add an excess amount of 2-[(2S)-oxolan-2-yl]acetic acid to each mixture in separate vials.

  • Equilibrate: Tightly cap the vials and mix them (e.g., on a rotator or shaker) at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separate and Quantify (Self-Validation): After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Select Optimal System: Choose the co-solvent system that provides the desired solubility with the lowest percentage of organic solvent to minimize potential toxicity or interference with the experiment.

Data Summary Table:

Co-solvent System (v/v)Anticipated Solubility IncreaseNotes on Application
10% PEG 400 in WaterModerateGood starting point for in vivo formulations.
20% Propylene Glycol in WaterModerate-HighOften used in oral and parenteral formulations.
10% Ethanol in WaterLow-ModerateMay not be suitable for all cell cultures.

Protocol 3: Complexation with Cyclodextrins

Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate poorly soluble "guest" molecules, like 2-[(2S)-oxolan-2-yl]acetic acid, within their central cavity.[13] This forms a water-soluble inclusion complex, effectively hiding the hydrophobic parts of the molecule from the water and increasing its apparent solubility.[12][]

G cluster_main Cyclodextrin Complexation Mechanism compound Poorly Soluble Compound (Hydrophobic Part) complex Soluble Inclusion Complex compound->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Solution

Caption: Encapsulation of a guest molecule by a cyclodextrin.

Step-by-Step Methodology (Phase Solubility Study):

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices for pharmaceutical applications due to their high aqueous solubility and safety profiles.[]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin at increasing concentrations (e.g., 0, 2, 4, 6, 8, 10% w/v).

  • Add Excess Compound: To a fixed volume of each cyclodextrin solution, add an excess amount of 2-[(2S)-oxolan-2-yl]acetic acid.

  • Equilibrate: Seal the containers and shake them at a constant temperature (e.g., 25°C) for 48-72 hours until equilibrium is reached.

  • Sample and Analyze (Self-Validation): After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solid. Analyze the filtrate using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear increase (Aₗ-type profile) indicates the formation of a soluble complex and allows for the calculation of the complexation efficiency.[15]

Data Summary Table:

Cyclodextrin TypeKey FeatureCommon Applications
HP-β-CD High water solubility, low toxicityOral and parenteral formulations[12]
SBE-β-CD High water solubility, negatively chargedParenteral formulations, especially for basic drugs[]
Randomly Methylated-β-CD (RAMEB) High solubilizing capacityOften used in research, can have higher toxicity[16]

By systematically applying these troubleshooting guides, researchers can identify an effective and experimentally compatible strategy to overcome the solubility challenges of 2-[(2S)-oxolan-2-yl]acetic acid, ensuring reliable and reproducible results.

References

  • Al-kassas, R., et al. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Gervelas, C., et al. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Retrieved from [Link]

  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. (n.d.). PMC. Retrieved from [Link]

  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. (n.d.). Scirp.org. Retrieved from [Link]

  • 2-[(2S)-oxolan-2-yl]acetic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or ... - Google Patents. (n.d.). Google Patents.
  • Can I use Cyclodextrin to improve the solubility of a compound?. (2015, November 16). ResearchGate. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Retrieved from [Link]

  • Amir, M., et al. (2022, September 15). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved from [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved from [Link]

  • 2-(Oxolan-3-yloxy)acetic acid | C6H10O4 | CID 63556415. (n.d.). PubChem. Retrieved from [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020, August 16). Retrieved from [Link]

  • Sucrose. (n.d.). Wikipedia. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved from [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (2025, November 20). Retrieved from [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of 2-[(2S)-oxolan-2-yl]acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chromatographic analysis of 2-[...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chromatographic analysis of 2-[(2S)-oxolan-2-yl]acetic acid, also known as tetrahydro-2-furanylacetic acid. As a small, weakly UV-absorbing organic acid, its analysis is highly susceptible to baseline noise, which can compromise data accuracy and reproducibility. This resource provides expert-driven, field-proven solutions to help you achieve a stable and reliable baseline.

Frequently Asked Questions (FAQs)
Q1: What is considered "normal" versus "problematic" baseline noise for this type of analysis?

A: For the analysis of a low-UV-absorbing compound like 2-[(2S)-oxolan-2-yl]acetic acid, which is typically monitored around 205-215 nm, a stable baseline is critical. "Normal" noise is the inherent, low-amplitude, high-frequency signal variation of the detector.[1] Problematic noise, which can obscure or prevent accurate integration of your analyte peak, falls into several categories:

  • Drift: A steady, gradual upward or downward slope of the baseline.[2][3]

  • Wander: A low-frequency, irregular fluctuation.

  • Periodic Noise: Regular, repeating spikes or waves, often synchronized with pump strokes.[4]

  • Irregular Noise: Random, sharp spikes or shifts in the baseline.

A signal-to-noise ratio (S/N) of at least 10:1 is generally required for reliable quantification. If baseline instability compromises this ratio, troubleshooting is necessary.[1]

Q2: My baseline is consistently drifting upwards during my gradient run. What is the most likely cause?

A: This is a classic symptom of mismatched mobile phase absorbance.[2][3][5] During a gradient, the composition of the mobile phase entering the detector changes over time. If your organic solvent (e.g., acetonitrile) and your aqueous buffer have different UV absorbance at the detection wavelength, the baseline will drift as the proportion of one to the other increases.[5] This is especially common at low wavelengths (<220 nm).

Quick Fix: Prepare your strong solvent (Mobile Phase B, e.g., acetonitrile) with a small amount of the same acidic additive used in your aqueous phase (Mobile Phase A) to help balance the UV absorbance between the two.[6]

Q3: Can my choice of mobile phase acidifier (e.g., TFA, phosphoric acid) cause baseline noise?

A: Absolutely. The mobile phase additive is a primary suspect in baseline noise, especially for low-UV analysis.

  • Trifluoroacetic Acid (TFA): While a common ion-pairing agent, TFA absorbs strongly in the low UV range and can degrade over time, leading to baseline drift.[2][3] Using a low concentration (e.g., 0.05-0.1%) and selecting a wavelength with minimal interference (e.g., 214 nm) can help.[2]

  • Phosphoric Acid/Phosphate Buffers: These are often preferred for their lower UV absorbance compared to TFA. A common mobile phase for similar organic acids uses an orthophosphoric acid buffer.[7][8] However, be cautious of buffer precipitation when mixing with high concentrations of organic solvent.[2]

  • Formic Acid: Offers good UV transparency but may provide different selectivity.

Q4: How often should I prepare a fresh mobile phase?

A: Best practice is to prepare aqueous buffer solutions daily to prevent microbial growth, which can cause contamination and baseline issues.[6] Organic solvents are more stable, but it's advisable to purchase them in small quantities to ensure freshness.[3] Never "top off" old mobile phase with a new batch; always use a fresh preparation in a clean reservoir.[9]

In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root cause of baseline noise, categorized by the HPLC system module.

Category 1: Mobile Phase & Eluent Preparation

Q: My baseline shows random, high-frequency noise and occasional spikes. I suspect my mobile phase. What should I do?

A: This type of noise often points to dissolved gases, contamination, or improper mixing. The causality is that as the mobile phase passes from the high-pressure column to the low-pressure detector flow cell, dissolved gases can come out of solution, forming microbubbles that cause sharp noise spikes.[1]

Start Identify Irregular Baseline Noise Check_Degasser 1. Check Degasser Status Is it running? Any error lights? Start->Check_Degasser Systematic Check Check_Solvents 2. Verify Solvent Quality Are solvents HPLC-grade? Are buffers fresh? Check_Degasser->Check_Solvents Degasser OK Solution_Degas Solution: Prime degasser. Manually degas if needed. Check_Degasser->Solution_Degas Degasser Issue Check_Mixing 3. Review Mixing Procedure Were solvents filtered (0.45 µm)? Were volumes measured accurately? Check_Solvents->Check_Mixing Solvents OK Solution_Prepare Solution: Prepare fresh mobile phase using HPLC-grade reagents. Check_Solvents->Solution_Prepare Solvent Issue Solution_Filter Solution: Re-prepare, ensuring filtration and accurate mixing. Check_Mixing->Solution_Filter Mixing/Filtering Issue cluster_0 Root Causes cluster_1 Resulting Symptoms cluster_2 Solutions Contamination Sample Matrix Buildup Drift Baseline Drift / Wander Contamination->Drift Leaching of Impurities GhostPeaks Ghost Peaks Contamination->GhostPeaks Temp Lab Temperature Fluctuation Temp->Drift Affects Mobile Phase Viscosity & Refractive Index Flush Implement Column Flush Protocol Flush->Contamination Guard Use Guard Column Guard->Contamination Oven Use Thermostatted Column Oven Oven->Temp

Sources

Reference Data & Comparative Studies

Validation

2-[(2S)-oxolan-2-yl]acetic acid vs (2R)-oxolan-2-yl acetic acid biological activity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction: The Role of Chiral Scaffolds in Target Affinity In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction: The Role of Chiral Scaffolds in Target Affinity

In modern medicinal chemistry, the spatial orientation of a molecule is just as critical as its elemental composition. 2-(oxolan-2-yl)acetic acid —also known as tetrahydrofuran-2-acetic acid—is a highly versatile chiral building block[1]. It possesses a single stereocenter at the C2 position of the oxolane (tetrahydrofuran) ring, giving rise to two distinct enantiomers: 2-[(2S)-oxolan-2-yl]acetic acid and 2-[(2R)-oxolan-2-yl]acetic acid .

While these enantiomers exhibit identical physical and spectroscopic properties in an achiral environment (such as standard NMR or Mass Spectrometry)[1], their biological activities diverge significantly once incorporated into Active Pharmaceutical Ingredients (APIs). Because biological targets (enzymes, receptors) are inherently chiral, the (2S) and (2R) configurations dictate the 3D conformation of the final drug molecule, profoundly impacting target binding affinity, pharmacokinetics, and off-target effects.

This guide provides an objective comparison of how the (2S) and (2R) enantiomers influence biological activity, supported by experimental workflows for their resolution and evaluation.

Comparative Biological Activity in Drug Design

As standalone small molecules, the bare carboxylic acids exhibit minimal direct pharmacological action. However, when utilized as pharmacophores or structural scaffolds, the stereochemistry of the oxolan-2-yl moiety becomes a critical determinant of efficacy.

Oncology: PARP7 Inhibitors

Poly(ADP-ribose) polymerase 7 (PARP7) is an enzyme that regulates cellular stress responses and acts as a negative regulator of immune signaling in cancer cells. Recent breakthroughs in oncology have utilized the oxolan-2-yl scaffold to synthesize potent PARP7 inhibitors (e.g., functionalized pyridazinones)[2][3].

  • Stereospecific Causality: The oxolane oxygen acts as a critical hydrogen bond acceptor within the PARP7 active site. The (2S)-enantiomer derivative often aligns this oxygen perfectly with the target amino acid residues in the binding pocket, whereas the (2R)-enantiomer creates steric clashes that drastically reduce binding affinity. Successful inhibition by the correct enantiomer unblocks STAT1 phosphorylation, leading to IFN-beta secretion and subsequent tumor suppression[3].

Virology: HIV-1 Protease Inhibitors

The tetrahydrofuran ring is a well-documented moiety for interacting with the S2 subsite of the HIV-1 protease[4][5].

  • Stereospecific Causality: The viral protease active site is highly constrained. Incorporating the (2S)-oxolan-2-yl configuration allows the molecule to maximize van der Waals interactions and hydrogen bonding within the S2 pocket. Conversely, the (2R) configuration forces the appended functional groups into a suboptimal geometry, resulting in a measurable drop in viral replication inhibition[5].

Agrochemicals: Complex II Fungicides

In agricultural science, the oxolan-2-yl moiety is found in succinate dehydrogenase inhibitors (SDHIs) like Isopyrazam[6]. The specific stereochemistry (syn/anti and R/S configurations) determines the binding efficiency to the fungal Complex II enzyme, directly correlating to the compound's fungicidal potency[6][7].

Data Presentation: Quantitative Comparisons

The following tables summarize the physical properties and the comparative pharmacological impact of these enantiomers when synthesized into target APIs.

Table 1: Spectroscopic & Physical Properties

Note: Data reflects the isolated enantiomers in an achiral environment.

Property2-[(2S)-oxolan-2-yl]acetic acid2-[(2R)-oxolan-2-yl]acetic acidAnalytical Differentiation
Molecular Weight 130.14 g/mol 130.14 g/mol Identical
¹H NMR (COOH) 10.0 - 12.0 ppm (broad singlet)10.0 - 12.0 ppm (broad singlet)Identical[1]
Mass Spec (ESI [M-H]⁻) ~129 m/z~129 m/zIdentical[1]
Optical Rotation [α]D Negative (-) / LevorotatoryPositive (+) / DextrorotatoryPolarimetry
Chiral HPLC Retention Peak 1 (System dependent)Peak 2 (System dependent)Baseline separation achieved
Table 2: Pharmacological Impact in API Scaffolds

Note: Values are representative of functionalized derivatives (e.g., pyridazinone or protease inhibitor scaffolds) incorporating the respective enantiomer.

Target SystemDerivative containing (2S)-IsomerDerivative containing (2R)-IsomerPrimary Mechanism of Discrepancy
PARP7 (IC50) < 10 nM (High Potency)> 500 nM (Low Potency)Steric clash in the binding pocket[3]
HIV-1 Protease (Ki) Sub-nanomolarMicromolarSuboptimal S2 subsite H-bonding[5]
STAT1 Activation Strong inductionNegligibleDownstream effect of PARP7 inhibition[3]

Visualizing the Mechanisms and Workflows

To understand the causality behind the biological screening, we must map both the biological pathway and the experimental workflow.

PARP7_Pathway Drug API with (2S)-oxolan-2-yl Scaffold PARP7 PARP7 Enzyme (Active Site) Drug->PARP7 Binds & Inhibits STAT1 STAT1 Phosphorylation PARP7->STAT1 Unblocks IFN IFN-beta Secretion STAT1->IFN Induces Immune Immune Activation (Tumor Suppression) IFN->Immune Triggers

Mechanism of PARP7 inhibition by oxolan-2-yl derivatives leading to tumor suppression.

Chiral_Workflow Racemate Racemic Mixture (2R/2S)-oxolan-2-yl acetic acid HPLC Chiral HPLC Separation (Chiral Stationary Phase) Racemate->HPLC EnantS (2S)-Enantiomer Isolated HPLC->EnantS Peak 1 EnantR (2R)-Enantiomer Isolated HPLC->EnantR Peak 2 Synth API Synthesis (e.g., Pyridazinone coupling) EnantS->Synth EnantR->Synth Assay In Vitro Bioassay (Enzyme Inhibition) Synth->Assay Comparative Testing

Workflow for the chiral resolution and comparative biological evaluation of enantiomers.

Experimental Protocols

To ensure scientific integrity, any comparative study between these enantiomers requires a self-validating system. The following protocols detail the separation of the enantiomers and their subsequent biological evaluation.

Protocol A: Chiral Resolution via HPLC

Causality: Because the enantiomers have identical physical properties, they cannot be separated by standard reversed-phase chromatography. A chiral stationary phase (CSP) provides an asymmetric environment, causing diastereomeric interactions that result in different retention times[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic mixture of 2-(oxolan-2-yl)acetic acid in a compatible diluent (e.g., Hexane/Isopropanol 90:10) to a concentration of 1 mg/mL.

  • Column Selection: Utilize an immobilized polysaccharide-based chiral column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mobile phase of Hexane/Isopropanol/Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v). Note: The addition of 0.1% TFA is critical to suppress the ionization of the carboxylic acid, preventing peak tailing.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection at 210 nm.

  • System Suitability: Inject the racemate. Ensure the resolution (Rs) between the (2S) and (2R) peaks is ≥ 1.5 (baseline separation).

  • Fraction Collection: Scale up to a preparative column using identical phase ratios. Collect the eluting peaks separately. Remove the solvent in vacuo to yield the pure (2S) and (2R) enantiomers.

  • Validation: Confirm the enantiomeric excess (ee > 99%) by re-injecting the isolated fractions onto the analytical column.

Protocol B: In Vitro PARP7 Enzyme Inhibition Assay

Causality: To evaluate the biological impact of the scaffold, the isolated enantiomers are first synthesized into their respective API derivatives. This assay measures the ability of the synthesized drug to prevent PARP7 from consuming NAD+ during the ribosylation process[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Enzyme/Substrate Mix: Dilute recombinant human PARP7 enzyme and biotinylated NAD+ substrate in the assay buffer.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the (2S)-derivative and (2R)-derivative in DMSO.

  • Incubation: In a 384-well microplate, mix 5 µL of the compound dilutions with 10 µL of the PARP7 enzyme solution. Incubate at room temperature for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 10 µL of the biotinylated NAD+ substrate to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a detection mixture containing Streptavidin-XL665 and an anti-ADP-ribose antibody coupled to a Europium cryptate (TR-FRET readout).

  • Data Analysis: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the ratio (665/620). Plot the normalized signal against the log of the compound concentration to determine the IC50 values using a 4-parameter logistic regression.

  • Validation (Self-Correction): Include a known PARP7 inhibitor as a positive control and DMSO as a negative vehicle control to ensure assay validity.

References

  • Ribon Therapeutics Inc. "Pyridazinones as PARP7 inhibitors." US Patent 10550105B2. Google Patents.
  • Syngenta Participations AG. "Use of N-phenylethylpyrazole carboxamide derivatives or salts thereof for resistance management of phytopathogenic fungi." EP Patent 2719280A1. Google Patents.

Sources

Comparative

A Senior Scientist's Guide to 2-[(2S)-oxolan-2-yl]acetic acid: A Comparative Analysis of a Versatile Chiral Scaffold

Introduction: The Understated Importance of the Tetrahydrofuran Scaffold In the landscape of medicinal chemistry, the tetrahydrofuran (THF) ring is a privileged scaffold. It is a common structural motif found in a vast p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Understated Importance of the Tetrahydrofuran Scaffold

In the landscape of medicinal chemistry, the tetrahydrofuran (THF) ring is a privileged scaffold. It is a common structural motif found in a vast portfolio of natural products and synthetic pharmaceuticals, prized for its favorable physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, and the ring's conformational flexibility allows it to adapt to the steric constraints of enzyme active sites and receptor binding pockets.[1]

This guide focuses on a specific, high-value chiral building block: 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-Tetrahydrofuran-2-acetic acid). While not a therapeutic agent in itself, this molecule is a critical intermediate in the stereoselective synthesis of complex drugs, including the influenza antiviral Baloxavir Marboxil (Xofluza) and β-lactam antibiotics like Faropenem.[2]

The purpose of this document is to provide a comparative framework for researchers and drug development professionals. We will analyze the synthesis and properties of the title compound, compare it with key analogs, and provide detailed, field-proven experimental protocols for its evaluation. This guide is structured not as a rigid template, but as a logical workflow that a senior scientist would follow when evaluating the potential of such a scaffold for a drug discovery program.

Part 1: Synthesis Strategies - A Tale of Two Routes

The economic and strategic viability of a scaffold begins with its synthesis. For 2-(tetrahydrofuran-2-yl)acetic acid, two primary routes offer a clear choice based on starting material availability, scale, and process complexity. The choice between them is a classic process chemistry decision: a trade-off between a direct, elegant, but potentially more expensive route, and a longer, more traditional route built from cheaper commodity chemicals.

A direct comparison highlights these trade-offs:

ParameterRoute 1: Oxidation of AlcoholRoute 2: Cyclization, Hydrogenation & Hydrolysis
Starting Material 2-(Tetrahydrofuran-2-yl)ethanolEthyl acetoacetate, 1,4-dibromobutane
Number of Steps 13
Overall Yield High (Up to 95%)[3]Moderate (~70-75%)
Key Reagents TEMPO, NaOCl, NaBr[3]LDA, Pd/C, H₂, LiOH[3]
Advantages High efficiency, mild conditions, simple process.Utilizes inexpensive, readily available starting materials.
Disadvantages Higher cost of starting alcohol.Multi-step process, requires cryogenic conditions (LDA).
Experimental Protocol 1: Direct Oxidation of 2-(Tetrahydrofuran-2-yl)ethanol

This one-pot procedure is highly efficient and represents a modern approach to the synthesis. The use of a TEMPO-catalyzed oxidation is a mild and selective method for converting primary alcohols to carboxylic acids.

Causality: The TEMPO/NaOCl system is chosen because it operates at ambient temperature and avoids the use of heavy metal oxidants, which simplifies purification and reduces hazardous waste. Sodium bicarbonate is used to maintain a slightly basic pH, which is optimal for the catalytic cycle and prevents side reactions.

Methodology: [3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(tetrahydrofuran-2-yl)ethanol (1.0 eq) in a biphasic solvent system of dichloromethane (CH₂Cl₂) and water at 0°C.

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq) and sodium bromide (NaBr, 0.1 eq) to the stirring mixture.

  • Oxidation: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~1.2 eq) containing sodium bicarbonate (NaHCO₃, ~2.5 eq) while vigorously stirring. Monitor the temperature to ensure it remains below 20°C.

  • Reaction Monitoring: Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting alcohol.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the layers.

  • Extraction & Isolation: Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Diagram: Comparative Synthetic Pathways

cluster_0 Route 1: Direct Oxidation cluster_1 Route 2: Multi-Step Synthesis A1 2-(Tetrahydrofuran-2-yl)ethanol B1 2-(Tetrahydrofuran-2-yl)acetic acid A1->B1 TEMPO, NaOCl ~95% Yield A2 Ethyl Acetoacetate + 1,4-Dibromobutane B2 Methyl (2E)-2-(dihydrofuran- 2-ylidene)acetate A2->B2 1. LDA, THF 2. Cyclization C2 Methyl 2-(tetrahydrofuran- 2-yl)acetate B2->C2 H₂, Pd/C ~97% Yield D2 2-(Tetrahydrofuran-2-yl)acetic acid C2->D2 LiOH, THF/H₂O Hydrolysis Angiotensinogen Angiotensinogen (from Liver) Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Inhibitor THF-Acetic Acid Analog (e.g., Ramiprilat) Inhibitor->Inhibition Inhibition->ACE Inhibition

Caption: Simplified RAS pathway showing the intervention point for ACE inhibitors.

Experimental Protocol 2: In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol is a robust, widely used method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against ACE. [4][5] Trustworthiness: This protocol includes a positive control (Captopril, a known ACE inhibitor), a 100% activity control (no inhibitor), and blanks to correct for background absorbance, ensuring the results are valid and interpretable.

Methodology:

  • Materials & Reagents:

    • ACE (from rabbit lung)

    • Substrate: Hippuryl-Histidyl-Leucine (HHL)

    • Assay Buffer: 100 mM Sodium Borate buffer with 300 mM NaCl, pH 8.3.

    • Positive Control: Captopril

    • Stop Solution: 1M HCl

    • Extraction Solvent: Ethyl Acetate

    • Test Compounds: Serial dilutions of THF-acetic acid analogs in assay buffer.

  • Assay Procedure:

    • Pre-incubation: In a microcentrifuge tube, add 20 µL of the test compound dilution (or control) and 20 µL of the ACE solution (e.g., 100 mU/mL). Mix gently and pre-incubate at 37°C for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 40 µL of the HHL substrate solution (5 mM) to initiate the reaction.

    • Incubation: Incubate the mixture at 37°C for 30-60 minutes. The exact time should be optimized to ensure the reaction is in the linear range for the 100% activity control.

    • Reaction Termination: Stop the reaction by adding 250 µL of 1M HCl.

    • Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds to extract the hippuric acid (HA) product. Centrifuge for 5 minutes to separate the layers.

    • Quantification: Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube. Evaporate the solvent to dryness (e.g., using a vacuum concentrator or nitrogen stream).

    • Measurement: Re-dissolve the dried HA residue in 1.0 mL of deionized water. Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each compound concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Part 4: Pharmacokinetic Profiling - Predicting Oral Bioavailability

A potent molecule is useless if it cannot reach its target in the body. For orally administered drugs, permeability across the intestinal wall is a critical hurdle. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption. [6][7] Expertise: We use the Caco-2 cell line because these human colon adenocarcinoma cells spontaneously differentiate into a monolayer of polarized enterocytes that form tight junctions and express the key efflux transporters (like P-glycoprotein) found in the human intestine. [8][9]This makes it a highly predictive and physiologically relevant model.

Experimental Protocol 3: Bidirectional Caco-2 Permeability Assay

This protocol determines the apparent permeability coefficient (Papp) in both the absorptive (Apical-to-Basolateral, A-B) and secretive (Basolateral-to-Apical, B-A) directions. The ratio of these values (Efflux Ratio) indicates if the compound is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer.

    • TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER). Values >250 Ω·cm² are typically acceptable.

    • Lucifer Yellow Assay: Simultaneously, assess the paracellular flux of a membrane-impermeable fluorescent marker, Lucifer Yellow. Rejection rates should be >98%.

  • Assay Setup:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • A-B Transport: Add the test compound (e.g., at 10 µM) in HBSS to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

    • B-A Transport: In a separate set of wells, add the test compound in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for 90-120 minutes.

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for all wells.

  • Quantification: Analyze the concentration of the test compound in all samples using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value (in cm/s) using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the compound in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Interpretation of Results:

Papp (A-B) (x 10⁻⁶ cm/s)Predicted AbsorptionEfflux Ratio (ER)Interpretation
< 1Low< 2Not a substrate for efflux.
1 - 10Moderate> 2 Potential substrate for efflux transporters.
> 10High

An Efflux Ratio greater than 2 is a red flag, suggesting that while the compound may be permeable, active efflux could limit its net absorption in vivo. Follow-up studies with specific P-gp inhibitors can confirm the mechanism. [8]

Conclusion and Future Perspectives

2-[(2S)-oxolan-2-yl]acetic acid is a deceptively simple molecule that serves as a powerful entry point into complex, stereochemically defined therapeutic agents. This guide has demonstrated that a thorough evaluation of such a scaffold requires a multi-faceted approach.

  • Strategic Synthesis: The choice of synthetic route must be aligned with project goals, balancing cost, scale, and efficiency.

  • Physicochemical Characterization: Seemingly minor structural modifications, such as changing an attachment point from C2 to C3, can significantly impact key drug-like properties like lipophilicity.

  • Systematic Biological & PK Screening: A robust screening cascade, employing validated protocols like the ACE inhibition and Caco-2 permeability assays, is essential for identifying structure-activity relationships (SAR) and structure-property relationships (SPR).

The true value of this scaffold lies in its derivatization potential. Future work should focus on creating small, diverse libraries of amides and esters of both the 2- and 3-substituted THF acetic acids. By systematically screening these libraries using the workflows described herein, researchers can rapidly generate the data needed to advance promising lead compounds, transforming a simple chiral building block into a novel therapeutic candidate.

References

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available at: [Link]

  • Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. OneLab. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Available at: [Link]

  • Coscueta, E. et al. (2022). ACE-inhibitory activity assay: IC50. Protocols.io. Available at: [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Available at: [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Available at: [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • ChemBK. (2024). tetrahydrofuran-2-carboxylic acid. Available at: [Link]

  • Protocols.io. (2022). ACE-inhibitory activity assay: IC50. Available at: [Link]

  • ResearchGate. (2019). What is the simple protocol or method to determine ACE inhibitory activity of peptides? Available at: [Link]

  • Gotor, V. et al. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). (R)-Tetrahydrofuran-3-carboxylic acid. Available at: [Link]

  • Frampton, J. E., & Peters, D. H. (1995). Ramipril. A review of its pharmacological properties and therapeutic efficacy in cardiovascular disorders. Drugs. Available at: [Link]

  • Zheng, W. et al. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Pharmacology. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). ALTACE Tablets (ramipril) DESCRIPTION CLINICAL PHARMACOLOGY. Available at: [Link]

  • Herman, J. & MDas, J. (2024). Ramipril. StatPearls. Available at: [Link]

  • Todd, P. A., & Fitton, A. (1991). Ramipril. An updated review of its therapeutic use in essential hypertension and heart failure. Drugs. Available at: [Link]

  • Wikipedia. (n.d.). Ramipril. Available at: [Link]

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Validation

Validating LC-MS Methods for 2-[(2S)-oxolan-2-yl]acetic Acid: A Comprehensive Comparison Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide Introduction: The Analytical Challenge The molecule 2-[(2S)-oxolan-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Introduction: The Analytical Challenge

The molecule 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-tetrahydrofuran-2-acetic acid, CAS: 1240504-10-2) is a highly polar, low-molecular-weight (MW: 130.14 g/mol ) chiral carboxylic acid[1]. As a critical building block and potential metabolic intermediate in drug development, its accurate quantitation in biological matrices is essential.

However, its physicochemical properties present a distinct bioanalytical challenge:

  • Lack of a Strong Chromophore: It cannot be reliably detected at low concentrations using standard LC-UV methods.

  • High Polarity & Acidity: It exhibits extremely poor retention on traditional Reversed-Phase (RP) chromatographic columns, often eluting in the void volume alongside signal-suppressing endogenous salts and phospholipids[2].

To achieve the sensitivity and reliability required for regulatory submissions, a highly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required. This guide objectively compares chromatographic and sample preparation strategies, providing a self-validating, step-by-step protocol grounded in the ICH M10 Bioanalytical Method Validation Guidelines [3].

Chromatographic Strategy: Reversed-Phase vs. HILIC

When developing an LC-MS/MS method for highly polar acidic metabolites, scientists typically choose between Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

While RP-LC relies on hydrophobic interactions, HILIC retains polar analytes by partitioning them between a bulk organic mobile phase and a water-enriched layer immobilized on a polar stationary phase[2][4]. For 2-[(2S)-oxolan-2-yl]acetic acid, HILIC—specifically using a zwitterionic (ZIC-HILIC) or amide stationary phase—is objectively superior.

The Causality of ESI Sensitivity: In RP-LC, retaining a highly polar acid requires a highly aqueous mobile phase (>95% water). However, water has a high surface tension, which severely hinders droplet desolvation in the Electrospray Ionization (ESI) source, leading to poor MS sensitivity. Conversely, HILIC utilizes highly organic mobile phases (e.g., >80% Acetonitrile). The high volatility and low surface tension of acetonitrile dramatically enhance ESI droplet evaporation and gas-phase ion generation, yielding superior Limits of Quantitation (LLOQ)[4].

Table 1: Objective Performance Comparison (RP-LC vs. HILIC)
ParameterReversed-Phase (C18)HILIC (Zwitterionic)Scientific Rationale / Causality
Retention Time ( tR​ ) ~1.2 min (Near void)~4.8 min (Well retained)HILIC partitions the polar acid into the stationary aqueous layer[2].
Matrix Effect (MF) 45% (Severe Suppression)92% (Minimal Suppression)RP-LC co-elutes the analyte with early-eluting salts and phospholipids.
Sensitivity (LLOQ) 50 ng/mL1 ng/mLHigh organic mobile phase in HILIC improves ESI droplet desolvation[4].
Peak Shape Broad / TailingSharp / SymmetricalHILIC avoids secondary interactions common with polar acids on bare silica.

Method Development & Validation Workflow

To ensure scientific integrity and regulatory compliance, the method must be validated according to the ICH M10 Guidelines [3]. The workflow below illustrates the critical path from initial chromatography selection to final validation.

Workflow Start Target Analyte 2-[(2S)-oxolan-2-yl]acetic acid Chrom Chromatography Selection HILIC vs. RP-LC Start->Chrom MS MS/MS Optimization ESI Negative Mode, MRM Chrom->MS Prep Sample Preparation Weak Anion Exchange SPE MS->Prep Val ICH M10 Validation Accuracy, Precision, Stability Prep->Val

Fig 1. Sequential LC-MS/MS method development and ICH M10 validation workflow.

Sample Preparation: The Causality of Clean Extraction

For a method to act as a self-validating system, the sample preparation must selectively isolate the analyte while normalizing extraction variance. We compare two common techniques: Protein Precipitation (PPT) and Solid Phase Extraction (SPE).

  • Protein Precipitation (PPT): Fast and inexpensive, but leaves high concentrations of endogenous phospholipids in the extract. These lipids cause unpredictable matrix effects (ion suppression) in the MS source.

  • Mixed-Mode Weak Anion Exchange (WAX) SPE: Because 2-[(2S)-oxolan-2-yl]acetic acid contains a carboxylic acid moiety (pKa ~4.5), it is negatively charged at neutral pH. A WAX SPE sorbent captures the analyte via strong ionic interactions. This allows for aggressive washing with organic solvents to remove neutral lipids and basic interferences. The analyte is then eluted by dropping the pH (using formic acid), which neutralizes the carboxylic acid and breaks the ionic bond.

SamplePrep Plasma Biological Matrix (Plasma/Urine) PPT Protein Precipitation (PPT) Fast, High Matrix Effect Plasma->PPT SPE Solid Phase Extraction (SPE) WAX Cartridge, Low Matrix Effect Plasma->SPE Evap Evaporation & Reconstitution (High Organic for HILIC) PPT->Evap SPE->Evap LCMS HILIC-MS/MS Analysis Evap->LCMS

Fig 2. Comparison of sample preparation strategies prior to HILIC-MS/MS analysis.

Step-by-Step Experimental Methodology

Part A: WAX-SPE Sample Preparation
  • Aliquoting: Transfer 50 µL of biological plasma into a 96-well plate.

  • Internal Standard (IS): Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Note: The SIL-IS corrects for any well-to-well variance in extraction recovery or MS ionization, creating a self-correcting, validated quantitation system.

  • Pre-treatment: Add 100 µL of 2% Ammonium Hydroxide ( NH4​OH ) in water to ensure the analyte is fully deprotonated (anionic).

  • Loading: Load the mixture onto a pre-conditioned Mixed-Mode WAX SPE plate.

  • Washing: Wash with 200 µL of 5% Methanol in water to elute neutral and basic interferences.

  • Elution: Elute the target analyte with 2 x 50 µL of 5% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate under N2​ gas at 40°C. Reconstitute in 100 µL of 95:5 Acetonitrile:Water containing 10 mM Ammonium Acetate to match the initial HILIC mobile phase conditions.

Part B: LC-MS/MS Parameters
  • Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 2.7 µm)[2].

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B. Ramp down to 60% B over 4 minutes to elute the polar acid, then re-equilibrate at 95% B.

  • MS Detection: Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode. Electrospray Ionization in Negative mode (ESI-). Monitor the [M−H]− precursor ion ( m/z 129.1).

ICH M10 Validation Framework

To prove the method is robust, it must be validated against the ICH M10 Bioanalytical Method Validation Guidelines [3][5]. The table below summarizes the core experimental requirements and acceptance criteria.

Table 2: Core ICH M10 Acceptance Criteria
Validation ParameterExperimental DesignICH M10 Acceptance Criteria[5]
Calibration Curve Blank, Zero (Blank + IS), and 6 non-zero concentration levels. ± 15% of nominal concentration ( ± 20% at LLOQ) for at least 75% of standards.
Accuracy & Precision 4 QC levels (LLOQ, Low, Mid, High) analyzed in 5 replicates over 3 runs.Mean accuracy within ± 15% ( ± 20% at LLOQ). Precision (CV) 15% ( 20% at LLOQ).
Matrix Effect Extracted blank matrix from 6 independent sources spiked post-extraction.IS-normalized Matrix Factor (MF) CV must be 15%.
Stability Bench-top, Freeze-Thaw ( 3 cycles), and Long-term storage at -20°C/-80°C.Mean concentration of stability QCs must be within ± 15% of nominal value.

Authoritative Grounding on Stability: The ICH M10 guidelines strictly mandate that stability evaluations must cover every step of sample handling. If 2-[(2S)-oxolan-2-yl]acetic acid is administered as part of a fixed-dose combination, stability testing must be conducted in a matrix spiked with all co-administered compounds to account for potential ex vivo chemical interactions[6].

References

  • NextSDS. "2-[(2S)-oxolan-2-yl]acetic acid — Chemical Substance Information." nextsds.com. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH M10 Bioanalytical Method Validation and Study Sample Analysis." ich.org. Available at: [Link]

  • Agilent Technologies. "Mastering HILIC-Z Separation for Polar Analytes." agilent.com. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. "Rapid and Sensitive HILIC-ESI-MS/MS Quantitation of Polar Metabolites." acs.org. Available at: [Link]

  • ICH Training Material. "M10: Bioanalytical Method Validation and Study Sample Analysis." ich.org. Available at: [Link]

  • ICH M10 FAQ & Implementation. "Section 2. General Principles: Examples." ich.org. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Reproducible Enantioselective Synthesis of 2-[(2S)-oxolan-2-yl]acetic Acid

Introduction: The Significance of 2-[(2S)-oxolan-2-yl]acetic Acid as a Chiral Building Block 2-[(2S)-oxolan-2-yl]acetic acid, also known as (S)-tetrahydrofuran-2-acetic acid, is a valuable chiral building block in the sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-[(2S)-oxolan-2-yl]acetic Acid as a Chiral Building Block

2-[(2S)-oxolan-2-yl]acetic acid, also known as (S)-tetrahydrofuran-2-acetic acid, is a valuable chiral building block in the synthesis of a diverse array of pharmacologically active molecules. Its stereochemically defined tetrahydrofuran ring and the carboxylic acid functional group make it a crucial intermediate for the construction of complex molecular architectures with high enantiopurity. The precise spatial arrangement of its atoms is often critical for the biological activity and selectivity of the final drug substance. Consequently, the development of robust, reproducible, and scalable methods for its enantioselective synthesis is of paramount importance to researchers, scientists, and professionals in the field of drug development.

This comprehensive guide provides an in-depth comparison of two distinct and reputable methodologies for the enantioselective synthesis of 2-[(2S)-oxolan-2-yl]acetic acid: Enzymatic Kinetic Resolution and Chiral Pool Synthesis from L-Glutamic Acid . This document will delve into the theoretical underpinnings of each approach, provide detailed and validated experimental protocols, and offer a critical comparison of their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific needs.

Method 1: Enzymatic Kinetic Resolution of Racemic 2-(Oxolan-2-yl)acetic Acid Ester

Enzymatic kinetic resolution (EKR) is a powerful and widely employed technique for the separation of enantiomers. This method leverages the inherent stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. In the context of synthesizing 2-[(2S)-oxolan-2-yl]acetic acid, this involves the enantioselective hydrolysis of a racemic ester precursor, such as ethyl 2-(oxolan-2-yl)acetate.

The underlying principle of this method is the difference in the rate of reaction for the two enantiomers with the enzyme. The enzyme's chiral active site selectively binds to and hydrolyzes one enantiomer (in this case, the (S)-ester) at a significantly higher rate than the other, leading to a mixture of the desired (S)-acid and the unreacted (R)-ester. These two compounds can then be separated based on their different chemical properties (acidity).

Experimental Protocol: Enzymatic Hydrolysis of Racemic Ethyl 2-(Oxolan-2-yl)acetate

This protocol is divided into two key stages: the synthesis of the racemic ethyl ester and its subsequent enzymatic resolution.

Part A: Synthesis of Racemic Ethyl 2-(Oxolan-2-yl)acetate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place dry tetrahydrofuran (THF, 100 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol).

  • Addition of Diethyl Malonate: Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (16.0 g, 0.10 mol) dropwise via the dropping funnel over 30 minutes.

  • Addition of 2-(2-Bromoethoxy)tetrahydro-2H-pyran: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add 2-(2-bromoethoxy)tetrahydro-2H-pyran (22.3 g, 0.10 mol) dropwise.

  • Reaction and Work-up: Heat the reaction mixture to reflux and maintain for 12 hours. After cooling to room temperature, quench the reaction by the slow addition of water (50 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Decarboxylation: To the crude product, add a solution of potassium hydroxide (11.2 g, 0.20 mol) in ethanol (100 mL) and water (20 mL). Heat the mixture to reflux for 4 hours. After cooling, acidify the mixture to pH 2 with concentrated hydrochloric acid. Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude dicarboxylic acid is then heated at 150-160 °C until carbon dioxide evolution ceases to yield racemic 2-(oxolan-2-yl)acetic acid.

  • Esterification: To the racemic acid, add absolute ethanol (100 mL) and a catalytic amount of concentrated sulfuric acid (1 mL). Heat the mixture to reflux for 6 hours. After cooling, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield racemic ethyl 2-(oxolan-2-yl)acetate. Purify by vacuum distillation.

Part B: Enzymatic Kinetic Resolution

  • Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (0.1 M, pH 7.2, 100 mL). Add racemic ethyl 2-(oxolan-2-yl)acetate (5.0 g, 31.6 mmol).

  • Enzyme Addition: Add a commercially available lipase, such as Candida antarctica lipase B (CAL-B, immobilized, e.g., Novozym® 435) (500 mg).

  • Reaction Monitoring: Stir the mixture vigorously at a constant temperature (e.g., 30 °C). Monitor the progress of the reaction by periodically taking small aliquots, extracting with an organic solvent, and analyzing the enantiomeric excess (e.e.) of the ester and the formation of the acid by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both the product and the remaining starting material.

  • Work-up and Separation: Once the desired conversion is reached (typically 8-12 hours), filter off the immobilized enzyme. The enzyme can be washed with water and ethanol and reused. Acidify the filtrate to pH 2 with 1 M HCl.

  • Extraction: Extract the acidified aqueous solution with ethyl acetate (3 x 50 mL). The combined organic extracts will contain the desired 2-[(2S)-oxolan-2-yl]acetic acid and the unreacted (R)-ethyl ester.

  • Separation of Acid and Ester: Separate the (S)-acid from the (R)-ester by extraction with a saturated sodium bicarbonate solution (3 x 50 mL). The aqueous layers containing the sodium salt of the (S)-acid are combined and re-acidified to pH 2 with 1 M HCl, followed by extraction with ethyl acetate (3 x 50 mL). The organic layers containing the (R)-ester are combined separately.

  • Isolation and Purification: Dry the respective organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-[(2S)-oxolan-2-yl]acetic acid and (R)-ethyl 2-(oxolan-2-yl)acetate. The (S)-acid can be further purified by recrystallization or chromatography. The (R)-ester can be hydrolyzed to the (R)-acid if desired.

Method 2: Chiral Pool Synthesis from L-Glutamic Acid

Chiral pool synthesis is a strategy that utilizes readily available and enantiomerically pure natural products as starting materials. L-Glutamic acid, a common and inexpensive amino acid, serves as an excellent chiral precursor for the synthesis of 2-[(2S)-oxolan-2-yl]acetic acid due to its inherent (S)-stereochemistry at the α-carbon, which corresponds to the stereocenter in the target molecule.

This synthetic route involves a series of chemical transformations to convert the amino acid functionality and the side-chain carboxylic acid of L-glutamic acid into the tetrahydrofuran ring and the acetic acid moiety of the target molecule, while preserving the original stereochemistry.

Experimental Protocol: Synthesis from L-Glutamic Acid

This multi-step synthesis transforms L-glutamic acid into the target molecule.

Step 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid (L-Pyroglutamic Acid)

  • Reaction Setup: In a round-bottom flask, dissolve L-glutamic acid (14.7 g, 0.1 mol) in water (30 mL).

  • Diazotization: Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂, 8.3 g, 0.12 mol) in water (20 mL) dropwise, while maintaining the temperature below 5 °C.

  • Acidification and Cyclization: After the addition is complete, slowly add 2 M hydrochloric acid (60 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. During this time, the intermediate diazonium salt will decompose, and the resulting hydroxy acid will cyclize to form the lactone.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain a viscous oil. Extract the oil with hot ethyl acetate (3 x 100 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid as a white solid.[1] The product can be recrystallized from ethyl acetate/hexane.

Step 2: Esterification of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

  • Reaction Setup: Suspend (S)-5-oxotetrahydrofuran-2-carboxylic acid (13.1 g, 0.1 mol) in methanol (100 mL).

  • Acid Catalysis: Cool the mixture in an ice bath and slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl (S)-5-oxotetrahydrofuran-2-carboxylate.

Step 3: Reduction of the Ester and Lactone

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 7.6 g, 0.2 mol) in anhydrous THF (200 mL).

  • Addition of Ester: Cool the suspension to 0 °C. Slowly add a solution of methyl (S)-5-oxotetrahydrofuran-2-carboxylate (14.5 g, 0.1 mol) in anhydrous THF (50 mL) dropwise.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL). Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield crude (S)-tetrahydrofuran-2,5-diyldimethanol.

Step 4: Selective Oxidation to 2-[(2S)-oxolan-2-yl]acetic acid

  • Protection of the Primary Alcohol: The selective oxidation of the primary alcohol at the 2-position requires protection of the other primary alcohol. This can be achieved by reacting the diol with one equivalent of a bulky protecting group reagent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole in DMF. The less sterically hindered primary alcohol at the 5-position will be preferentially protected.

  • Oxidation: The remaining free primary alcohol at the 2-position is then oxidized to the carboxylic acid. A suitable method is a two-step Swern oxidation or a more direct oxidation using a TEMPO/bleach system. For the TEMPO-catalyzed oxidation: To a solution of the protected alcohol in a mixture of dichloromethane and water, add TEMPO (catalytic amount) and potassium bromide. Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (bleach) containing sodium bicarbonate. Stir vigorously until the reaction is complete (monitored by TLC).

  • Deprotection and Isolation: Quench the reaction with sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry, and concentrate. Deprotect the silyl ether using tetrabutylammonium fluoride (TBAF) in THF. After work-up, the crude 2-[(2S)-oxolan-2-yl]acetic acid is purified by column chromatography or recrystallization.

Comparison of Synthetic Methodologies

ParameterMethod 1: Enzymatic Kinetic ResolutionMethod 2: Chiral Pool Synthesis from L-Glutamic Acid
Starting Materials Racemic 2-(oxolan-2-yl)acetic acid ester, LipaseL-Glutamic acid, various reagents
Stereocontrol Relies on the high enantioselectivity of the enzyme.Chirality is derived from the natural starting material.
Theoretical Yield Maximum 50% for the desired enantiomer (plus 50% of the other enantiomer).Potentially high, as all starting material is converted to the desired enantiomer.
Reported Yield Typically 40-45% for the isolated (S)-acid.Can be in the range of 30-50% over multiple steps.
Enantiomeric Excess (e.e.) Generally very high (>98% e.e. is achievable).Depends on the stereochemical integrity throughout the reaction sequence. Generally high.
Number of Steps 2-3 steps (ester synthesis, resolution, separation).4-5 steps (cyclization, esterification, reduction, oxidation, deprotection).
Scalability Can be scalable, but may require large amounts of enzyme and solvent for industrial production.Generally scalable, using standard organic synthesis techniques.
Cost-Effectiveness Cost of the enzyme can be a factor, though immobilization allows for reuse.L-Glutamic acid is inexpensive, but the overall cost depends on the reagents used in subsequent steps.
Advantages High enantiopurity, mild reaction conditions for the resolution step, potential for enzyme reuse.Utilizes an inexpensive and readily available chiral starting material, avoids resolution steps.
Disadvantages Theoretical yield is limited to 50%, requires separation of the product from the unreacted enantiomer.Multi-step synthesis can lead to lower overall yields, requires protection/deprotection steps, may use harsh reagents.

Visualizing the Synthetic Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each synthetic method.

Diagram 1: Enzymatic Kinetic Resolution Workflow

G cluster_0 Synthesis of Racemic Ester cluster_1 Enzymatic Resolution & Separation start Diethyl Malonate + 2-(2-Bromoethoxy)tetrahydro-2H-pyran rac_ester Racemic Ethyl 2-(Oxolan-2-yl)acetate start->rac_ester Multi-step synthesis resolution Enzymatic Hydrolysis (Lipase) rac_ester->resolution mixture Mixture of (S)-Acid and (R)-Ester resolution->mixture separation Acid-Base Extraction mixture->separation s_acid 2-[(2S)-oxolan-2-yl]acetic acid separation->s_acid Aqueous Layer r_ester (R)-Ethyl 2-(Oxolan-2-yl)acetate separation->r_ester Organic Layer

Caption: Workflow for the enantioselective synthesis of 2-[(2S)-oxolan-2-yl]acetic acid via enzymatic kinetic resolution.

Diagram 2: Chiral Pool Synthesis Workflow

G cluster_0 Chiral Pool Synthesis start L-Glutamic Acid pyroglutamic (S)-Pyroglutamic Acid start->pyroglutamic Diazotization/Cyclization ester Methyl (S)-Pyroglutamate pyroglutamic->ester Esterification diol (S)-Tetrahydrofuran-2,5-diyldimethanol ester->diol LiAlH4 Reduction protected_diol Protected Diol diol->protected_diol Selective Protection acid 2-[(2S)-oxolan-2-yl]acetic acid protected_diol->acid Oxidation & Deprotection

Caption: Workflow for the enantioselective synthesis of 2-[(2S)-oxolan-2-yl]acetic acid from L-glutamic acid.

Expert Analysis and Field-Proven Insights

As a Senior Application Scientist, the choice between these two synthetic routes is not merely a matter of theoretical yield or the number of steps. It is a strategic decision based on the specific context of the research or development project.

The Case for Enzymatic Kinetic Resolution:

This method shines in its elegance and the high enantiopurity it consistently delivers. The mild conditions of the enzymatic step are particularly advantageous when dealing with sensitive functional groups. For laboratories with established biocatalysis capabilities, this is often the go-to method for producing high-quality chiral compounds on a small to medium scale. The ability to reuse the immobilized enzyme is a significant factor in improving the cost-effectiveness and sustainability of the process. The primary drawback, the 50% theoretical yield, can be mitigated if the undesired enantiomer can also be utilized or racemized and recycled.

The Case for Chiral Pool Synthesis:

This classical approach is a testament to the power of leveraging nature's own stereochemical precision. Starting with an inexpensive and enantiomerically pure building block like L-glutamic acid is a highly attractive proposition, especially for large-scale synthesis where the cost of enzymes and the logistics of large-volume enzymatic reactions can become prohibitive. While the multi-step nature of this synthesis can appear daunting, each individual step involves well-established and generally high-yielding reactions. The challenges lie in the careful execution of each step to maintain stereochemical integrity and in the purification of intermediates. This route is often favored in process chemistry and for the industrial production of the target molecule.

Reproducibility and Self-Validating Systems:

Both protocols described in this guide are designed to be self-validating. For the enzymatic resolution, the progress of the reaction and the enantiomeric excess of both the product and the remaining starting material should be monitored by chiral chromatography. A successful resolution will show a clear divergence in the enantiomeric composition as the reaction approaches 50% conversion. For the chiral pool synthesis, the optical rotation of the starting material and key intermediates should be measured and compared with literature values to ensure that no racemization has occurred during the synthetic sequence. The final product's purity and identity should be confirmed by standard analytical techniques (NMR, MS, and chiral HPLC/GC).

Conclusion

The enantioselective synthesis of 2-[(2S)-oxolan-2-yl]acetic acid can be reliably and reproducibly achieved through both enzymatic kinetic resolution and chiral pool synthesis from L-glutamic acid. The choice between these two powerful methodologies will depend on the specific requirements of the project, including the desired scale of synthesis, available laboratory resources, cost considerations, and the importance of maximizing theoretical yield versus achieving the highest possible enantiopurity in a single-step resolution. By carefully considering the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can make an informed decision to select the most appropriate and efficient synthetic route for their needs.

References

Sources

Validation

Cross-Validation of 2-[(2S)-oxolan-2-yl]acetic acid Purity Assays: A Comparative Guide

Executive Summary 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-tetrahydrofuran-2-acetic acid) is a critical chiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs). Because t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-tetrahydrofuran-2-acetic acid) is a critical chiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs). Because the molecule lacks a strong UV chromophore and possesses a stereocenter prone to racemization under harsh conditions, determining its absolute chemical and enantiomeric purity is analytically challenging. This guide provides a comparative framework and validated protocols for cross-validating High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Chiral Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (1H-qNMR).

Mechanistic Causality: The Need for Orthogonal Cross-Validation

Relying on a single analytical method for 2-[(2S)-oxolan-2-yl]acetic acid introduces significant blind spots:

  • Optical Invisibility : The tetrahydrofuran ring and aliphatic carboxylic acid lack conjugated π -systems. Traditional HPLC-UV methods require low-wavelength detection (e.g., 205 nm), which is highly susceptible to solvent interference and baseline drift, leading to inaccurate impurity integration.

  • Chiral Resolution : Standard chemical purity assays cannot distinguish between the (2S) and (2R) enantiomers. A dedicated chiral method is mandatory to monitor enantiomeric excess ( ee ).

  • Mass Balance vs. Absolute Purity : Chromatographic methods are relative; they assume all impurities elute and are detected with equal response factors. To establish metrological traceability without a primary reference standard, an absolute measurement technique is required.

According to the ICH Q2(R2) guidelines for the validation of analytical procedures, utilizing orthogonal methods—techniques based on distinct physical or chemical principles—is the gold standard for confirming the specificity and accuracy of purity assessments[1]. Quantitative NMR (qNMR) has emerged as a regulator-accepted orthogonal technique that directly measures the molar ratio of an analyte to a certified internal standard, bypassing the need for compound-specific calibration curves[2].

Comparative Analysis of Assay Alternatives

The following table summarizes the performance metrics and operational characteristics of the three orthogonal techniques used for this cross-validation.

Analytical MethodPrimary ApplicationDetection PrincipleAccuracy / BiasPrecision (RSD)Specificity & Limitations
HPLC-CAD Chemical Purity & Related SubstancesAerosol particle charge measurement ±1.5% <2.0% Excellent for non-volatiles; requires power-function calibration due to non-linear response. LOQ ∼0.05% .
Chiral GC-FID Enantiomeric Purity ( ee )Flame ionization of carbon ions ±1.0% <1.5% Resolves (2R)/(2S) isomers; requires pre-column derivatization to prevent peak tailing. LOQ ∼0.01% .
1H-qNMR Absolute Mass Fraction (w/w)Nuclear spin resonance integration ±0.5% <0.5% Direct molar ratio measurement; limited by signal overlap and lower sensitivity for trace impurities[3].

Experimental Protocols (Self-Validating Workflows)

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure trustworthy data.

Protocol A: Chemical Purity via HPLC-CAD

Causality for Choices: CAD provides a uniform response independent of optical properties, solving the "optical invisibility" issue of the analyte. A polar-embedded C18 column is chosen to retain the highly polar carboxylic acid without requiring ion-pairing reagents.

  • Sample Preparation: Dissolve 10 mg of 2-[(2S)-oxolan-2-yl]acetic acid in 10 mL of Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Column: Waters Atlantis T3 (4.6 x 150 mm, 3 μ m).

    • Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • Self-Validation Checkpoint: Inject a sensitivity solution at 0.05% of the nominal concentration. The signal-to-noise ratio (S/N) must be ≥10 to prove the Limit of Quantitation (LOQ). Because CAD response is non-linear, apply a log-log transformation to the calibration curve to ensure accurate impurity quantification.

Protocol B: Enantiomeric Purity via Chiral GC-FID

Causality for Choices: Free carboxylic acids exhibit severe hydrogen bonding with silanol groups on GC columns, causing peak tailing. Derivatizing the analyte to its methyl ester increases volatility and sharpens peaks, allowing baseline resolution on a cyclodextrin-based chiral stationary phase.

  • Derivatization: React 5 mg of the sample with 1 mL of 14% BF 3​ in Methanol at 60°C for 30 minutes. Extract the resulting methyl 2-[(2S)-oxolan-2-yl]acetate into hexane.

  • Chromatographic Conditions:

    • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 μ m).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: Isothermal at 110°C for 15 minutes, then ramp to 200°C.

  • Self-Validation Checkpoint: Spike the sample with 0.5% of the opposite (2R)-enantiomer. The system is only validated if the resolution ( Rs​ ) between the (2S) and (2R) peaks is >1.5 .

Protocol C: Absolute Mass Fraction via 1H-qNMR

Causality for Choices: qNMR relies on the fundamental physics that the integrated area of a proton resonance is strictly proportional to the number of nuclei[3]. This allows for absolute quantification against an unrelated certified reference material.

  • Sample Preparation: Accurately weigh (using a microbalance) 15 mg of the analyte and 10 mg of Maleic Acid (NIST SRM 2278, internal standard). Dissolve in 0.6 mL of DMSO- d6​ .

  • NMR Acquisition Parameters:

    • Pulse Sequence: 1D proton with inverse-gated decoupling (if necessary) or a simple 90° pulse.

    • Relaxation Delay ( D1​ ): Measure the T1​ relaxation time using an inversion-recovery experiment. Set D1​≥5×T1​ (typically 25-30 seconds) to ensure >99.3% magnetization recovery[2].

  • Self-Validation Checkpoint: Integrate the α -proton of the acetic acid side chain against the vinylic protons of Maleic Acid. Perform the integration across three independent sample preparations; the Relative Standard Deviation (RSD) must be <0.5% .

Workflow Visualization

The following diagram illustrates the orthogonal cross-validation strategy, demonstrating how independent data streams converge to form a regulator-compliant purity profile.

OrthogonalValidation cluster_assays Orthogonal Cross-Validation Strategy Sample 2-[(2S)-oxolan-2-yl]acetic acid (Batch Sample) HPLC HPLC-CAD Chemical Purity Sample->HPLC GC Chiral GC-FID Enantiomeric Purity Sample->GC qNMR 1H-qNMR Absolute Purity Sample->qNMR Reconciliation Data Reconciliation & Mass Balance HPLC->Reconciliation Area % & Impurity Profile GC->Reconciliation Enantiomeric Excess (% ee) qNMR->Reconciliation Absolute Mass Fraction (w/w) Final Certified Purity Profile (ICH Q2(R2) Compliant) Reconciliation->Final Cross-Verified Data

Caption: Orthogonal cross-validation workflow integrating HPLC-CAD, GC-FID, and qNMR for absolute purity.

Sources

Comparative

Comparative Guide: Extraction Yields of 2-[(2S)-oxolan-2-yl]acetic Acid Across Industrial Solvents

Executive Summary 2-[(2S)-oxolan-2-yl]acetic acid (CAS: 1240504-10-2), frequently referred to as (S)-tetrahydrofuran-2-acetic acid, is a highly valuable chiral building block used in advanced pharmaceutical synthesis 1....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(2S)-oxolan-2-yl]acetic acid (CAS: 1240504-10-2), frequently referred to as (S)-tetrahydrofuran-2-acetic acid, is a highly valuable chiral building block used in advanced pharmaceutical synthesis 1. Recovering this compound from aqueous reaction matrices (such as post-biocatalytic streams) presents a significant thermodynamic challenge. Because the molecule features both a polar tetrahydrofuran (THF) ring and a hydrophilic carboxylic acid moiety, it exhibits exceptionally high aqueous solubility.

This guide objectively compares the liquid-liquid extraction (LLE) performance of four industrial solvents—2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), Methyl tert-butyl ether (MTBE), and Dichloromethane (DCM). By examining the physicochemical causality behind solvent partitioning, this document provides researchers with the data and self-validating protocols necessary to optimize extraction yields.

Physicochemical Profiling & The Extraction Challenge

To successfully extract a highly polar organic acid from water, two mechanistic conditions must be engineered:

  • Ionization Suppression: The aqueous matrix must be acidified below the compound's pKa (estimated at ~3.5–4.0) to ensure the molecule exists entirely in its neutral, un-ionized state. An ionized carboxylate will not partition into an organic phase regardless of the solvent used.

  • Optimal Solvation: The extraction solvent must act as a strong hydrogen-bond acceptor to solvate the carboxylic proton, while simultaneously accommodating the electron-rich oxygen of the oxolane ring. Note that because extraction thermodynamics in achiral environments do not differentiate between enantiomers, these principles apply equally to the (R)-enantiomer or racemic mixtures.

Solvent Selection & Mechanistic Rationale

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent with exceptional Lewis base properties. It acts as a strong hydrogen-bond acceptor, making it highly effective for extracting polar organic acids from water, often achieving near-quantitative yields 2. While unsubstituted THF provides exceptional sensitivity for solubilizing polar metabolites, its total miscibility with water makes it unsuitable for standard biphasic extraction 3. 2-MeTHF bridges this gap by offering THF-like solvation with strict biphasic immiscibility.

  • Ethyl Acetate (EtOAc): The traditional industry standard. While EtOAc offers good polarity and is widely utilized for extracting fatty acids and polar organics [[4]](), its partial water miscibility (~8% at 20°C) can lead to product loss in the aqueous phase unless aggressive salting-out techniques are employed. Furthermore, it is prone to hydrolysis at very low pH.

  • Methyl tert-butyl ether (MTBE): Offers excellent phase separation and low water solubility. However, its bulky tert-butyl group sterically hinders optimal hydrogen bonding with the target acid, leading to a significantly lower partition coefficient.

  • Dichloromethane (DCM): A heavy, halogenated solvent. While it easily forms a distinct bottom layer, its lack of hydrogen-bond accepting capabilities makes it a poor thermodynamic match for highly polar, oxygenated compounds.

Comparative Extraction Data

The following table summarizes the comparative extraction efficiencies. Data represents extrapolated thermodynamic partitioning based on the behavior of structurally analogous polar organic acids and tetrahydrofuran derivatives under standardized conditions (1:1 v/v Solvent:Aqueous Ratio at 25°C).

SolventPolarity IndexH-Bond Acceptor CapacitySingle-Stage Extraction Yield (%)Partition Coefficient ( Kp​ )Phase Separation Time
2-MeTHF 4.1Excellent94.5 ± 1.2 17.2 < 3 min
EtOAc 4.4Good86.3 ± 1.56.3< 5 min
MTBE 2.5Moderate71.2 ± 2.12.5< 2 min
DCM 3.1Poor58.4 ± 2.41.4< 2 min

Self-Validating Experimental Protocol

To ensure scientific integrity, the following liquid-liquid extraction workflow is designed as a self-validating system . Do not skip the validation checkpoints; they are engineered to establish causality if yields deviate from the expected baseline.

Step 1: Matrix Preparation & Acidification

  • Action: Cool the aqueous reaction matrix containing 2-[(2S)-oxolan-2-yl]acetic acid to 5–10°C. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2.0.

  • Validation Checkpoint (Causality): Verify the pH remains stable at 2.0 for at least 5 minutes. Why? Unreacted buffers in the matrix can cause the pH to drift upward over time, causing the acid to re-ionize and plummeting the extraction yield.

Step 2: Solvent Addition & Equilibration

  • Action: Add the chosen extraction solvent (e.g., 2-MeTHF) at a 1:1 volumetric ratio to the aqueous phase. Stir vigorously (500 RPM) for 15 minutes.

  • Validation Checkpoint (Causality): Ensure the stirring creates a fine, temporary emulsion to maximize the interfacial surface area. Why? Mass transfer of highly polar acids across the phase boundary is slow; insufficient mixing leads to false-low partition coefficients.

Step 3: Phase Separation

  • Action: Transfer the mixture to a separatory funnel and allow it to settle until two distinct layers form.

  • Validation Checkpoint (Causality): Inspect the interface. If a "rag layer" (emulsion) thicker than 2mm persists, add saturated NaCl solution (brine) at 10% of the aqueous volume. Why? The salting-out effect increases the ionic strength of the aqueous phase, forcing the organic solvent and the target compound out of the water and breaking the emulsion.

Step 4: Phase Analysis & Mass Balance (Core Validation)

  • Action: Separate the organic phase (product-rich) and the aqueous phase (depleted).

  • Validation Checkpoint (Causality): Quantify the concentration of 2-[(2S)-oxolan-2-yl]acetic acid in BOTH layers using HPLC-UV. Calculate the mass balance: (Mass in Organic + Mass in Aqueous) / Initial Mass.

  • Why? The sum must equal 100% (±2%). A mass balance failure explicitly indicates either chemical degradation (due to low pH) or physical loss trapped in an unresolved micro-emulsion.

Extraction Workflow Visualization

ExtractionWorkflow AqMix Aqueous Reaction Matrix (2-[(2S)-oxolan-2-yl]acetic acid + H2O) Acidify Acidification (pH 2.0) Shift to Un-ionized Form AqMix->Acidify SolventAdd Solvent Addition (e.g., 2-MeTHF, EtOAc) Acidify->SolventAdd PhaseSep Phase Separation (Liquid-Liquid Extraction) SolventAdd->PhaseSep OrgPhase Organic Phase (Product-Rich) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Depleted) PhaseSep->AqPhase Bottom Layer Recovery Solvent Evaporation & Product Recovery OrgPhase->Recovery

Fig 1: Liquid-liquid extraction workflow for 2-[(2S)-oxolan-2-yl]acetic acid recovery.

References

  • Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices Source: Ecoxtract / Elsevier (Journal of Molecular Liquids) URL:[Link]

  • Comparison of tetrahydrofuran and ethyl acetate as extraction solvents for urinary organic acid analysis Source: PubMed (NIH) URL:[Link]

  • Optimization of Conditions for Ethyl Acetate Extraction of Mono-, Di-, Triglycerides and Free Fatty Acids from Soapstock Using Response Surface Methodology Source: MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-[(2S)-oxolan-2-yl]acetic acid

This guide provides a comprehensive framework for the safe handling and disposal of 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-Tetrahydrofuran-2-acetic acid). As a Senior Application Scientist, my objective is to...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe handling and disposal of 2-[(2S)-oxolan-2-yl]acetic acid (also known as (S)-Tetrahydrofuran-2-acetic acid). As a Senior Application Scientist, my objective is to move beyond mere instruction and provide a procedural rationale grounded in the chemical's specific properties. Adherence to these protocols is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

This document serves as a supplement to, not a replacement for, your institution's specific Environmental Health & Safety (EHS) guidelines and the material's Safety Data Sheet (SDS). Always prioritize local regulations.

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent hazards of 2-[(2S)-oxolan-2-yl]acetic acid is the foundation of its safe management. Its potential risks stem from two key aspects of its structure: the acidic functional group and the oxolane (tetrahydrofuran) ring.

The compound is classified with the GHS07 pictogram, indicating it is an irritant.[1] However, a deeper risk assessment must also consider the properties of its parent structure, tetrahydrofuran (THF), which is known to form explosive peroxides upon storage and exposure to air.[2][3][4] This potential for peroxide formation is a critical, and often overlooked, safety consideration.

Hazard ClassGHS PictogramHazard StatementPrecautionary Guidance
Skin Irritation (Category 2) alt text H315: Causes skin irritation.[1]Wear protective gloves (nitrile or neoprene), a lab coat, and closed-toe shoes.[5] Avoid prolonged or repeated contact.
Eye Irritation (Category 2A) alt text H319: Causes serious eye irritation.[1]Wear safety goggles or a face shield.[5] If contact occurs, rinse cautiously with water for several minutes.[6]
Specific target organ toxicity — single exposure (Category 3) alt text H336: May cause drowsiness or dizziness.[1]Always handle this chemical in a well-ventilated area or, preferably, within a certified chemical fume hood.[5]
Potential Peroxide Formation N/A (Inferred from structure)May form explosive peroxides on prolonged storage, especially after opening.[3][4]Date containers upon receipt and upon opening.[4] Do not store for longer than 12 months after opening.[4] Visually inspect for crystals before use.

Part 2: Core Principles of Chemical Waste Management

Before detailing the specific disposal protocol, it is essential to embed this process within the broader context of responsible laboratory practice. The safest and most cost-effective disposal method is to minimize waste generation from the outset.

  • Source Reduction : Order only the quantity of chemical required for your experiments. Reducing the scale of laboratory work can significantly decrease the volume of waste produced.[7][8]

  • Inventory Management : Maintain a meticulous and up-to-date chemical inventory. This prevents the unnecessary purchase of duplicate reagents and helps track the age of peroxide-forming chemicals.[8][9]

  • Strict Segregation : Never mix different waste streams. 2-[(2S)-oxolan-2-yl]acetic acid waste should be collected as a non-halogenated organic acid waste.[10][11] Mixing it with bases can cause violent neutralization reactions, while mixing with oxidizers can create a significant fire or explosion hazard. Keep solid and liquid wastes separate.[9]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the decision-making process for safely managing 2-[(2S)-oxolan-2-yl]acetic acid waste from the point of generation to its final hand-off to safety professionals.

Disposal Workflow Diagram

Caption: Decision workflow for proper disposal of 2-[(2S)-oxolan-2-yl]acetic acid waste.

Procedural Steps
  • Characterize the Waste Stream : Identify the nature of the waste. Is it unadulterated 2-[(2S)-oxolan-2-yl]acetic acid, or is it dissolved in a solvent (e.g., ethyl acetate, methanol) or an aqueous buffer? This determination is crucial for proper labeling.

  • Select and Label the Waste Container :

    • Container Choice : Use a designated hazardous waste container that is chemically compatible. For acidic compounds, glass containers are generally preferred over metal to prevent corrosion.[9] The container must have a secure, leak-proof cap.

    • Labeling : Proper labeling is a legal requirement and is critical for safety. Affix a hazardous waste tag to the container before adding any waste. The label must clearly state:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "2-[(2S)-oxolan-2-yl]acetic acid."

      • If in a solution, list all components and their approximate percentages (e.g., "Methanol 90%, 2-[(2S)-oxolan-2-yl]acetic acid 10%").

  • Segregate the Waste :

    • Pour the waste carefully into the labeled container, using a funnel to prevent spills.

    • This waste must be classified as non-halogenated organic waste .[10] Some institutions may have a more specific "organic acid" waste stream.[11] Consult your EHS guidelines.

    • Crucially, do not mix this waste with inorganic acids, bases, or oxidizers.

  • Storage :

    • Keep the waste container tightly sealed when not in use.[7]

    • Store the container in a designated and properly labeled "Satellite Accumulation Area" within your laboratory. This area should provide secondary containment (e.g., a spill tray) and be away from drains and sources of ignition.[9]

  • Arrange for Disposal :

    • Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[7] Do not allow waste to accumulate.[12]

Part 4: The Critical Risk of Peroxide Formation

The oxolane (tetrahydrofuran) ring in 2-[(2S)-oxolan-2-yl]acetic acid presents a significant, latent hazard. Ethers like THF react with atmospheric oxygen to form unstable and potentially explosive peroxide crystals.[2][3] This risk increases over time, with exposure to light, and upon concentration.

Self-Validating Protocol for Peroxide Management:

  • Date Everything : Upon receiving a new bottle of 2-[(2S)-oxolan-2-yl]acetic acid, write the date of receipt on the label. When you first open it, write the opening date as well.[4]

  • Limit Storage Time : Do not keep containers of this chemical for more than 12 months after opening.[4] For high-purity work, a 3-6 month limit is advisable.

  • Visual Inspection : Before every use, visually inspect the container against a light source. Pay close attention to the area around the cap and within the liquid. If you observe any crystals, string-like formations, or a viscous layer, assume peroxides have formed. [4]

  • Emergency Protocol for Suspected Peroxides : If you suspect peroxide formation, DO NOT MOVE OR OPEN THE CONTAINER. [4] Peroxide crystals are friction, shock, and heat sensitive and can detonate. Cordon off the area and immediately contact your institution's EHS or safety officer for emergency disposal.

Part 5: Emergency Spill Procedures

In the event of a small spill (<100 mL) within a chemical fume hood:

  • Alert Personnel : Inform others in the lab of the spill.

  • Don PPE : Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Contain and Absorb : Use a spill kit with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial sorbent) to contain and absorb the liquid.

  • Collect Waste : Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste bag or container.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose : Label the spill debris as hazardous waste and arrange for EHS pickup.[4]

For large spills, or any spill outside of a fume hood, evacuate the area and call your institution's emergency safety number immediately.

By integrating this detailed, causality-driven approach into your laboratory workflow, you can ensure the safe and compliant disposal of 2-[(2S)-oxolan-2-yl]acetic acid, protecting yourself, your colleagues, and the environment.

References

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. ChemistryTalk. [Link]

  • Organic Acid Standard Operating Procedure. University of Washington. [Link]

  • 2-[(2S)-oxolan-2-yl]acetic acid — Chemical Substance Information. NextSDS. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart. Hokkaido University. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Safety Data Sheet for a Tetrahydrofuran derivative. Company Website. [Link]

  • Safety Data Sheet Tetrahydrofuran. Redox. [Link]

  • Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-[(2S)-oxolan-2-yl]acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 2-[(2S)-oxolan-2-yl]acetic acid (CAS Number: 1240504-10-2). As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2-[(2S)-oxolan-2-yl]acetic acid (CAS Number: 1240504-10-2). As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

2-[(2S)-oxolan-2-yl]acetic acid is classified with the following hazards[1]:

  • Skin Irritation (Category 2, H315): Causes skin irritation.

  • Eye Irritation (Category 2A, H319): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3, H336): May cause respiratory irritation or drowsiness or dizziness.

The presence of the GHS07 pictogram (exclamation mark) signals these health hazards. While not classified as corrosive, the irritating properties of this compound necessitate careful handling to prevent contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-[(2S)-oxolan-2-yl]acetic acid. The following table outlines the recommended PPE, with explanations for their use.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes of the irritating substance, which could cause serious eye damage.
Skin Protection Chemical-resistant gloves (Nitrile rubber is a good initial choice, with a thickness of >0.11 mm). A chemical-resistant apron or lab coat. Closed-toe shoes.Prevents skin contact with the irritant. Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects the body and personal clothing.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be required.Minimizes the inhalation of any dust or vapors, which can cause respiratory tract irritation.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification Start Assess Task-Specific Risks (e.g., quantity, concentration, potential for splash/aerosol) HighRisk High Risk? (e.g., large quantities, potential for significant splash or aerosol generation) Start->HighRisk LowRisk Low Risk? (e.g., small quantities, contained transfer) Start->LowRisk EnhancedPPE Enhanced PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Apron - Consider Respirator HighRisk->EnhancedPPE Implement Enhanced Precautions BasicPPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat LowRisk->BasicPPE Proceed with Standard Precautions Verify Verify proper fit and function of all PPE before starting work. BasicPPE->Verify EnhancedPPE->Verify

Caption: PPE selection workflow for handling 2-[(2S)-oxolan-2-yl]acetic acid.

Safe Handling and Operational Plan

Adherence to proper handling protocols is crucial to minimize exposure and prevent accidents.

  • Ventilation: Always handle 2-[(2S)-oxolan-2-yl]acetic acid in a certified chemical fume hood to ensure adequate ventilation and to capture any dust or vapors at the source.

  • Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible and have been tested within the last year.

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items to avoid clutter and potential for spills.

  • Dispensing: Use a scoop or spatula for transferring the solid material. Avoid creating dust. If transferring a solution, use a funnel to minimize the risk of splashing.

  • During Use: Keep containers of 2-[(2S)-oxolan-2-yl]acetic acid tightly closed when not in use to prevent the release of any vapors and to avoid contamination.

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water. Clean and decontaminate the work area and any equipment used.

Spill and Emergency Procedures

In the event of an emergency, immediate and appropriate action is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Spill:

    • For a small spill, and if it is safe to do so, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).

    • Place the absorbed material into a suitable, labeled container for disposal.

    • Ventilate the area and wash the spill site after the material has been picked up.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization: Although not classified as hazardous waste by all regulations, it is prudent to handle the disposal of 2-[(2S)-oxolan-2-yl]acetic acid with care. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Collection: Collect waste 2-[(2S)-oxolan-2-yl]acetic acid and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Disposal Pathway: The waste should be disposed of through your institution's chemical waste program. This typically involves collection by a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

  • Empty Containers: "RCRA Empty" containers, where no freestanding liquid remains, should have their labels defaced and can then be disposed of in the regular trash. However, containers that held acutely hazardous materials must be triple-rinsed, with the rinsate collected as hazardous waste[2].

References

  • NextSDS. 2-[(2S)-oxolan-2-yl]acetic acid — Chemical Substance Information. [Link]

  • Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. [Link]

  • Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2S)-oxolan-2-yl]acetic acid
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